Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUAQUQAKCWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492439 | |
| Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60437-30-1 | |
| Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Introduction
This compound is a heterocyclic organic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The N-benzyl piperidine scaffold is frequently utilized by medicinal chemists as a versatile tool to modulate the physicochemical and pharmacological properties of drug candidates, owing to its structural flexibility and three-dimensional nature.[1] This compound, identified by CAS Number 60437-30-1, serves as a crucial synthetic intermediate or building block in the development of more complex molecules, particularly active pharmaceutical ingredients (APIs) targeting the central nervous system.[2][3][4] Its unique trifunctional structure—comprising a tertiary amine, a tertiary alcohol, and a methyl ester—offers multiple reaction sites for chemical modification, making it a valuable precursor in drug discovery campaigns.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The molecular architecture of this compound dictates its physical and chemical behavior. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky substituents at the C4 position (hydroxyl and methyl carboxylate) and the N1 position (benzyl) have preferred orientations that influence the molecule's overall topology and interaction with biological targets. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, ester carbonyl oxygen, and tertiary nitrogen) imparts a degree of polarity to the molecule, influencing its solubility in various organic solvents.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 60437-30-1 | [4] |
| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |
| Molecular Weight | 249.31 g/mol | [4] |
| Appearance | Typically a solid or oil | Inferred |
| Hydrochloride Salt MW | 285.77 g/mol |[5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the nucleophilic addition to a ketone precursor, 1-benzyl-4-piperidone. This starting material is readily available and provides a direct route to the desired 4,4-disubstituted product.
A highly effective method involves a variation of the Reformatsky reaction or a direct addition of the enolate of methyl acetate. This approach is favored due to its operational simplicity and the direct installation of both the hydroxyl and methyl carboxylate functionalities in a single key step.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 1-benzyl-4-piperidone.
Experimental Protocol: Synthesis via Enolate Addition
This protocol describes a representative lab-scale synthesis.
-
Enolate Formation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF. Causality: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the kinetic enolate of the ester without competing side reactions like self-condensation.
-
Add methyl acetate dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
-
Nucleophilic Addition:
-
Dissolve 1-benzyl-4-piperidone in a minimal amount of anhydrous THF.
-
Add the solution of 1-benzyl-4-piperidone dropwise to the pre-formed lithium enolate solution at -78 °C. Causality: Maintaining a low temperature prevents decomposition of the enolate and minimizes side reactions, ensuring a clean addition to the carbonyl group.
-
Allow the reaction to stir at -78 °C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: The mild acidic nature of NH₄Cl protonates the resulting alkoxide to form the desired hydroxyl group and neutralizes any remaining LDA without causing harsh side reactions like dehydration.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure this compound.
-
Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral features can be reliably predicted based on the known structure of the molecule.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural verification.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
|---|---|---|
| ¹H NMR | δ 7.2-7.4 (m, 5H), δ 3.7 (s, 3H), δ 3.5 (s, 2H), δ 1.5-3.0 (m, 8H), δ (broad s, 1H) | Aromatic protons (benzyl), methyl ester protons, benzylic CH₂ protons, piperidine ring protons, hydroxyl proton. The conformation of the piperidine ring protons can be complex.[6] |
| ¹³C NMR | δ ~175 (C=O), δ 127-138 (Aromatic C), δ ~70 (C-OH), δ ~63 (Benzylic CH₂), δ ~52 (OCH₃), δ 40-55 (Piperidine CH₂) | Ester carbonyl, aromatic carbons, quaternary carbinol carbon, benzylic carbon, ester methyl carbon, piperidine ring carbons. |
| IR (cm⁻¹) | 3500-3300 (broad), 3030, 2950, 1730 (strong), 1240 | O-H stretch (alcohol), Aromatic C-H stretch, Aliphatic C-H stretch, C=O stretch (ester), C-O stretch (ester). |
| MS (EI) | m/z 249 (M⁺), 158, 91 (base peak) | Molecular ion, loss of benzyl radical ([M-91]⁺), benzyl cation (tropylium). |
Chemical Reactivity and Stability
The compound's three distinct functional groups provide a platform for diverse chemical transformations, making it a valuable intermediate.
-
Tertiary Amine (N-Benzylation): The N-benzyl group is a common protecting group for secondary amines. It can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), yielding the corresponding secondary amine. This unmasks the piperidine nitrogen for further functionalization, such as acylation or alkylation, a key strategy in building molecular diversity.[2]
-
Tertiary Alcohol: The hydroxyl group can undergo esterification or etherification. Under strong acidic conditions, it is susceptible to dehydration, leading to the formation of an alkene (1-benzyl-4-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine). This reactivity must be considered when planning subsequent reaction steps.
-
Methyl Ester: The ester is susceptible to hydrolysis under either acidic or basic (saponification) conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical agents. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding diol.
Storage and Handling
To maintain chemical integrity, the compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[3] As with many amine-containing compounds, it should be kept away from strong oxidizing agents.
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an end-product but rather a strategic building block. The piperidine scaffold is a privileged structure found in numerous approved drugs, particularly those targeting neurological and psychiatric conditions.[3][7]
The value of this intermediate lies in its ability to serve as a central hub for the synthesis of a library of compounds. Each functional group can be addressed selectively to generate diverse analogs for structure-activity relationship (SAR) studies.
Diagram: Role as a Synthetic Hub
Caption: Diversification potential of the core scaffold.
By leveraging these reaction pathways, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties (ADME), accelerating the journey from a chemical starting point to a viable drug candidate.[1]
Conclusion
This compound is a synthetically valuable intermediate whose chemical properties are defined by the interplay of its tertiary amine, tertiary alcohol, and ester functionalities. A thorough understanding of its synthesis, spectral characteristics, and reactivity is essential for its effective use in research and development. Its strategic importance lies in its role as a versatile scaffold, enabling the efficient construction of complex molecular architectures for the discovery of novel therapeutics.
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A&A Pharmachem. Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. A&A Pharmachem. Available from: [Link]
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PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]
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PrepChem. Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. Available from: [Link]
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precisionFDA. METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. precisionFDA. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, a valuable piperidine derivative with significant applications in medicinal chemistry and drug development. The synthesis is strategically divided into two key stages: the preparation of the pivotal intermediate, 1-benzyl-4-piperidone, and its subsequent conversion to the target molecule via a Reformatsky reaction. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide researchers with a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Substituted Piperidines
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. This compound, in particular, is a valuable building block, incorporating a tertiary amine, a hydroxyl group, and a carboxylate ester, all of which can be further functionalized to generate diverse libraries of compounds for drug discovery programs.[2]
This guide will focus on a practical and scalable two-step synthesis commencing from readily available starting materials. The chosen synthetic strategy is designed to be both efficient and reproducible, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.
Strategic Overview of the Synthesis
The synthesis is approached in a two-stage sequence, as illustrated in the workflow diagram below. The initial stage focuses on the reliable preparation of the key intermediate, 1-benzyl-4-piperidone. The second stage details the construction of the target molecule, this compound, through a carbon-carbon bond-forming reaction.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 1-Benzyl-4-piperidone
The synthesis of 1-benzyl-4-piperidone is a critical first step. Several methods have been reported for its preparation.[3][4] A reliable and scalable approach involves a one-pot reaction sequence starting from benzylamine and methyl acrylate, proceeding through a Michael addition, followed by a Dieckmann condensation, and concluding with hydrolysis and decarboxylation.[3]
Mechanistic Rationale
The synthesis commences with a double Michael addition of benzylamine to two equivalents of methyl acrylate to form the diester, N,N-bis(β-propionate methyl ester) benzylamine. The subsequent intramolecular Dieckmann condensation, a base-catalyzed cyclization of the diester, forms a six-membered β-keto ester ring.[5] The final step involves acidic hydrolysis of the ester and subsequent decarboxylation to yield the desired 1-benzyl-4-piperidone.
Detailed Experimental Protocol
Materials:
-
Benzylamine
-
Methyl acrylate
-
Sodium metal
-
Anhydrous toluene
-
Anhydrous methanol
-
Hydrochloric acid (25% w/w)
-
Sodium hydroxide solution (35% w/w)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous toluene (150 mL) and sodium metal (2.8 g).
-
Heat the mixture to reflux with vigorous stirring.
-
Add anhydrous methanol (1 mL) to initiate the formation of sodium methoxide.
-
Slowly add N,N-bis(β-propionate methyl ester) benzylamine (28 g) dropwise from the dropping funnel.
-
After the addition is complete, continue refluxing for 6 hours. During this period, it may be necessary to increase the stirring speed and add additional anhydrous toluene (100 mL) in portions to maintain a stirrable mixture.
-
Cool the reaction mixture to room temperature and carefully quench by adding 25% hydrochloric acid solution (150 mL).
-
Transfer the mixture to a round-bottom flask and reflux for 5 hours to effect hydrolysis and decarboxylation. The reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, neutralize the reaction mixture to a pH of approximately 8.5 by the careful addition of 35% sodium hydroxide solution with stirring.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the ethyl acetate by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield 1-benzyl-4-piperidone as a light yellow oil.[3]
Stage 2: Synthesis of this compound
The second stage of the synthesis involves the conversion of 1-benzyl-4-piperidone to the target molecule. The Reformatsky reaction is a highly effective method for this transformation, allowing for the formation of a carbon-carbon bond at the carbonyl carbon and the introduction of the hydroxyl and ester functionalities in a single step.[6]
The Reformatsky Reaction: A Mechanistic Insight
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc.[7] The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate. This enolate is less basic than the corresponding lithium or magnesium (Grignard) enolates, which prevents side reactions such as self-condensation of the ester or deprotonation of acidic protons on the starting materials.[6]
The key steps of the mechanism are:
-
Oxidative addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form a zinc enolate.
-
Nucleophilic addition: The zinc enolate then adds to the carbonyl group of the ketone (1-benzyl-4-piperidone) to form a zinc alkoxide.
-
Hydrolysis: Subsequent workup with a mild acid protonates the alkoxide to yield the final β-hydroxy ester.
Caption: Mechanism of the Reformatsky reaction.
Detailed Experimental Protocol
Materials:
-
1-Benzyl-4-piperidone
-
Methyl bromoacetate
-
Activated zinc powder
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder (1.2 equivalents) and a crystal of iodine.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 1-benzyl-4-piperidone (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and warm the mixture gently to initiate the reaction (disappearance of the iodine color and/or gentle refluxing).
-
Once the reaction has initiated, add the remainder of the solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization and Data
The successful synthesis of the target compound should be confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 1-Benzyl-4-piperidone | ~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, N-CH₂-Ph), ~2.7 (t, 4H, -CH₂-N-CH₂-), ~2.5 (t, 4H, -CH₂-CO-CH₂-) | ~209 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~63 (N-CH₂-Ph), ~53 (-CH₂-N-CH₂-), ~41 (-CH₂-CO-CH₂-) | 190.1 [M+H]⁺ |
| This compound | ~7.3 (m, 5H, Ar-H), ~3.8 (s, 3H, O-CH₃), ~3.6 (s, 2H, N-CH₂-Ph), ~2.8-2.2 (m, 8H, piperidine-H), ~2.0 (s, 1H, -OH) | ~176 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (C-OH), ~63 (N-CH₂-Ph), ~52 (O-CH₃), ~50 (piperidine-C), ~37 (piperidine-C) | 250.1 [M+H]⁺ |
Note: The spectral data for this compound are predicted based on the structure and data from similar compounds. Actual experimental values may vary slightly.
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Benzylamine: Corrosive and toxic. Avoid inhalation and skin contact.
-
Methyl acrylate: Flammable liquid and vapor. Lachrymator.
-
Sodium metal: Highly reactive with water. Handle under an inert atmosphere.
-
Methyl bromoacetate: Toxic and lachrymatory. Handle with care.
-
Zinc powder: Flammable solid.
-
Anhydrous solvents: Flammable.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. By providing a detailed understanding of the reaction mechanisms and comprehensive experimental protocols, this guide aims to empower researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The self-validating nature of the described protocols, grounded in established organic chemistry principles, ensures a high degree of trustworthiness and reproducibility.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])
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Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ([Link])
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Reformatsky Reaction - Organic Chemistry Portal. ([Link])
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Reformatsky reaction - BYJU'S. ([Link])
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Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. ([Link])
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Synthesis of 4-benzyl-4-hydroxy-piperidine - PrepChem.com. ([Link])
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. ([Link])
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ([Link])
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Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430. ([Link])
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1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | C13H17ClN2O | CID 2723780. ([Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. ([Link])
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Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem. ([Link])
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Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate CAS number 60437-30-1
An In-depth Technical Guide to Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (CAS 60437-30-1)
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound, registered under CAS number 60437-30-1, is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a piperidine core, is a privileged motif found in a multitude of approved pharmaceutical agents.[1] The strategic placement of an N-benzyl protecting group, a tertiary hydroxyl group, and a methyl ester at the C4 position creates a trifunctionalized scaffold, offering medicinal chemists a versatile platform for structural elaboration and the fine-tuning of physicochemical properties.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling, tailored for researchers and professionals in drug development. The N-benzyl piperidine (N-BP) motif is particularly valued for its ability to engage in crucial cation-π interactions with target proteins and for its three-dimensional structure, which is instrumental in optimizing stereochemical aspects of drug potency and safety.[1]
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 60437-30-1 | [2] |
| Molecular Formula | C₁₄H₁₉NO₃ | [3] |
| Molecular Weight | 249.31 g/mol | [2] |
| Purity | Typically ≥97% | [4] |
| Canonical SMILES | COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | [3] |
| InChI Key | Not readily available |
Strategic Synthesis and Mechanistic Rationale
The synthesis of this compound is predicated on the nucleophilic addition to a stable and commercially available precursor, 1-benzyl-4-piperidone. The chosen synthetic route must efficiently construct the C4 quaternary center bearing both a hydroxyl and a methyl carboxylate group. A highly effective and industrially scalable approach is a variation of the Reformatsky reaction.
The overall synthetic strategy involves two primary stages: the synthesis of the key starting material, 1-benzyl-4-piperidone, followed by the formation of the target molecule.
Stage 1: Synthesis of the Precursor, 1-Benzyl-4-piperidone
1-Benzyl-4-piperidone is a widely used intermediate in the synthesis of medicinal compounds. A common and reliable method involves the benzylation of 4-piperidone.
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone
-
Reaction Setup: To a stirred mixture of 4-piperidone monohydrate hydrochloride (1 eq) and anhydrous potassium carbonate (3.5 eq) in dry dimethylformamide (DMF), add benzyl bromide (1.15 eq) dropwise at room temperature.[5]
-
Reaction Execution: Heat the reaction mixture to 65 °C and maintain for 14 hours. The potassium carbonate acts as a base to neutralize the HCl salt and the HBr formed during the reaction, driving the nucleophilic substitution forward. DMF is selected as the solvent due to its high boiling point and its ability to dissolve both the organic and inorganic reagents.
-
Work-up and Isolation: After cooling to room temperature, filter the mixture and quench the filtrate with ice water. Extract the aqueous layer with ethyl acetate.[5] The combined organic layers are then washed with water and brine to remove residual DMF and inorganic salts.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-benzyl-4-piperidone as a liquid.[5]
Stage 2: Synthesis of this compound
This stage employs a Reformatsky-type reaction, where an organozinc reagent, formed from methyl bromoacetate and activated zinc, adds to the ketone carbonyl of 1-benzyl-4-piperidone.
Causality of Experimental Choices:
-
Reagents: Methyl bromoacetate is the source of the carboxymethyl group. Zinc is used to form the organometallic nucleophile. It is preferred over more reactive organometallics (like Grignard or organolithium reagents) because it does not readily add to the ester functionality, ensuring chemoselectivity.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the organozinc intermediate (the Reformatsky reagent).
-
Activation: Activation of zinc (e.g., with a small amount of iodine or by pre-washing with acid) is crucial to remove the passivating oxide layer and ensure efficient reaction initiation.
Experimental Protocol: Synthesis of the Target Compound
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.5 eq).
-
Reagent Preparation: Add anhydrous THF to the flask. To this suspension, add a solution of methyl bromoacetate (1.2 eq) in THF dropwise. A gentle exotherm and the formation of a cloudy gray suspension indicate the formation of the Reformatsky reagent, bromozincio(methoxycarbonyl)methanide.
-
Nucleophilic Addition: Cool the reagent mixture to 0 °C. Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise. The reaction is maintained at a low temperature to control the exotherm and minimize side reactions.
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution. This protonates the zinc alkoxide intermediate and dissolves excess zinc salts.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is then purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualizing the Synthetic Workflow
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the standards required for subsequent research.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl aromatic protons (δ ~7.2-7.4 ppm), the benzylic methylene protons (singlet, δ ~3.5-3.6 ppm), the methyl ester protons (singlet, δ ~3.7-3.8 ppm), the piperidine ring protons (multiplets, δ ~2.0-3.0 ppm), and a singlet for the hydroxyl proton (variable, may exchange with D₂O). |
| ¹³C NMR | Resonances for the ester carbonyl carbon (δ ~175 ppm), the quaternary C4 carbon (δ ~70-75 ppm), aromatic carbons (δ ~127-138 ppm), the benzylic methylene carbon (δ ~63 ppm), the methyl ester carbon (δ ~52 ppm), and piperidine ring carbons (δ ~35-55 ppm). |
| Mass Spec (ESI+) | The primary ion observed would be the [M+H]⁺ peak at m/z 250.3, corresponding to the protonated molecule (C₁₄H₂₀NO₃⁺). |
| FT-IR | Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch of the ester (~1730 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹). |
| HPLC | A single major peak under appropriate chromatographic conditions, with purity typically assessed as >97% by peak area integration. |
Applications in Drug Development: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a versatile intermediate for creating diverse libraries of bioactive molecules.[6] The N-benzylpiperidine scaffold is a cornerstone in the development of analgesics and other neurologically active agents.[7][8]
The three key functional groups can be selectively modified:
-
N-Debenzylation: The benzyl group serves as a convenient protecting group that can be removed via catalytic hydrogenation.[9] The resulting secondary amine is a key handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).
-
Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides, providing another point for diversification.
-
Hydroxyl Group Functionalization: The tertiary alcohol can be alkylated, acylated, or used as a handle for further synthetic transformations.
This multi-faceted reactivity allows for the systematic exploration of chemical space around the piperidine core.
Visualizing its Role as a Versatile Intermediate
Safety, Handling, and Storage
As a research chemical, proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds can guide best practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[10] Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents.
-
Fire Safety: In case of fire, use appropriate extinguishing media (e.g., dry chemical, CO₂, water spray, or alcohol-resistant foam). Wear self-contained breathing apparatus.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a mere chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined synthesis, versatile functional handles, and residence within a privileged structural class make it a high-value intermediate. For scientists and researchers dedicated to developing the next generation of therapeutics, a thorough understanding of this compound's properties and potential is a critical asset in the complex journey of drug discovery.
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A Comprehensive Guide to the Structural Elucidaion of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Executive Summary
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant delays in development timelines. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, a substituted piperidine derivative representative of scaffolds commonly found in pharmacologically active agents.[1][2][3] We will progress through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes not just the procedural steps, but the strategic reasoning behind the selection of each technique and the synergistic interpretation of the resulting data to build an unassailable structural proof.
Introduction: The Imperative for Structural Verification
This compound (Molecular Formula: C₁₄H₁₉NO₃, Molecular Weight: 249.31 g/mol ) is a tertiary amine containing a piperidine core, a common motif in medicinal chemistry. Its structure incorporates a quaternary stereocenter, a hydroxyl group, a methyl ester, and a benzyl protecting group. While its synthesis from starting materials like 1-benzylpiperidin-4-one may suggest a specific outcome, the potential for unexpected rearrangements or side reactions necessitates a rigorous and orthogonal analytical confirmation.[4]
This guide presents a holistic strategy for confirming the covalent structure of the target molecule, moving from broad molecular formula confirmation to the precise mapping of atomic connectivity.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Objective: To confirm the elemental composition and molecular weight of the synthesized compound.
Principle of Operation: High-Resolution Mass Spectrometry (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing between compounds with the same nominal mass.[5][6]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected for a tertiary amine.
-
Formula Determination: Use the instrument's software to calculate the elemental formula that best fits the experimentally observed accurate mass.
Data Interpretation & Expected Results
The expected molecular formula is C₁₄H₁₉NO₃. The monoisotopic mass is calculated to be 249.1365. In positive mode ESI, the molecule will readily accept a proton (H⁺) at the basic nitrogen atom.
Table 1: Expected HRMS Data
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Δ (ppm) | Elemental Composition |
|---|
| [M+H]⁺ | 250.1438 | ~250.1440 | < 5 | [C₁₄H₂₀NO₃]⁺ |
A measured mass within 5 ppm of the calculated mass provides strong evidence for the proposed elemental composition. The fragmentation pattern, though not the primary goal of this initial analysis, can offer preliminary structural clues.[7] Common fragmentation might involve the loss of water (-18 Da) from the hydroxyl group or cleavage of the benzyl group (-91 Da).
Infrared Spectroscopy: Identifying Key Functional Groups
Objective: To identify the principal functional groups present in the molecule, corroborating the proposed structure.
Principle of Operation: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[8] Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint".[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance plot.
Data Interpretation & Expected Results
The IR spectrum provides a rapid check for the expected functional components of this compound.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| ~3400 | Broad, Medium | O-H Stretch | Tertiary Alcohol (Hydroxyl) |
| ~3050-3020 | Weak-Medium | C-H Stretch (sp²) | Aromatic Ring (Benzyl) |
| ~2950-2800 | Medium-Strong | C-H Stretch (sp³) | Piperidine Ring, CH₂, CH₃ |
| ~1730 | Strong, Sharp | C=O Stretch | Ester (Carbonyl) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1240 | Strong | C-O Stretch | Ester |
| ~740, ~700 | Strong | C-H Out-of-plane bend | Monosubstituted Benzene |
The presence of a broad O-H stretch, a sharp and strong C=O stretch, and both aromatic and aliphatic C-H stretches would provide strong, immediate support for the hypothesized structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, count, and connectivity of atoms.[11] A combination of 1D and 2D experiments is required for an unambiguous assignment.[12][13]
¹H NMR: Proton Inventory and Environment
Objective: To identify all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
Data Interpretation & Expected Results: Based on the structure's symmetry, we expect to see distinct signals for the benzyl group protons, the methyl ester protons, and the piperidine ring protons.
-
Aromatic Region (~7.2-7.4 ppm): The five protons of the monosubstituted benzene ring will appear here as a multiplet.
-
Methyl Ester (~3.7 ppm): A sharp singlet integrating to 3H is expected for the -OCH₃ group.
-
Benzyl CH₂ (~3.6 ppm): A singlet integrating to 2H for the benzylic protons (-N-CH₂-Ph).
-
Piperidine Protons (~1.8-3.0 ppm): The eight protons on the piperidine ring are diastereotopic. We expect complex multiplets in this region. The protons on carbons adjacent to the nitrogen will be further downfield.
-
Hydroxyl Proton (~2.0-4.0 ppm): A broad singlet that can exchange with trace D₂O in the solvent. Its integration should be 1H.
¹³C NMR & DEPT-135: The Carbon Skeleton
Objective: To identify all unique carbon environments and determine the type of each carbon (CH₃, CH₂, CH, or quaternary C).
Protocol:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
Data Interpretation & Expected Results: The structure has 14 carbon atoms, but due to symmetry in the phenyl ring, we expect fewer than 14 unique signals.
-
Ester Carbonyl (~175 ppm): Quaternary carbon, absent in DEPT.
-
Aromatic Carbons (~127-138 ppm): Four signals expected for the benzyl group (one quaternary, three CH).
-
Quaternary Piperidine Carbon (~70 ppm): The C4 carbon bearing the -OH and -COOCH₃ groups. Absent in DEPT.
-
Benzylic Carbon (~63 ppm): The -N-CH₂-Ph carbon (CH₂), negative in DEPT.
-
Piperidine Carbons (~50-55 ppm): The C2/C6 carbons adjacent to the nitrogen (CH₂), negative in DEPT.
-
Methyl Ester Carbon (~52 ppm): The -OCH₃ carbon (CH₃), positive in DEPT.
-
Piperidine Carbons (~35-40 ppm): The C3/C5 carbons (CH₂), negative in DEPT.
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for establishing the final connectivity map.[14][15]
A. ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other (typically separated by 2-3 bonds).
Interpretation: Cross-peaks in a COSY spectrum connect coupled protons. For our target, we would expect to see correlations between the protons at C2/C6 and C3/C5, establishing the piperidine ring's spin system. The aromatic protons may also show correlations among themselves. The singlets (benzyl CH₂ and methyl ester) will not have any COSY cross-peaks.
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).
Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on the F2 (horizontal) axis with the carbon signal of the carbon it is directly bonded to on the F1 (vertical) axis. This allows for the definitive assignment of all protonated carbons by linking the already-assigned proton signals to their corresponding carbon signals.[13]
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments and identifying quaternary carbons.
Interpretation: Cross-peaks in the HMBC spectrum link protons to carbons separated by two or three bonds. This is the final piece of the puzzle.
Caption: Key HMBC correlations confirming the molecular backbone.
Key Expected HMBC Correlations:
-
Methyl Protons to Ester Carbonyl: A strong correlation from the methyl protons (~3.7 ppm) to the ester carbonyl carbon (~175 ppm) confirms the methyl ester functionality.
-
Piperidine Protons to Quaternary C4: Correlations from the protons on C3/C5 to the quaternary carbon C4 (~70 ppm) and the ester carbonyl C=O (~175 ppm) firmly place the ester and hydroxyl groups at the C4 position.
-
Benzylic Protons to Piperidine Ring: A correlation from the benzylic CH₂ protons (~3.6 ppm) to the C2/C6 carbons (~50-55 ppm) of the piperidine ring confirms the attachment of the benzyl group to the nitrogen.
-
Benzylic Protons to Aromatic Ring: Correlations from the benzylic CH₂ protons to the quaternary and ortho carbons of the phenyl ring confirm the benzyl group's structure.
Data Synthesis and Final Confirmation
By systematically integrating the data from all techniques, we can build an unassailable structural proof.
-
MS confirms the molecular formula is C₁₄H₁₉NO₃.
-
IR confirms the presence of -OH, C=O (ester), aromatic, and aliphatic C-H functional groups.
-
¹H and ¹³C NMR provide a complete count of all proton and carbon environments, which matches the proposed structure. DEPT-135 confirms the number of CH₃, CH₂, and quaternary carbons.
-
COSY establishes the H-C-C-H connectivity within the piperidine ring.
-
HSQC links every proton directly to its attached carbon.
-
HMBC provides the final, crucial links between molecular fragments, connecting the methyl group to the ester, the ester to the C4 position, and the benzyl group to the nitrogen, confirming the entire covalent framework.
Table 3: Summary of Spectroscopic Data and Assignments
| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from H) |
|---|---|---|---|---|---|---|
| C=O | ~175.0 | Absent | - | - | - | - |
| C4 | ~70.0 | Absent | - | - | - | - |
| O-CH₃ | ~52.5 | CH₃ (+) | ~3.75 | s | 3H | C=O, C4 |
| N-CH₂-Ph | ~63.0 | CH₂ (-) | ~3.60 | s | 2H | C2/C6, C_ipso (Aromatic) |
| C2, C6 | ~51.0 | CH₂ (-) | ~2.80 | m | 4H | C4, C3/C5, N-CH₂-Ph |
| C3, C5 | ~36.0 | CH₂ (-) | ~2.10, 1.85 | m | 4H | C4, C2/C6, C=O |
| C_ipso | ~138.0 | Absent | - | - | - | - |
| C_ortho/meta/para | ~129.5, 128.5, 127.5 | CH (+) | ~7.30 | m | 5H | N-CH₂-Ph, Other Ar-C |
| OH | - | - | variable | br s | 1H | C4, C3/C5 |
Conclusion
The structural elucidation of a novel compound requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of information. Through the systematic application of mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments, the proposed structure of This compound can be confirmed with the highest degree of confidence. This rigorous, evidence-based workflow is fundamental to ensuring data integrity in chemical research and is an absolute requirement in the regulated environment of pharmaceutical development.
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The Piperidine Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in the design and development of novel therapeutics.[2][3][4] This guide offers an in-depth exploration of the physical and chemical properties of piperidine derivatives, providing a critical resource for researchers aiming to leverage this versatile scaffold. We will delve into the nuanced interplay of its structural features, reactivity, and conformational behavior that dictates its biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
Piperidine is a saturated heterocyclic amine consisting of a six-membered ring with five methylene bridges and one amine group.[5] Its utility in drug design stems from its ability to introduce a basic nitrogen atom, which is often crucial for target engagement and for modulating physicochemical properties like solubility, while also providing a three-dimensional structural framework.[2] The piperidine motif is found in over seventy commercialized drugs, including blockbuster pharmaceuticals, highlighting its importance in medicinal chemistry.[6][7] This widespread success is attributed to its favorable properties, including:
-
Metabolic Stability: The piperidine ring is generally considered metabolically stable, a desirable characteristic for drug candidates.[2][4]
-
Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[3][8]
-
Improved Pharmacokinetics: The incorporation of a piperidine moiety can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often with reduced toxicity.[4]
Physicochemical Properties of Piperidine Derivatives
The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For piperidine derivatives, key parameters include basicity (pKa), lipophilicity (logP), and conformational preferences.
Basicity (pKa)
The basicity of the piperidine nitrogen is a critical determinant of its behavior in a physiological environment. The pKa of the conjugate acid of piperidine is approximately 11.22, indicating it is a strong base.[2][9] This basicity allows it to be protonated at physiological pH, which can be advantageous for forming ionic interactions with biological targets and for improving aqueous solubility. The substitution pattern on the piperidine ring can significantly influence its pKa. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will increase it.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a crucial parameter for predicting a drug's ability to cross cell membranes. Piperidine itself has a logP of 0.84, indicating a slight preference for the lipid phase.[2] The introduction of various substituents can dramatically alter the lipophilicity of piperidine derivatives, providing a tool to modulate properties like cell permeability and off-target interactions.[2][10]
| Compound | pKa of Conjugate Acid | logP (Octanol/Water) |
| Piperidine | ~11.22[2][9] | 0.84[2] |
| N-Methylpiperidine | Not explicitly found | Not explicitly found |
| 4-Hydroxypiperidine | Not explicitly found | Not explicitly found |
| 4-Carboxypiperidine | Not explicitly found | Not explicitly found |
This table presents representative values. Actual values can vary based on experimental conditions and the specific derivative.
Conformational Analysis
Unlike its aromatic counterpart, pyridine, piperidine is a flexible molecule that predominantly adopts a chair conformation, similar to cyclohexane.[11] However, the presence of the nitrogen atom introduces two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable.[11]
The conformational preference of substituents on the piperidine ring is a critical factor in determining the molecule's three-dimensional shape and, consequently, its interaction with a biological target. The interplay of steric hindrance, electrostatic interactions, and hyperconjugation governs the conformational equilibrium.[12][13][14] For instance, in fluorinated piperidines, the fluorine atom can exhibit a preference for the axial position due to favorable hyperconjugative and electrostatic interactions.[12][14]
Diagram: Conformational Isomers of Piperidine
Caption: Chair conformations of piperidine showing the axial and equatorial positions of the N-H bond.
Chemical Properties and Reactivity
The chemical reactivity of piperidine is centered around the nucleophilic nitrogen atom and the C-H bonds of the ring. It is a widely used secondary amine in organic synthesis.
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes piperidine a potent nucleophile and a moderately strong base. It readily participates in a variety of reactions, including:
-
N-Alkylation, N-Acylation, and N-Arylation: These reactions are fundamental for introducing substituents on the nitrogen atom, which is a common strategy in drug design to modulate potency and selectivity.[15]
-
Enamine Formation: Piperidine is frequently used to convert ketones into enamines, which are versatile intermediates in C-C bond-forming reactions, such as the Stork enamine alkylation.[11]
Reactions Involving the Ring
The piperidine ring can also undergo various transformations, often initiated by functionalization at the nitrogen or by the presence of activating groups on the ring. Common reactions include:
-
Oxidation: The piperidine ring can be oxidized, particularly at the positions adjacent to the nitrogen atom.[2]
-
Cyclization Reactions: Intramolecular reactions are a powerful tool for the synthesis of complex piperidine derivatives, including condensed and spirocyclic systems.[1]
Synthetic Methodologies
A plethora of synthetic methods have been developed for the construction of the piperidine ring and its derivatives. The choice of a particular method depends on the desired substitution pattern and stereochemistry.
Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines is one of the most common and direct methods for the synthesis of piperidines.[11][16] Various catalysts, including nickel, palladium, and ruthenium, can be employed, often under high pressure and temperature.[1][16]
Diagram: Synthesis of Piperidine by Pyridine Hydrogenation
Caption: A common synthetic route to piperidine via the catalytic hydrogenation of pyridine.
Reductive Amination
Reductive amination of dicarbonyl compounds or their equivalents is another versatile method for constructing the piperidine ring. This typically involves the condensation of an amine with a 1,5-dicarbonyl compound to form a cyclic iminium ion, which is then reduced in situ.[1]
Cyclization Reactions
A variety of intramolecular cyclization strategies are employed for the synthesis of substituted piperidines, including:
-
Aza-Diels-Alder Reactions: This powerful cycloaddition reaction allows for the stereocontrolled synthesis of highly functionalized piperidines.
-
Intramolecular Michael Additions: The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system within the same molecule can lead to the formation of the piperidine ring.[1]
Role in Drug Design and Structure-Activity Relationships (SAR)
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[3] Understanding these structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[15][17][18]
For example, in the development of histamine H3 receptor agonists, piperidine derivatives showed significantly higher affinity compared to their piperazine counterparts, highlighting the importance of the specific heterocyclic core.[17] The benzoylpiperidine fragment is another example of a privileged structure found in numerous bioactive molecules, including antipsychotic and anticancer agents.[19][20]
Experimental Protocols
To provide practical insights, this section details a general protocol for the synthesis and characterization of a piperidine derivative.
Synthesis of N-Benzylpiperidine via Reductive Amination
This protocol describes the synthesis of N-benzylpiperidine from piperidine and benzaldehyde.
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-benzylpiperidine.
Characterization of Piperidine Derivatives
The synthesized piperidine derivatives should be thoroughly characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their connectivity. Characteristic signals for the piperidine ring protons typically appear in the range of 1.5-3.0 ppm.[21][22]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbon signals of the piperidine ring are typically found in the upfield region of the spectrum.[22][23]
Infrared (IR) Spectroscopy:
-
The N-H stretch of a secondary amine like piperidine appears as a weak to medium band around 3300-3500 cm⁻¹.
-
The C-H stretching vibrations of the methylene groups are observed around 2850-2950 cm⁻¹.[24]
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.[22]
Conclusion
The piperidine scaffold continues to be a highly valuable and versatile building block in the design of new therapeutic agents.[6][25] Its favorable physicochemical properties, metabolic stability, and synthetic tractability make it an attractive core for medicinal chemists. A thorough understanding of its physical and chemical properties, including its conformational behavior and reactivity, is essential for the rational design of potent and selective drug candidates. The experimental protocols and characterization techniques outlined in this guide provide a practical framework for researchers working with this important class of heterocyclic compounds.
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The Lynchpin of Modern Analgesia: A Technical Guide to Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate in Medicinal Chemistry
Foreword: Unveiling the Core of Potency
In the landscape of medicinal chemistry, particularly in the pursuit of potent analgesic agents, certain molecular scaffolds emerge as indispensable keystones. Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, a seemingly unassuming heterocyclic compound, represents one such critical nexus. Its strategic arrangement of functional groups—a protective N-benzyl moiety, a reactive hydroxyl group, and a modifiable ester—renders it a highly versatile intermediate in the synthesis of complex, clinically significant therapeutics. This technical guide provides an in-depth exploration of this pivotal molecule, elucidating its synthesis, chemical rationale, and profound role in the development of next-generation analgesics, with a primary focus on the fentanyl class of opioids. We will dissect the synthetic strategies that leverage this scaffold, the critical role of its structural components, and the pharmacological impact of the molecules derived from it, offering a comprehensive resource for researchers and drug development professionals.
The Strategic Architecture: Understanding the Compound's Significance
This compound (CAS No. 60437-30-1) possesses a molecular architecture primed for synthetic elaboration.[1] The piperidine ring is a common motif in a vast array of biologically active compounds, lauded for its ability to confer favorable pharmacokinetic properties.[2] The strategic placement of substituents on this core is what defines the utility of this specific intermediate.
-
The N-Benzyl Group: This bulky aromatic group serves as a crucial protecting group for the piperidine nitrogen.[3] This protection is essential during the initial stages of synthesis to prevent unwanted side reactions at the nitrogen atom. Its removal, typically via catalytic hydrogenation, is a key deprotection step later in the synthetic sequence to unmask the secondary amine for further functionalization.[4][5]
-
The 4-Hydroxy Group: The tertiary hydroxyl group at the C4 position is a key point for introducing diversity and influencing the pharmacological profile of the final compound. While not always directly part of the final pharmacophore, its presence in the precursor is vital for certain synthetic transformations.
-
The 4-Carboxylate Group: The methyl ester at the C4 position is a versatile handle for a variety of chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other moieties, or it can be directly converted to other functional groups. This position is critical for the development of potent fentanyl analogs like carfentanil.[6]
The interplay of these functional groups provides a logical and controllable pathway for the construction of complex molecules with high precision.
Synthetic Pathways: From Precursor to Potent Analgesic
The primary application of this compound lies in its role as a key intermediate in the multi-step synthesis of potent opioid analgesics. The general synthetic strategy involves the initial construction of this core, followed by a series of modifications to introduce the pharmacophoric elements necessary for high-affinity binding to the µ-opioid receptor.
Synthesis of the Core Intermediate
While various proprietary methods exist, a common academic approach to synthesizing the core intermediate starts from more readily available precursors, such as 1-benzyl-4-piperidone.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a solution of trimethylsilyl cyanide.
-
Cyanosilylation: Stir the reaction mixture at room temperature to facilitate the formation of the corresponding trimethylsilyl cyanohydrin.
-
Methanolysis: Carefully add methanol to the reaction mixture. This step serves to both remove the silyl protecting group and provide the methoxy group for the ester formation.
-
Acidic Work-up: An acidic work-up (e.g., with aqueous HCl) is then performed to hydrolyze the nitrile to the carboxylic acid and subsequently promote esterification with the methanol present, yielding the target compound.
-
Purification: The crude product is then purified by column chromatography or recrystallization to afford pure this compound.
This protocol represents a streamlined approach to accessing the core intermediate, leveraging the reactivity of the ketone to introduce the necessary functional groups at the C4 position.
Elaboration to a Fentanyl Analog: A Representative Pathway
The true value of this compound is realized in its conversion to highly potent analgesics. The following pathway illustrates a representative synthesis of a fentanyl analog, highlighting the key transformations.
Workflow: Synthesis of a Fentanyl Analog
Caption: Synthetic workflow from the core intermediate to a fentanyl analog.
Experimental Protocol: Key Transformations
-
Amination: The hydroxyl group of this compound is replaced with an aniline group through a reductive amination or a related substitution reaction to yield Methyl 1-benzyl-4-anilinopiperidine-4-carboxylate.[4]
-
N-Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[4] This crucial step exposes the piperidine nitrogen for the introduction of the N-phenethyl group or other bioisosteres characteristic of fentanyl analogs.
-
Acylation and Alkylation: The secondary amine is then acylated, typically with propionyl chloride, to introduce the propanamide side chain. Subsequent alkylation of the piperidine nitrogen with a suitable alkylating agent completes the synthesis of the final fentanyl analog.
This modular approach allows for the synthesis of a diverse library of fentanyl analogs by varying the aniline derivative, the acylating agent, and the alkylating agent, enabling fine-tuning of the pharmacological properties.
Pharmacological Significance and Mechanism of Action
Derivatives of this compound, particularly the fentanyl analogs, exert their potent analgesic effects through their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located primarily in the central nervous system.[7]
Signaling Pathway: µ-Opioid Receptor Activation
Caption: Simplified signaling pathway of µ-opioid receptor activation by a fentanyl analog.
Upon binding of a fentanyl analog to the MOR, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to a cascade of intracellular events, including:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP), a key second messenger.
-
Inhibition of voltage-gated calcium channels: This reduces the influx of calcium into the neuron, thereby decreasing the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.
The net effect of these actions is a potent analgesic response, as well as the other characteristic effects of opioids, including sedation and respiratory depression.
Quantitative Data and Structure-Activity Relationships
The potency of fentanyl analogs derived from the this compound scaffold is highly dependent on the nature of the substituents introduced during synthesis. The following table summarizes representative data for fentanyl and some of its potent analogs.
| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (vs. Morphine) |
| Morphine | ~1 | 1 |
| Fentanyl | ~0.39 | 50-100 |
| Sufentanil | ~0.02 | 500-1000 |
| Carfentanil | ~0.034 | 10,000[6] |
| Remifentanil | ~1.3 | 100-200 |
Data compiled from various sources for illustrative purposes.
Key structure-activity relationships (SAR) for this class of compounds include:
-
The N-acyl group: The propanamide group is generally optimal for potent µ-opioid receptor activity.
-
The N-alkyl/aralkyl group on the piperidine: A phenethyl group is a classic feature of many potent fentanyl analogs.
-
Substituents on the 4-anilino ring: Introduction of electron-withdrawing or -donating groups can modulate potency and metabolic stability.
-
The C4-substituent on the piperidine ring: The presence of a methyl ester at this position, as seen in carfentanil and remifentanil, can significantly enhance potency.[6]
Conclusion: A Cornerstone of Modern Drug Discovery
This compound stands as a testament to the power of rational drug design and the importance of key chemical intermediates. Its well-defined and versatile chemical handles provide a robust platform for the synthesis of some of the most potent analgesic agents known. A thorough understanding of its chemistry, the synthetic routes that employ it, and the pharmacological principles that govern the activity of its derivatives is essential for any researcher or professional working in the field of pain management and opioid drug discovery. As the quest for safer and more effective analgesics continues, the foundational role of scaffolds like this compound will undoubtedly remain central to future innovations.
References
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McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Available from: [Link]
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Baumann, M. H., Papsun, D. M., & Krotulski, A. J. (2022). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 13, 845231. Available from: [Link]
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Naseem, H., Mushtaq, N., Saeed, A., & Inam, M. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(2). Available from: [Link]
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United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Available from: [Link]
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Darke, S., Du, Y., & Chrzanowska, A. (2019). Emerging Synthetic Fentanyl Analogs. ACS Chemical Neuroscience, 10(4), 1845-1856. Available from: [Link]
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Khan, I., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1239-1244. Available from: [Link]
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Saicic, R. N., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-800. Available from: [Link]
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Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 70-81. Available from: [Link]
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Kwiecień, A., et al. (2020). Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. Forensic Science International, 313, 110352. Available from: [Link]
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Wang, H., et al. (2013). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 18(9), 10598-10612. Available from: [Link]
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Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Available from: [Link]
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Aosaisi Chemical. (n.d.). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Available from: [Link]
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Kurosu, M., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(15), 2593-2598. Available from: [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Application of 4-Hydroxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxypiperidine motif is a cornerstone of modern medicinal chemistry, a privileged scaffold that imparts favorable pharmacokinetic properties and provides a versatile handle for synthetic elaboration. This in-depth technical guide navigates the historical emergence of this crucial building block, dissects its key synthetic methodologies, and explores the intricate structure-activity relationships that have led to the development of numerous therapeutic agents. From its early, unheralded beginnings to its current status as a key component in drugs targeting a wide array of diseases, this guide provides a comprehensive overview for researchers and professionals engaged in the art and science of drug discovery. We will delve into the practicalities of synthesis, including detailed experimental protocols and considerations for process development and scale-up, offering a holistic perspective on the journey of 4-hydroxypiperidine derivatives from laboratory concept to potential clinical reality.
The Ascendance of a Privileged Scaffold: An Introduction
The piperidine ring, a simple six-membered saturated heterocycle, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to confer desirable properties upon a molecule, such as improved aqueous solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions. Among the myriad of substituted piperidines, the 4-hydroxypiperidine core stands out as a particularly versatile and valuable building block in the lexicon of medicinal chemistry.[1]
The strategic placement of a hydroxyl group at the 4-position offers a convenient point for synthetic diversification, allowing for the introduction of a wide range of functional groups through well-established chemical transformations. This seemingly simple structural feature has been instrumental in the development of drugs across a spectrum of therapeutic areas, including oncology, neuroscience, and immunology. This guide aims to provide a comprehensive technical overview of the discovery, synthesis, and application of 4-hydroxypiperidine derivatives, offering insights to both seasoned researchers and those new to the field.
A Historical Perspective: From Pepper to Pharmaceuticals
The story of 4-hydroxypiperidine is intrinsically linked to the broader history of its parent heterocycle, piperidine. The discovery of piperidine itself is credited to the Scottish chemist Thomas Anderson in 1850, who isolated it from the reaction of piperine, the pungent compound in black pepper, with nitric acid.[3] The name "piperidine" is a direct homage to its peppery origins.[3]
While the precise moment of the first synthesis of 4-hydroxypiperidine is not as clearly documented, its emergence as a key synthetic intermediate is a more recent development, largely driven by the demands of the burgeoning pharmaceutical industry in the mid-20th century. A significant milestone in the accessibility of 4-hydroxypiperidines was the development of methods for the catalytic hydrogenation of 4-hydroxypyridine. A 1968 patent describes a process for the catalytic hydrogenation of 3- and 4-hydroxypyridines to their corresponding piperidines, highlighting the industrial importance of these compounds. This process involves the stabilization of the enol form of 4-hydroxypyridine (4-pyridone) as an ester, which is then hydrogenated and subsequently hydrolyzed to yield 4-hydroxypiperidine.
The true value of the 4-hydroxypiperidine scaffold became increasingly apparent with its incorporation into a diverse array of bioactive molecules. Its ability to serve as a central scaffold to orient functional groups in three-dimensional space proved critical for achieving potent and selective interactions with biological targets.
The Synthetic Arsenal: Crafting the 4-Hydroxypiperidine Core and its Progeny
The synthetic accessibility of 4-hydroxypiperidine and its derivatives is a key factor in its widespread use. A variety of synthetic strategies have been developed, ranging from the reduction of pyridine precursors to more complex cyclization reactions.
Synthesis of the 4-Hydroxypiperidine Core
One of the most common and industrially viable methods for the synthesis of 4-hydroxypiperidine is the catalytic hydrogenation of 4-hydroxypyridine (also known as 4-pyridone). This transformation is typically carried out using a platinum group metal catalyst, such as platinum oxide (PtO₂), under hydrogen pressure. The reaction is often performed in an acidic solvent like acetic acid to facilitate the reduction of the aromatic ring.
A notable challenge in this hydrogenation is the inherent difficulty in reducing the pyridine ring. To overcome this, a process was developed involving the in-situ formation of an ester of the enol form of 4-hydroxypyridine, which is more readily hydrogenated. Subsequent hydrolysis of the resulting hydroxypiperidine ester affords the desired 4-hydroxypiperidine.
N-Protection: A Gateway to Derivatization
For many synthetic applications, the secondary amine of the piperidine ring needs to be protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine
A common method for the synthesis of N-Boc-4-hydroxypiperidine involves the reduction of N-Boc-4-piperidone.
-
Step 1: Reduction of N-Boc-4-piperidone. To a solution of N-Boc-4-piperidone in a suitable solvent such as methanol or ethanol, sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (e.g., 0 °C).
-
Step 2: Reaction Quench and Work-up. The reaction is stirred until completion (monitored by TLC) and then quenched by the careful addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield N-Boc-4-hydroxypiperidine.
| Reagent | Molar Equivalent |
| N-Boc-4-piperidone | 1.0 |
| Sodium Borohydride | 1.1 - 1.5 |
Table 1: Typical molar equivalents for the reduction of N-Boc-4-piperidone.
Key Transformations of the Hydroxyl Group
The hydroxyl group at the 4-position is a versatile handle for introducing molecular diversity. Key reactions include:
-
Oxidation: The hydroxyl group can be oxidized to a ketone (4-piperidone) using a variety of oxidizing agents, such as Dess-Martin periodinane or Swern oxidation conditions. The resulting ketone is a valuable intermediate for further functionalization, for example, through reductive amination.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a wide range of nucleophiles to introduce new substituents at the 4-position.
-
Ether and Ester Formation: The hydroxyl group can readily participate in ether and ester formation, allowing for the attachment of various alkyl, aryl, or acyl groups.
Structure-Activity Relationships: Tailoring Molecules for Biological Targets
The 4-hydroxypiperidine scaffold has been successfully employed in the design of ligands for a wide range of biological targets. The following sections highlight some key examples and the structure-activity relationships (SAR) that have emerged.
Opioid Receptor Modulators
The piperidine ring is a key structural feature of many opioid receptor ligands. The 4-hydroxypiperidine moiety has been incorporated into novel opioid receptor agonists. For instance, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were designed based on the active metabolite of tramadol.[4] In this series, the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, were found to be crucial for binding affinity and selectivity for the μ-opioid receptor (MOR).[4]
A study on 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands revealed that substitutions at the C-4 phenyl and N-1 positions significantly impact affinity and functional activity.[5]
Kinase Inhibitors
The 4-hydroxypiperidine substituent has been shown to confer high selectivity for p38 MAP kinase.[6][7] In a series of pyridinyl substituted heterocycles, the inclusion of a 4-hydroxypiperidine moiety led to potent inhibitors with good in vivo profiles and a lack of inhibition of cytochrome P450 isoenzymes.[6][7]
In the development of glutaminase (GAC) inhibitors for cancer therapy, a 4-hydroxypiperidine linker was used as a surrogate for more flexible straight-chain spacers.[8] Structure-activity relationship studies revealed that while one of the phenylacetyl groups flanking the core could be replaced by smaller aliphatic moieties without a loss of potency, the overall van der Waals volume of the substituents was critical for enzymatic inhibition.[8]
| Compound/Modification | Target | Key SAR Finding | Reference |
| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | μ-Opioid Receptor | Linker and phenyl substitution pattern are critical for affinity and selectivity. | [4] |
| 4-Hydroxy-4-phenylpiperidine analogues | Nociceptin Receptor | C-4 phenyl and N-1 substitutions significantly influence activity. | [5] |
| Pyridinyl heterocycles with 4-hydroxypiperidine | p38 MAP Kinase | 4-Hydroxypiperidine confers high selectivity. | [6][7] |
| GAC inhibitors with 4-hydroxypiperidine spacer | Glutaminase (GAC) | Van der Waals volume of flanking substituents is crucial for potency. | [8] |
Table 2: Summary of Structure-Activity Relationships for 4-Hydroxypiperidine Derivatives.
From the Bench to the Plant: Process Development and Scale-Up Considerations
The transition of a synthetic route for a 4-hydroxypiperidine derivative from the laboratory to industrial-scale production presents a unique set of challenges. While a laboratory synthesis may prioritize novelty and yield on a small scale, a manufacturing process must be robust, safe, cost-effective, and environmentally sustainable.
Key Challenges in Scale-Up
Several factors that are often negligible on a laboratory scale can become critical during scale-up:
-
Heat Transfer: Many of the reactions involved in the synthesis of 4-hydroxypiperidine derivatives, such as hydrogenations and reductions, are exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, side reactions, and potential safety hazards.
-
Mass Transfer: Ensuring efficient mixing of reactants, reagents, and catalysts is crucial for consistent reaction outcomes. What is easily achieved with a magnetic stir bar in a round-bottom flask can be challenging in a multi-hundred-liter reactor.
-
Reagent and Solvent Selection: The choice of reagents and solvents for large-scale production is dictated by factors beyond just reactivity, including cost, safety, environmental impact, and ease of handling and recovery.
-
Impurity Profile: Minor impurities that are easily removed by chromatography in the lab can become a significant purification challenge on a larger scale. A thorough understanding of the impurity profile and the development of efficient crystallization or extraction procedures are essential.
Strategies for Successful Scale-Up
A successful scale-up strategy involves a multi-faceted approach:
-
Process Hazard Analysis: A thorough safety assessment of each step in the synthesis is paramount to identify and mitigate potential risks.
-
Route Scouting and Optimization: Early-stage process development should focus on identifying a synthetic route that is not only efficient but also amenable to large-scale production. This may involve exploring alternative reagents, catalysts, and reaction conditions.
-
Development of Robust Work-up and Purification Procedures: Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The development of a reliable crystallization process is a critical aspect of process development.
Conclusion
The 4-hydroxypiperidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its journey from a derivative of a naturally occurring alkaloid to a key building block in modern pharmaceuticals is a testament to its remarkable versatility. The ability to readily access this core structure and the ease with which it can be functionalized have empowered chemists to explore vast chemical space and design potent and selective modulators of a wide range of biological targets. As our understanding of disease biology continues to evolve, the enduring utility of the 4-hydroxypiperidine scaffold ensures that it will remain a vital tool in the development of the next generation of medicines.
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Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., & Zimmerlin, A. G. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1261–1264. [Link]
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ChemInform. (2010). ChemInform Abstract: SAR of 4-Hydroxypiperidine and Hydroxyalkyl Substituted Heterocycles as Novel p38 Map Kinase Inhibitors. ChemInform, 31(42). [Link]
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Lu, S. F., Chen, B., Davey, D., Dunning, L., Jaroch, S., May, K., Onuffer, J., Phillips, G., Subramanyam, B., Tseng, J. L., Wei, R. G., Wei, M., & Ye, B. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883–1887. [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
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Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028–3033. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. [Link]
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DeLaBarre, B., et al. (2019). GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency. Bioorganic & Medicinal Chemistry Letters, 29(17), 2449-2452. [Link]
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Meltzer, P. C., et al. (2000). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 43(13), 2693-2704. [Link]
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From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural confirmation and purity assessment of this compound. Beyond a mere presentation of data, this guide offers field-proven insights into experimental design, data interpretation, and the causal relationships that underpin spectroscopic analysis.
Introduction
This compound is a substituted piperidine derivative with significant utility in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] The precise characterization of intermediates like this compound is therefore a critical step in the drug discovery and development pipeline, ensuring the integrity of the final active pharmaceutical ingredient. This guide will provide a detailed roadmap for its spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. Understanding the contribution of each component is key to interpreting the data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, piperidine, and methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25-7.35 | m | 5H | Ar-H | The five protons of the monosubstituted benzene ring will appear as a complex multiplet in this region. |
| ~3.55 | s | 2H | N-CH₂-Ph | The benzylic protons are adjacent to a nitrogen and will appear as a singlet. |
| ~3.75 | s | 3H | O-CH₃ | The methyl ester protons will be a sharp singlet. |
| ~2.6-2.8 | m | 4H | Piperidine H-2, H-6 | The axial and equatorial protons on the carbons adjacent to the nitrogen will be diastereotopic and appear as a complex multiplet. |
| ~1.9-2.1 | m | 4H | Piperidine H-3, H-5 | The axial and equatorial protons on the carbons beta to the nitrogen will also be a complex multiplet, typically upfield from the H-2/H-6 protons. |
| ~2.5 (broad) | s | 1H | O-H | The hydroxyl proton is exchangeable and will appear as a broad singlet. Its chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | The ester carbonyl carbon is significantly deshielded. |
| ~138 | Ar-C (quaternary) | The ipso-carbon of the benzene ring attached to the benzylic CH₂. |
| ~129 | Ar-CH | Aromatic carbons. |
| ~128 | Ar-CH | Aromatic carbons. |
| ~127 | Ar-CH | Aromatic carbons. |
| ~70 | C-4 (quaternary) | The quaternary carbon of the piperidine ring bonded to the hydroxyl and carboxyl groups. |
| ~63 | N-CH₂-Ph | The benzylic carbon. |
| ~52 | O-CH₃ | The methyl ester carbon. |
| ~50 | C-2, C-6 | The piperidine carbons adjacent to the nitrogen. |
| ~34 | C-3, C-5 | The piperidine carbons beta to the nitrogen. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Expertise & Experience: The choice of CDCl₃ as the solvent is standard for non-polar to moderately polar organic compounds. TMS is the universally accepted internal standard for ¹H and ¹³C NMR. Shimming is a critical step to achieve high-resolution spectra by optimizing the homogeneity of the magnetic field. For complex molecules, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 (broad) | Medium | O-H stretch | The broadness is due to hydrogen bonding of the hydroxyl group. |
| ~3030 | Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |
| ~2950, 2850 | Medium | Aliphatic C-H stretch | From the piperidine and methyl groups. |
| ~1730 | Strong | C=O stretch | The strong absorption is characteristic of the ester carbonyl group. |
| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| ~1240 | Strong | C-O stretch | The ester C-O single bond stretch. |
| ~740, 700 | Strong | Aromatic C-H bend | Out-of-plane bending for a monosubstituted benzene ring. |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and label the major peaks.
Trustworthiness: The ATR-IR technique is a self-validating system in that a clean background spectrum is essential before sample analysis. The presence of characteristic peaks in the predicted regions provides high confidence in the presence of the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 249, corresponding to the molecular weight of the compound, is expected.[2] Its intensity may be weak due to facile fragmentation.
-
Major Fragment Ions:
-
m/z = 91 (Tropylium ion): This is a very common and often the base peak for compounds containing a benzyl group, arising from the cleavage of the benzylic C-N bond.
-
m/z = 158: Loss of the benzyl group (C₇H₇, 91 Da) from the molecular ion.
-
m/z = 190: Loss of the methoxycarbonyl group (COOCH₃, 59 Da) from the molecular ion.
-
Experimental Protocol for MS Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.
-
Gas Chromatography (GC): Inject the sample into the GC. The heated injection port vaporizes the sample, and it is carried by an inert gas through a capillary column that separates components based on their boiling points and interactions with the column's stationary phase.
-
Electron Ionization (EI): As the sample elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Authoritative Grounding: The fragmentation patterns, particularly the formation of the tropylium ion, are well-established principles in mass spectrometry and are extensively documented in authoritative texts on the subject.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. The protocols and predictive data presented in this guide serve as a robust framework for the analysis of this important pharmaceutical intermediate, ensuring its identity, purity, and suitability for subsequent synthetic transformations.
References
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Solubility of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate in common solvents
An In-Depth Technical Guide to the Solubility of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes information from its structural motifs, the known properties of related piperidine derivatives, and fundamental principles of organic chemistry. It offers a predictive solubility profile across a range of common laboratory solvents and presents a detailed, standardized protocol for the experimental determination of its solubility. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary insights for effective handling, formulation, and application of this compound.
Introduction: Understanding the Molecule
This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The solubility of such compounds is a critical parameter, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations.
The structure of this compound incorporates several key functional groups that dictate its physicochemical properties:
-
A tertiary amine: The nitrogen within the piperidine ring, substituted with a benzyl group. This group is basic and can be protonated.
-
A hydroxyl group (-OH): Capable of acting as both a hydrogen bond donor and acceptor.
-
An ester group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.
-
A benzyl group (-CH₂Ph): A bulky, nonpolar group that contributes to lipophilicity.
Understanding the interplay of these groups is essential for predicting the compound's behavior in different solvent environments.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The polarity of this compound is complex due to the presence of both polar (hydroxyl, ester, amine) and nonpolar (benzyl) functionalities.
The parent heterocycle, piperidine, is highly soluble in water and a wide array of organic solvents, including alcohols and ethers, but has limited solubility in nonpolar solvents like hexane.[3][4] The introduction of the benzyl, hydroxyl, and carboxylate groups to the piperidine core in our target molecule will modulate this behavior. The large, nonpolar benzyl group will likely decrease aqueous solubility compared to piperidine, while the polar hydroxyl and ester groups will enhance interactions with polar solvents.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile for this compound in common laboratory solvents can be predicted. The following table summarizes these predictions.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The hydroxyl and ester groups can form strong hydrogen bonds with protic solvents. The tertiary amine can also be solvated. Solubility in water is expected to be moderate due to the nonpolar benzyl group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The molecule's polarity will lead to favorable dipole-dipole interactions with these solvents. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar benzyl and piperidine ring backbone will interact favorably with nonpolar solvents. However, the polar hydroxyl and ester groups will limit solubility. Solubility is expected to be higher in toluene than in hexane due to potential pi-pi stacking interactions with the benzyl group. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]
Materials and Equipment
-
This compound
-
Selected solvents (e.g., methanol, ethanol, water, DMSO, hexane, toluene, dichloromethane)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for Determining Equilibrium Solubility.
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.[5]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.[5]
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.[5]
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.[5]
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.[5]
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result should be expressed in units such as mg/mL or mol/L.[5]
Practical Implications in Research and Development
A thorough understanding of the solubility of this compound is vital for its practical application:
-
Organic Synthesis: The choice of solvent is critical for reaction setup, controlling reaction rates, and facilitating product purification through techniques like crystallization.
-
Pharmaceutical Formulation: For drug development, solubility directly impacts the choice of delivery vehicle and the bioavailability of the active pharmaceutical ingredient (API). Poor aqueous solubility can be a significant hurdle in formulation development.
-
Analytical Chemistry: Knowledge of solubility is essential for developing analytical methods, such as HPLC or GC, for the quantification of the compound.
Conclusion
References
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Solubility of Things. Piperidine | Solubility of Things. Available from: [Link]
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Wikipedia. Piperidine. Available from: [Link]
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University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube; 2025. Available from: [Link]
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University of Calgary. Solubility of Organic Compounds. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of CNS Drug Scaffolds from Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the Central Nervous System (CNS), including potent analgesics and antipsychotics.[1][2][3] Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a highly versatile and strategically valuable starting material for the synthesis of these complex molecules. Its trifunctional nature—a protectable tertiary amine, a modifiable ester, and a stable tertiary alcohol—provides multiple handles for controlled, sequential chemical transformations. This guide provides an in-depth exploration of the key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for leveraging this precursor in the development of novel CNS drug candidates. We will cover N-debenzylation, subsequent N-functionalization via alkylation and acylation, and modification of the C4-carboxylate group, culminating in a representative synthesis of a core analgesic scaffold.
Precursor Analysis: Physicochemical Properties and Safety
A thorough understanding of the starting material is fundamental to safe and successful synthesis.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | Methyl 1-benzyl-4-hydroxy-4-piperidinecarboxylate | N/A |
| Molecular Formula | C₁₄H₁₉NO₃ | N/A |
| Molecular Weight | 249.31 g/mol | N/A |
| Appearance | Off-white to light red solid/powder | [4] |
| Melting Point | ~172 °C (as hydrochloride salt) | [4] |
| Solubility | Soluble in various organic solvents | N/A |
Critical Safety & Handling Protocols
As with all piperidine derivatives, appropriate safety measures are non-negotiable. The protocols below are based on standard laboratory practice and safety data sheet (SDS) recommendations.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[4] In case of contact, rinse the affected area immediately and thoroughly with water.[5]
-
Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not allow it to enter the drainage system.
Core Synthetic Strategies and Workflows
The synthetic utility of this compound stems from the ability to selectively manipulate its three key functional groups. The following sections detail the primary strategic pathways.
Strategy 1: N-Debenzylation and Re-functionalization
The benzyl group serves as an excellent protecting group for the piperidine nitrogen. Its removal via catalytic hydrogenation is a clean and efficient transformation that unmasks the secondary amine, opening the door for introducing pharmacologically critical N-substituents.[7][8]
Protocol 2.1: N-Debenzylation via Catalytic Hydrogenation
-
Causality: Palladium on carbon (Pd/C) is a heterogeneous catalyst that efficiently facilitates the hydrogenolysis of the C-N bond of the benzyl group without affecting the ester or hydroxyl groups under these conditions. Methanol is a suitable protic solvent that dissolves the starting material and does not interfere with the reaction.
-
Methodology:
-
To a solution of this compound (1.0 equiv.) in methanol, add 10% Palladium on Carbon (Pd/C) (10 mol% Pd).
-
Seal the reaction vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1-3 atm, a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-hydroxypiperidine-4-carboxylate, which is often used in the next step without further purification.
-
Protocol 2.2: N-Alkylation of the Secondary Amine
-
Causality: This reaction introduces an alkyl group, often a phenethyl group in potent analgesics, onto the piperidine nitrogen.[9] A base like potassium carbonate is required to neutralize the HBr formed during the reaction, driving it to completion.
-
Methodology:
-
Dissolve the debenzylated intermediate (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Add the desired alkylating agent, for example, (2-bromoethyl)benzene (1.1 equiv.).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue using column chromatography on silica gel to obtain the N-alkylated product.
-
Protocol 2.3: N-Amidation (Amide Coupling)
-
Causality: This is one of the most common reactions in drug discovery, forming a stable amide bond.[10] Reagents like EDC (a carbodiimide) and HOBt activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine to form the amide bond, even with less reactive amines.[11]
-
Methodology:
-
Dissolve the debenzylated intermediate (1.0 equiv.), a carboxylic acid (e.g., propionic acid, 1.1 equiv.), and HOBt (1-hydroxybenzotriazole, 1.1 equiv.) in a dry solvent like dichloromethane (DCM) or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 equiv.) portion-wise.
-
Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl product by column chromatography.
-
Strategy 2: Modification of the C4-Ester Group
The methyl ester at the C4 position is a key handle for introducing diversity, particularly for creating the anilide moiety found in fentanyl-class analgesics.[12]
Protocol 2.4: Saponification (Ester Hydrolysis)
-
Causality: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylate salt. Lithium hydroxide is often preferred as it can be effective at room temperature, minimizing potential side reactions. Acidic workup is required to protonate the carboxylate and yield the free carboxylic acid.
-
Methodology:
-
Dissolve the ester-containing piperidine (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv.).
-
Stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting ester.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~4-5 with 1M HCl.
-
The carboxylic acid product may precipitate out and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts, concentrate, and dry the product under vacuum.
-
Integrated Synthesis: A Fentanyl-Analogue Scaffold
This section integrates the preceding protocols to construct a core scaffold representative of many potent opioid analgesics. This demonstrates how the precursor's functional groups are addressed in a logical sequence to build molecular complexity.
-
Commentary on the Synthetic Sequence: The chosen order of reactions is critical for success.
-
Ester Hydrolysis First: The ester is first converted to a carboxylic acid. This acid is then activated for amide coupling.
-
Amide Formation: The robust amide bond is formed with aniline.
-
Debenzylation: The benzyl protecting group is removed to reveal the secondary amine. This step is performed after amide formation as the free amine could complicate the coupling reaction.
-
Final N-Alkylation: The key N-phenethyl group, a common feature in potent opioids, is installed last.[13] This modular approach allows for different alkyl groups to be added at the final stage, facilitating the creation of a library of related compounds for structure-activity relationship (SAR) studies.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete N-Debenzylation | Catalyst poisoning (e.g., by sulfur-containing compounds).Inactive catalyst.Insufficient hydrogen pressure. | Use fresh, high-quality catalyst.Ensure the reaction is free of catalyst poisons.Increase hydrogen pressure or re-flush the system with hydrogen. |
| Low Yield in Amide Coupling | Incomplete activation of the carboxylic acid.Decomposition of coupling reagents due to moisture.Steric hindrance from reactants. | Ensure all reagents and solvents are anhydrous.Add coupling reagents at 0 °C to prevent premature decomposition.Increase reaction time or switch to a more potent coupling reagent (e.g., HATU). |
| Side-products in N-Alkylation | Over-alkylation (quaternary salt formation).Reaction temperature too high. | Use a slight excess (1.05-1.1 equiv.) of the alkylating agent, not a large excess.Perform the reaction at a lower temperature for a longer duration. |
| Difficulty Purifying Products | Products are highly polar (e.g., free amines or carboxylic acids).Streaking on silica gel column. | For basic compounds, add 1% triethylamine to the eluent.For acidic compounds, add 1% acetic acid to the eluent.Consider reverse-phase chromatography if silica is ineffective. |
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- SAFETY DATA SHEET - Methyl 1-benzyl-4-oxo-3-piperidine-carboxyl
- Application Notes and Protocols for Piperidine-Medi
- Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
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- SAFETY DATA SHEET - N-BOC-4-Hydroxypiperidine. Thermo Fisher Scientific.
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- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
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- Amide coupling reaction in medicinal chemistry.
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
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- Method for preparing 4-piperidyl piperidine.
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- Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxyl
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
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Application Notes & Protocols: The Strategic Use of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate in Modern Analgesic Development
Introduction: The Piperidine Scaffold as a Cornerstone of Opioid Analgesia
The piperidine ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of natural alkaloids and synthetic pharmaceuticals.[1] In the field of analgesia, its significance is paramount, as it constitutes an essential pharmacophore in morphine and the entire class of potent synthetic opioids, including pethidine (meperidine) and fentanyl.[2][3] These agents primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor central to the modulation of pain perception.[2][4]
The development of novel analgesics aims to dissociate potent pain relief from the severe side effects associated with traditional opioids, such as respiratory depression, dependence, and tolerance. This requires the synthesis of new chemical entities with fine-tuned pharmacological profiles. Central to this effort is the use of versatile chemical intermediates that allow for systematic structural modifications. Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate emerges as a strategically vital building block in this context. Its structure contains three key features for diversification:
-
An N-benzyl group , which serves as a stable and reliable protecting group for the piperidine nitrogen but can be selectively removed to allow for the introduction of various N-substituents.[5][6]
-
A 4-hydroxy group , which can be retained, eliminated, or substituted to modulate receptor binding and pharmacokinetic properties.
-
A 4-methyl carboxylate group , an ester moiety that can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to a hydroxymethyl group, offering further avenues for structural exploration.[7][8]
This document provides a comprehensive guide for researchers, detailing the synthesis, derivatization, and strategic application of this key intermediate in the discovery pipeline for next-generation analgesic drugs.
Synthetic Workflow: From Precursor to Key Intermediate
The synthesis of this compound is typically achieved from the commercially available precursor, 1-benzyl-4-piperidone. The following workflow outlines a representative synthetic pathway, its subsequent critical derivatization steps, and the rationale behind them.
Caption: Synthetic and development workflow for analgesic candidates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a modified Reformatsky-type reaction to introduce the hydroxy-ester functionality at the 4-position of the piperidone ring. This approach avoids the use of highly toxic cyanide reagents common in alternative Strecker-type syntheses.[5][9]
Rationale: The Reformatsky reaction involves an organozinc intermediate generated from an alpha-halo ester. This nucleophile adds to the carbonyl group of the piperidone, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol. Zinc is chosen for its ability to insert into the carbon-halogen bond without reacting with the ester functionality.
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Methyl bromoacetate (1.5 eq)
-
Activated Zinc dust (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add zinc dust. Briefly heat the flask under vacuum and cool to room temperature to activate the zinc surface.
-
Reaction Setup: Add anhydrous THF to the flask. To this suspension, add a solution of 1-benzyl-4-piperidone and methyl bromoacetate in THF dropwise via an addition funnel.
-
Initiation: Gentle warming or the addition of a small crystal of iodine may be required to initiate the reaction, which is often indicated by a gentle reflux or a change in color.
-
Reaction: Once initiated, maintain the reaction at a gentle reflux for 2-3 hours until TLC analysis indicates the consumption of the starting piperidone.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.
Protocol 2: N-Debenzylation via Catalytic Hydrogenolysis
The removal of the N-benzyl group is a critical step to enable the exploration of structure-activity relationships (SAR) at the piperidine nitrogen. Catalytic hydrogenation with Pearlman's catalyst (Pd(OH)₂/C) is highly effective for this transformation.[10]
Rationale: The benzyl group is susceptible to cleavage by hydrogenolysis. The palladium catalyst facilitates the addition of hydrogen across the C-N bond, releasing toluene and the desired secondary amine. Acetic acid is often added to facilitate the reaction by ensuring the substrate is in its protonated, more soluble form, and to prevent catalyst poisoning.[10]
Materials:
-
This compound (1.0 eq)
-
Palladium hydroxide on carbon (20% Pd(OH)₂/C, ~10 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Glacial Acetic Acid (optional, ~1.5 eq)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolution: Dissolve the N-benzylated substrate in ethanol in a suitable hydrogenation flask.
-
Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst under an inert atmosphere (e.g., argon or nitrogen). If using, add the acetic acid.
-
Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a Parr hydrogenator. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature or with gentle heating (e.g., 50-60°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The residue can be further purified if necessary, but often the resulting secondary amine is of sufficient purity for the next step.
Protocol 3: N-Alkylation of the Secondary Piperidine
This protocol provides a general method for introducing small alkyl groups, such as the N-methyl group found in pethidine, onto the debenzylated piperidine nitrogen.
Rationale: This is a standard nucleophilic substitution (Sₙ2) reaction. The secondary amine acts as a nucleophile, attacking the alkyl halide. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Materials:
-
Methyl 4-hydroxypiperidine-4-carboxylate (1.0 eq)
-
Alkyl halide (e.g., Methyl iodide, 1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Setup: To a solution of the secondary amine in anhydrous acetonitrile, add the base (e.g., K₂CO₃).
-
Addition of Alkylating Agent: Add the alkyl halide dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 4-12 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, filter off the base if it is a solid. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated derivative.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of all synthesized intermediates and final compounds. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations for a Piperidine Derivative |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the presence of the piperidine ring protons, benzyl/alkyl groups, and ester functionality. Chemical shifts and coupling constants provide stereochemical information.[1][11] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the compound.[11] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for O-H (hydroxyl), C=O (ester), and C-N bonds. |
| HPLC | Purity Assessment | Determines the purity of the compound by separating it from starting materials and byproducts. Retention time serves as an identifier.[12] |
Application in Structure-Activity Relationship (SAR) Studies
The true value of this compound lies in its utility for systematic SAR studies. After N-debenzylation, the resulting secondary amine is a platform for introducing a diverse array of substituents at the nitrogen atom.
-
N-Substituent: The nature of the group on the piperidine nitrogen is a critical determinant of pharmacological activity.[13]
-
Small Alkyl Groups (e.g., Methyl): Often lead to potent µ-opioid receptor agonists (e.g., pethidine).[14][15]
-
Phenethyl Groups: Can significantly increase potency, as seen in the fentanyl series.
-
Allyl or Cyclopropylmethyl Groups: Can sometimes introduce antagonist properties at the opioid receptor.
-
-
4-Position Substituents: While this guide focuses on the 4-hydroxy-4-carboxylate scaffold, this position is also a key site for modification. The hydroxyl and ester groups can be further derivatized to probe their interaction with the receptor binding pocket. Studies have shown that 4-alkyl and 4-(m-hydroxyphenyl) substituents are crucial for high-affinity binding.[13]
Downstream Biological Evaluation & Mechanism of Action
Once novel analogues are synthesized, they must be evaluated for their biological activity.
In Vitro Evaluation:
-
Receptor Binding Assays: These assays determine the affinity (Ki) of the synthesized compounds for the µ, δ, and κ opioid receptors. A high affinity for the µ-receptor with lower affinity for others is often a desired profile for potent analgesics.[4][13]
-
Functional Assays (e.g., [³⁵S]GTPγS binding): These experiments measure the ability of a compound to activate the G-protein signaling cascade upon binding to the receptor, thus determining its efficacy (agonist, partial agonist, or antagonist).
In Vivo Evaluation:
-
Analgesic Efficacy Models: Compounds showing promising in vitro profiles are advanced to animal models of pain. Common tests include the tail-flick and hot-plate tests (for thermal pain) and the acetic acid-induced writhing test (for inflammatory pain).[3][16][17]
The final analgesic compounds developed from this intermediate are expected to act as µ-opioid receptor agonists. The diagram below illustrates the canonical signaling pathway.
Caption: µ-Opioid receptor signaling pathway.
Conclusion
This compound is more than a simple chemical; it is a versatile platform for innovation in analgesic drug discovery. Its strategic design allows for the systematic and efficient exploration of chemical space around the critical piperidine core. By providing robust protocols for its synthesis and derivatization, this guide empowers researchers to rapidly generate novel compounds for biological evaluation, accelerating the search for safer and more effective pain therapeutics.
References
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed.
- Synthesis and pharmacological activity of 4-(4'-chlorophenyl)
- [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. (n.d.). PubMed.
- Pethidine. (n.d.). Wikipedia.
- PETHIDINE. (n.d.).
- avoiding N-debenzylation during piperidine modific
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025).
- Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. (n.d.). PubMed Central.
- Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
- Pethidine: Synthesis and Metabolism. (n.d.). Scribd.
- Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (n.d.). PubMed.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Springer.
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).
- Analgesic activity of alkyl piperidine derivatives. (n.d.).
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- 4-hydroxy-piperidine derivatives and their preparation. (1974).
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv
- Experimental procedure for N-benzylation of piperidine deriv
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- Method for preparing 4-piperidyl piperidine. (n.d.).
- An efficient method for the N-debenzylation of aromatic heterocycles. (2002).
- Methyl 1-benzyl-4-hydroxypiperidine-4-carboxyl
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry.
- Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (n.d.). Semantic Scholar.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002).
- Methyl 1-benzyl-4-(phenylamino)
- Methyl 1-benzyl-4-hydroxypiperidine-4-carboxyl
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC.
- New Trends in the Illicit Manufacture of Synthetic Drugs. (n.d.). DEA.
- Synthesis of fentanyl analogs. (n.d.).
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Application Notes and Protocols for the Utilization of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate in the Development of Novel Antipsychotic Agents
Introduction: The Piperidine Scaffold as a Privileged Motif in Antipsychotic Drug Discovery
The development of effective and well-tolerated antipsychotic agents remains a critical challenge in modern medicine. Schizophrenia and other psychotic disorders are complex conditions primarily managed by medications that modulate dopaminergic and serotonergic pathways in the central nervous system (CNS).[1][2] The piperidine ring is a highly privileged scaffold in medicinal chemistry, featuring prominently in a wide array of clinically successful CNS drugs.[3][4][5] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement allow for precise interactions with G-protein coupled receptors (GPCRs) like the dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs.[6][7] Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a versatile starting material, offering multiple points for chemical modification to explore the structure-activity relationships (SAR) crucial for designing novel antipsychotic candidates with improved efficacy and reduced side-effect profiles.[8][9][10] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging this specific piperidine derivative for the discovery of next-generation antipsychotics.
Section 1: Synthesis and Chemical Derivatization Strategy
The core of this discovery program lies in the strategic chemical modification of this compound to generate a diverse library of analogs. The primary objective is to synthesize compounds with optimal affinity and selectivity for dopamine D2 and serotonin 5-HT2A receptors.
Rationale for Structural Modifications
The design of the chemical library will be guided by established SAR principles for D2 and 5-HT2A receptor ligands. Key modifications will focus on:
-
N-debenzylation and re-functionalization: The N-benzyl group can be removed via catalytic hydrogenation to provide a secondary amine, which is a key handle for introducing various substituents to probe the "north" pocket of the receptor binding sites.
-
Modification of the 4-hydroxy group: This group can be alkylated or acylated to explore interactions in the central part of the binding pocket.
-
Amidation of the 4-carboxylate: The methyl ester can be converted to a wide range of amides, which can form crucial hydrogen bonds with the target receptors.
Proposed Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for generating a library of novel compounds from this compound.
Caption: Synthetic workflow for derivatization.
Detailed Synthetic Protocols
Protocol 1: N-Debenzylation of this compound
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Methyl 4-hydroxypiperidine-4-carboxylate.
Protocol 2: N-Alkylation of Methyl 4-hydroxypiperidine-4-carboxylate
-
Dissolve Methyl 4-hydroxypiperidine-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the desired alkylating or arylating agent (e.g., substituted benzyl bromide, phenethyl bromide) (1.1 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
Characterization of Synthesized Compounds
All newly synthesized compounds must be thoroughly characterized to confirm their structure and purity.[11][12][13]
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. |
Section 2: In Vitro Pharmacological Evaluation
The synthesized compounds will be screened for their affinity and functional activity at the primary targets for antipsychotic drugs: the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14][15][16]
Protocol 3: Dopamine D2 Receptor Binding Assay
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.[17]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure: a. In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the cell membranes. b. For non-specific binding determination, add a high concentration of a known D2 antagonist (e.g., haloperidol). c. Incubate at room temperature for 60-90 minutes. d. Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. e. Wash the filters multiple times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 4: Serotonin 5-HT2A Receptor Binding Assay
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.[15]
-
Radioligand: [³H]-Ketanserin or [³H]-MDL 100,907.[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: Follow a similar procedure as the D2 receptor binding assay. For non-specific binding, use a known 5-HT2A antagonist like ritanserin.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or partial agonist at the target receptors.[18][19]
Protocol 5: D2 Receptor Functional Assay (cAMP Inhibition)
-
Cell Line: CHO or HEK293 cells stably co-expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Procedure: a. Plate the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with the test compound at various concentrations. c. Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin to induce cAMP production. d. Incubate for a specified time. e. Measure the reporter gene activity (e.g., luminescence) to determine the level of cAMP inhibition.
-
Data Analysis: Determine the IC50 values for antagonists or EC50 values for agonists.
Protocol 6: 5-HT2A Receptor Functional Assay (Calcium Mobilization)
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.[20][21]
-
Procedure: a. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). b. Add the test compound at various concentrations. c. Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin). d. Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 values for antagonists.
Caption: In Vitro screening cascade.
Section 3: In Vivo Preclinical Evaluation
Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their antipsychotic potential and side-effect profile.[22][23]
Animal Models of Antipsychotic Activity
Several well-established animal models can predict the clinical efficacy of antipsychotic drugs.[24][25]
Protocol 7: Amphetamine-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure: a. Habituate the animals to the open-field arena. b. Administer the test compound or vehicle. c. After a pre-treatment period, administer d-amphetamine to induce hyperlocomotion. d. Record the locomotor activity using an automated tracking system.
-
Endpoint: A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic activity.[17]
Protocol 8: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Animals: Male Wistar rats or various mouse strains.
-
Procedure: a. Place the animal in a startle chamber. b. Present a series of acoustic stimuli: a weak prepulse followed by a strong startle pulse. c. Administer the test compound or vehicle. d. Measure the startle response with and without the prepulse.
-
Endpoint: Reversal of a deficit in PPI (e.g., induced by a psychomimetic drug like phencyclidine) suggests antipsychotic potential.
Assessment of Extrapyramidal Side Effects (EPS)
A key goal in novel antipsychotic development is to minimize the risk of EPS.
Protocol 9: Catalepsy Test
-
Animals: Male Sprague-Dawley rats.
-
Procedure: a. Administer the test compound or vehicle. b. At various time points, place the rat's forepaws on an elevated bar. c. Measure the time it takes for the rat to remove its paws from the bar.
-
Endpoint: A prolonged time to descend is indicative of catalepsy, a predictor of EPS.[17]
Section 4: Data Interpretation and Lead Optimization
The data generated from the in vitro and in vivo studies will be used to establish a comprehensive SAR profile for the synthesized library.
| Parameter | Desired Outcome | Interpretation |
| D2 Ki | < 100 nM | High affinity for the primary antipsychotic target. |
| 5-HT2A Ki | < 100 nM | Atypical antipsychotic profile. |
| 5-HT2A/D2 Ki Ratio | > 1 | May reduce the risk of EPS. |
| D2 Functional Assay | Antagonist or Partial Agonist | Desired mechanism of action. |
| Amphetamine Hyperlocomotion | Reversal | In vivo efficacy. |
| Catalepsy | No significant effect | Low EPS liability. |
Lead compounds will be selected based on a balanced profile of high affinity for D2 and 5-HT2A receptors, antagonist or partial agonist activity at D2, in vivo efficacy, and a low propensity to induce catalepsy. Further optimization will involve fine-tuning the chemical structure to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile starting material for the discovery of novel antipsychotic agents. By employing a systematic approach of chemical synthesis, in vitro pharmacological profiling, and in vivo behavioral assessment, researchers can effectively explore the chemical space around this piperidine scaffold. The protocols and strategies outlined in this guide provide a robust framework to identify and optimize lead candidates with the potential to become safer and more effective treatments for psychotic disorders.
References
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Recent developments in the discovery of novel antipsychotic agents modualating dopamine and serotonin receptors - PubMed. (URL: [Link])
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PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS - vbspu. (URL: [Link])
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On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands - PubMed. (URL: [Link])
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Recent Developments in the Discovery of Novel Antipsychotic Agents Modualating Dopamine and Serotonin Receptors - Bentham Science Publisher. (URL: [Link])
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Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC - NIH. (URL: [Link])
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Screening models of anti psychotic drugs-converted | PDF - Slideshare. (URL: [Link])
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Screening of antipsychotic drugs in animal models - Tau. (URL: [Link])
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In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (URL: [Link])
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Preclinical models of antipsychotic drug action - PMC - NIH. (URL: [Link])
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Search for novel antipsychotic drugs: dopamine forever? - PMC - PubMed Central. (URL: [Link])
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(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (URL: [Link])
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Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC - PubMed Central. (URL: [Link])
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (URL: [Link])
-
5-HT2A Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])
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ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. (URL: [Link])
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Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (URL: [Link])
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Targeting Dopamine and Serotonin Receptors for Psychosis, Mood, and Beyond: So-Called “Antipsychotics” (Chapter 5) - Stahl's Essential Psychopharmacology - Cambridge University Press & Assessment. (URL: [Link])
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5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])
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Synthesis and Characterization of Some New Substituted Piperidine Derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Drug discovery for psychiatric disorders using high-content single-cell screening of signaling network responses ex vivo - PMC - PubMed Central. (URL: [Link])
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Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals -. (URL: [Link])
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A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and - PubMed. (URL: [Link])
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Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Analysis of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate by HPLC and LC-MS
Introduction
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quality are critical for the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization, quantification, and impurity profiling. This comprehensive guide provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are developed with scientific integrity, drawing from established principles of chromatography and mass spectrometry, and are grounded in international regulatory guidelines to ensure data of the highest quality and reliability.
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
The developed HPLC method is a stability-indicating assay for the quantification of this compound and the separation of its potential process-related impurities and degradation products. The choice of a reversed-phase C18 column is predicated on the non-polar nature of the benzyl group and the overall moderate polarity of the molecule.
Rationale for Method Development
The selection of chromatographic parameters is based on the physicochemical properties of the analyte. The benzyl group imparts significant hydrophobicity, making reversed-phase chromatography an ideal separation mode. A C18 stationary phase provides the necessary retention. The mobile phase, consisting of acetonitrile and water, allows for the elution of the analyte with good peak shape. The addition of a small amount of formic acid to the mobile phase serves two purposes: it protonates the tertiary amine of the piperidine ring, reducing peak tailing, and it ensures a consistent pH for reproducible retention times. UV detection is suitable due to the presence of the aromatic benzyl group, which exhibits strong chromophoric activity. The selection of 254 nm is a common starting point for aromatic compounds, though further optimization based on the UV spectrum of a pure standard is recommended.
HPLC Instrumentation and Conditions
| Parameter | Condition |
| Instrument | Any standard HPLC system with a UV/PDA detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 254 nm |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 80 |
| 20.0 | 80 |
| 20.1 | 30 |
| 25.0 | 30 |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a final concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0% and the tailing factor for the analyte peak is not more than 2.0. This is in accordance with guidelines from the United States Pharmacopeia (USP)[1].
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peaks and calculate the assay and impurity content.
-
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed as recommended by the International Council for Harmonisation (ICH) guidelines[2].
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification and Trace Analysis
LC-MS provides a highly sensitive and selective method for the identification of this compound, as well as for the detection and characterization of trace-level impurities. The use of a mass spectrometer allows for confident identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the molecule.
Rationale for Method Development
The LC method developed for HPLC-UV is largely transferable to LC-MS, with the key modification of using a volatile mobile phase modifier, such as formic acid, which is compatible with mass spectrometry ionization sources. Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic tertiary amine in the piperidine ring, which is readily protonated to form a stable [M+H]⁺ ion. A triple quadrupole or Q-TOF mass spectrometer can be used for MS/MS analysis to elucidate the fragmentation pathways, providing structural confirmation.
LC-MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole or Q-TOF with ESI source |
| Ionization Mode | Positive Ion Mode (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Range (Full Scan) | m/z 50-500 |
| Collision Energy (MS/MS) | Optimized for the precursor ion (e.g., 10-40 eV) |
Table 2: LC-MS Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 20 |
| 12.0 | 20 |
Experimental Protocol: LC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and sample in methanol at a concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a final concentration of approximately 1 µg/mL for analysis.
-
-
Full Scan Analysis:
-
Perform a full scan analysis to determine the m/z of the protonated molecule ([M+H]⁺). For this compound (C₁₄H₁₉NO₃, MW = 249.31), the expected [M+H]⁺ ion is at m/z 250.32.
-
-
MS/MS Fragmentation Analysis:
-
Perform a product ion scan of the precursor ion (m/z 250.32) to generate a fragmentation spectrum.
-
The fragmentation is likely to involve the loss of the benzyl group (C₇H₇, 91 Da) and cleavage of the piperidine ring.
-
Expected Mass Fragmentation
The fragmentation of N-benzylpiperidine derivatives in ESI-MS/MS typically involves cleavage of the benzylic C-N bond and fragmentation of the piperidine ring. A plausible fragmentation pathway for this compound is the formation of the tropylium ion at m/z 91 and various fragments resulting from the piperidine ring cleavage.
Part 3: Method Validation
Both the HPLC and LC-MS methods should be validated in accordance with ICH Q2(R2) and FDA guidelines to ensure they are fit for their intended purpose.[3][4][5]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies for the HPLC method and by the unique mass-to-charge ratio and fragmentation pattern in the LC-MS method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Analytical Workflows
HPLC Analysis Workflow
Caption: Workflow for LC-MS analysis of this compound.
References
- United States Pharmacopeia (USP).
- International Council for Harmonisation (ICH). Q2(R2)
- U.S. Food and Drug Administration (FDA).
- International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).
- SIELC Technologies. "Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column."
- BenchChem.
-
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." (2023). [3]8. European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis." (2022). [6]9. Agilent Technologies. "Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective." (2024). [7]10. Open Access Journals. "Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development."
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Derivatization of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate for Bioactivity Screening
Introduction: Unlocking the Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular exploration. Within this important class of heterocycles, methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate stands out as a particularly valuable starting material. Its structure contains multiple reactive sites amenable to chemical modification: a tertiary hydroxyl group, a methyl ester, and an N-benzyl group. Each of these sites can be selectively functionalized to generate a diverse library of derivatives.
This guide provides a comprehensive framework for the strategic derivatization of this compound. We will delve into detailed, field-proven protocols for key chemical transformations and provide the scientific rationale behind these modifications. The overarching goal is to create a chemical library with enhanced structural diversity, thereby increasing the probability of identifying novel compounds with significant therapeutic potential during bioactivity screening. We will explore derivatization strategies aimed at discovering agents with analgesic, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities, among others.
Strategic Derivatization: Rationale and Workflow
The derivatization strategy for this compound is centered on systematically modifying its key functional groups to explore the structure-activity relationship (SAR). The primary points of modification are the 4-hydroxyl group and the 1-benzyl group.
-
O-Acylation and O-Alkylation: The tertiary hydroxyl group is a prime target for introducing a variety of substituents. Acylation can introduce ester functionalities with varying chain lengths and aromatic characteristics, which can modulate lipophilicity and hydrogen bonding potential. Alkylation introduces ether linkages, offering another avenue to alter the steric and electronic properties of the molecule. These changes can significantly impact how the molecule interacts with biological targets.
-
N-Debenzylation and N-Alkylation/Arylation: The N-benzyl group, while often used as a protecting group, can also be a point of diversification.[2] Removal of the benzyl group unveils the secondary amine, which can then be functionalized with a wide array of alkyl or aryl groups through techniques like reductive amination or Buchwald-Hartwig amination. This allows for the introduction of different substituents that can probe specific binding pockets in target proteins.
The general workflow for this process is outlined below:
Caption: General workflow for the derivatization and screening of the core molecule.
Synthetic Protocols and Methodologies
The following protocols are detailed, step-by-step procedures for the key transformations. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC): Reaction progress should be monitored by TLC on silica gel plates.[3][4][5]
-
Solvent System Selection: A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve a retention factor (Rf) of approximately 0.3-0.5 for the starting material.
-
Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the TLC plate.
-
Development: Place the plate in a sealed chamber containing the eluent.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
Column Chromatography: Purification of the synthesized derivatives is typically achieved by flash column chromatography on silica gel.[6]
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). For basic piperidine derivatives, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and reduce tailing.[6]
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 1: O-Acylation of the Tertiary Hydroxyl Group
This protocol describes the esterification of the 4-hydroxyl group using an acyl chloride in the presence of a base.
Caption: General scheme for O-acylation.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).
Expected Outcome & Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The yield will vary depending on the acyl chloride used but is generally expected to be in the range of 70-90%.
| Derivative | R Group | Expected Yield (%) | Key Spectroscopic Data (Expected) |
| 1a | -CH₃ | ~85 | ¹H NMR: Appearance of a new singlet around δ 2.1 ppm (acetyl group). MS: M+1 peak corresponding to the acylated product. |
| 1b | -Ph | ~80 | ¹H NMR: Appearance of new aromatic proton signals. MS: M+1 peak corresponding to the benzoylated product. |
Protocol 2: O-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is particularly useful for the alkylation of sterically hindered alcohols, making it suitable for the tertiary hydroxyl group in our starting material.[4][7][8]
Caption: General scheme for O-alkylation via the Mitsunobu reaction.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, benzyl alcohol) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to remove triphenylphosphine oxide and other byproducts.
Expected Outcome & Characterization: Yields for Mitsunobu reactions can be variable, but are often in the 50-70% range for hindered alcohols. Characterization should be performed using NMR and mass spectrometry.
| Derivative | R Group | Expected Yield (%) | Key Spectroscopic Data (Expected) |
| 2a | -CH₂CH₃ | ~60 | ¹H NMR: Appearance of a quartet around δ 3.5 ppm and a triplet around δ 1.2 ppm (ethyl group). MS: M+1 peak corresponding to the ethoxy derivative. |
| 2b | -CH₂Ph | ~55 | ¹H NMR: Appearance of a new singlet around δ 4.5 ppm (benzylic protons) and additional aromatic signals. MS: M+1 peak corresponding to the benzyloxy derivative. |
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol requires prior N-debenzylation of the starting material (not detailed here, but typically achieved through catalytic hydrogenation), followed by N-arylation of the resulting secondary amine. The Buchwald-Hartwig reaction is a powerful method for forming C-N bonds.[3][9][10]
Caption: General scheme for N-arylation via Buchwald-Hartwig amination.
Materials:
-
Methyl 4-hydroxypiperidine-4-carboxylate (1.0 eq)
-
Aryl halide (e.g., bromobenzene, 4-bromotoluene) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., NaOtBu) (1.5 eq)
-
Anhydrous toluene
-
Celite
Procedure:
-
In a glovebox or under an inert atmosphere, add the secondary amine, aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Outcome & Characterization: Yields are typically good, ranging from 65-90%. The products should be characterized by NMR and mass spectrometry.
| Derivative | Ar Group | Expected Yield (%) | Key Spectroscopic Data (Expected) |
| 3a | -Ph | ~75 | ¹H NMR: Disappearance of the N-H proton signal and appearance of aromatic proton signals. MS: M+1 peak corresponding to the N-phenyl derivative. |
| 3b | -p-Tolyl | ~80 | ¹H NMR: Similar to 3a, with an additional singlet for the methyl group around δ 2.3 ppm. MS: M+1 peak corresponding to the N-p-tolyl derivative. |
Bioactivity Screening Protocols
Once a library of derivatives has been synthesized and purified, the next crucial step is to evaluate their biological activity. The following are standardized protocols for assessing potential analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects.
Protocol 4: Analgesic Activity Screening (Tail-Flick Test)
The tail-flick test is a common method for assessing centrally mediated analgesia.[9][11][12]
Principle: The test measures the latency of an animal to withdraw its tail from a source of thermal pain. An increase in this latency period after administration of a test compound indicates an analgesic effect.[9][12]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Tail-flick analgesiometer
-
Test compounds dissolved in a suitable vehicle (e.g., saline with 1% DMSO)
-
Reference drug (e.g., Morphine sulfate)
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize the animals to the testing environment and the restraining device.
-
Baseline Measurement: Determine the initial tail-flick reaction time for each animal by applying the thermal stimulus. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[2][9]
-
Grouping and Administration: Divide the animals into groups (vehicle control, reference drug, and test compound groups). Administer the respective substances, typically via intraperitoneal (i.p.) injection.
-
Post-Treatment Measurement: At specific time intervals (e.g., 15, 30, 45, 60, and 90 minutes) after administration, re-measure the tail-flick latency.[2]
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[10] Compare the %MPE of the treated groups with the control group.
Protocol 5: Anti-inflammatory Activity Screening (Carrageenan-Induced Paw Edema)
This is a standard and highly reproducible model for evaluating acute inflammation.[7][8][13][14][15]
Principle: Sub-plantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response, characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7][13][14]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v solution in sterile saline)
-
Plethysmometer or digital calipers
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle control
Procedure:
-
Animal Grouping and Fasting: Divide animals into groups and fast them overnight before the experiment.
-
Drug Administration: Administer the test compounds, reference drug, or vehicle to the respective groups, typically orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume from the initial measurement.
Protocol 6: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a simple, rapid, and sensitive colorimetric assay for determining AChE activity.[16][17][18][19]
Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.[16][17]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the buffer.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the synthesis and preliminary biological evaluation of novel derivatives of this compound. By systematically applying these derivatization strategies and screening methodologies, researchers can efficiently explore the chemical space around this privileged scaffold. The data generated from these studies will be invaluable in establishing structure-activity relationships and identifying lead compounds for further optimization. Future work could involve more complex modifications, such as the introduction of chiral centers or the synthesis of spirocyclic derivatives, to further probe the requirements for potent and selective biological activity.
References
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RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
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Zainal Ariffin, S. H., et al. (2012). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Evidence-Based Complementary and Alternative Medicine, 2012, 826362. Retrieved from [Link]
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Coconote. (2025). TLC Monitoring of Reaction Progress. Retrieved from [Link]
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Bio-protocol. (2020). Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. Bio-protocol, 10(14), e3688. Retrieved from [Link]
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Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory drug zaltoprofen with piroxicam in albino mice. Journal of Experimental Pharmacology, 11, 93–99. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Naicker, L. (2016). Pharmacological screening of synthetic piperidine derivatives. Durban University of Technology. Retrieved from [Link]
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Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]
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Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]
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Diabetic Complications Consortium. (2004). Tail Flick Assay. Retrieved from [Link]
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Kumar, S., et al. (2013). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation, 2013, 725120. Retrieved from [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Srividya, A. R., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 068-072. Retrieved from [Link]
-
ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Fernandes, A., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Alzheimer's Disease, 76(4), 1591-1602. Retrieved from [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
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Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774. Retrieved from [Link]
-
Stary, E., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]
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Experimental setup for scaling up the synthesis of piperidine intermediates
Application Notes & Protocols
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals.[1] Transitioning the synthesis of piperidine intermediates from the laboratory bench to pilot or industrial scale is a non-trivial endeavor fraught with challenges in reaction kinetics, thermodynamics, and safety.[2] This guide provides a detailed framework for researchers, scientists, and drug development professionals to navigate the complexities of scaling up piperidine synthesis. We will explore critical pre-scale-up considerations, present a detailed, step-by-step protocol for a representative synthesis, and offer field-proven insights into purification, analysis, and troubleshooting.
Part 1: Foundational Principles for Scale-Up Success
Scaling a chemical synthesis is not merely about proportionally increasing reagent quantities. The physical and chemical dynamics of a reaction change significantly with volume, demanding a thorough re-evaluation of the process.[2]
Strategic Route Selection and Process Hazard Analysis (PHA)
The choice of synthetic route is the most critical decision in a scale-up campaign. While numerous methods exist for synthesizing piperidines—including the catalytic hydrogenation of pyridines, various cyclization strategies, and reductive aminations—their suitability for large-scale production varies.[1][3][4]
-
Hydrogenation of Pyridines: This is a common industrial method, often employing catalysts like nickel, rhodium, or iridium.[3][5][6][7] While effective, it involves high-pressure hydrogen gas, a significant safety consideration requiring specialized equipment like autoclaves. The potential for catalyst poisoning, especially by sulfur-containing substrates, must also be evaluated.[8]
-
Intramolecular Cyclization: Methods like aza-Michael additions or radical-mediated cyclizations offer elegant pathways to complex piperidines.[1] However, they can sometimes suffer from poor atom economy or require expensive catalysts, making them less attractive for large-scale synthesis.
-
Reductive Amination: This is a robust and versatile method, often involving the reaction of a dicarbonyl compound (like glutaraldehyde) or a keto-acid with a primary amine in the presence of a reducing agent. It is generally safer than high-pressure hydrogenation and is the focus of our detailed protocol in Part 2.
Process Hazard Analysis (PHA) is non-negotiable. Before any scale-up attempt, a systematic PHA must be conducted.
-
Inherent Chemical Hazards: Piperidine and its derivatives are often flammable, toxic, and corrosive liquids.[9][10][11] Review the Safety Data Sheet (SDS) for all reagents and products.[10][11] Key hazards include:
-
Flammability: Piperidine is a highly flammable liquid.[10] All equipment must be properly grounded and bonded to prevent static discharge, and all ignition sources must be eliminated.[9][12]
-
Toxicity & Corrosivity: Piperidines can cause severe skin burns and eye damage and are toxic if inhaled or absorbed through the skin.[10][11]
-
-
Process-Related Hazards:
-
Exotherms: Many bond-forming reactions are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[2] A reaction calorimetry study is highly recommended to quantify the heat of reaction.
-
Pressure Buildup: Reactions that evolve gas (e.g., hydrogen from quenching a hydride) must be performed in vessels equipped with adequate pressure relief systems.
-
The Logic of Scale-Up Workflow
A successful scale-up campaign follows a logical progression from laboratory validation to pilot-scale execution. This workflow ensures that safety, efficiency, and product quality are maintained at every stage.
Part 2: Protocol for Scale-Up Synthesis of a Piperidine Intermediate
This section details the synthesis of (R)-2-(Thiophen-3-yl)piperidine, a chiral building block, focusing on the challenges of asymmetric hydrogenation at a decagram scale.[8] This example highlights issues like catalyst poisoning and the need for robust reaction control.
Reaction: Asymmetric Hydrogenation of N-benzyl-2-(thiophen-3-yl)pyridinium salt
This method is chosen to illustrate a modern, catalytically challenging transformation that is highly relevant in pharmaceutical development.
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| N-benzyl-2-(thiophen-3-yl)pyridinium bromide | >98% | 1L Jacketed Glass Reactor or Autoclave |
| [Rh(COD)2]BF4 (Rhodium catalyst) | Catalyst grade | Overhead mechanical stirrer with gas-entrainment impeller |
| (R)-BINAP (Chiral Ligand) | >99% | Temperature control unit (circulator) |
| Dichloromethane (DCM), degassed | Anhydrous | Hydrogen gas cylinder with regulator |
| Methanol (MeOH), degassed | Anhydrous | Vacuum/Nitrogen manifold |
| Hydrogen Gas (H2) | High Purity (5.0) | Schlenk line and glassware for catalyst preparation |
| Celite® for filtration | --- | Buchner funnel and filtration flasks |
Experimental Protocol: Step-by-Step Methodology
Safety First: This procedure involves a flammable solvent (DCM/MeOH) and high-pressure hydrogen gas. It must be conducted in a certified high-pressure bay or behind a blast shield within a walk-in fume hood. Appropriate PPE, including safety glasses, a lab coat, and solvent-resistant gloves, is mandatory.[12]
-
Catalyst Preparation (Under Inert Atmosphere):
-
In a glovebox or on a Schlenk line, add [Rh(COD)2]BF4 (e.g., 1.0 mol%) and (R)-BINAP (e.g., 1.1 mol%) to a dry Schlenk flask.
-
Add 50 mL of degassed DCM to dissolve the catalyst and ligand. Stir for 30 minutes at room temperature to allow for complex formation. The solution should turn a deep orange/red.
-
Causality Note: Pre-forming the active catalyst is crucial for reproducibility and achieving high enantioselectivity.
-
-
Reactor Setup and Inerting:
-
Assemble the 1L jacketed reactor with the overhead stirrer, thermocouple, and gas inlet/outlet valves. Ensure all connections are secure.
-
Purge the reactor vessel thoroughly by evacuating and backfilling with nitrogen at least three times to ensure an inert atmosphere.
-
-
Substrate Charging:
-
Under a positive flow of nitrogen, add the N-benzyl-2-(thiophen-3-yl)pyridinium bromide substrate (e.g., 50 g, 1 equivalent) to the reactor.
-
Add 400 mL of degassed Methanol. Stir the resulting slurry.
-
Causality Note: Using degassed solvents is critical to prevent oxygen from deactivating the sensitive rhodium catalyst.
-
-
Catalyst Transfer and Reaction Initiation:
-
Using a cannula, transfer the prepared catalyst solution from the Schlenk flask into the reactor.
-
Seal the reactor. Begin stirring at a rate sufficient to ensure good gas-liquid mixing (e.g., 300-500 RPM).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar / ~150 psi).
-
Causality Note: The thiophene sulfur can poison the catalyst.[8] Using a robust catalyst and ensuring sufficient hydrogen pressure is key to driving the reaction to completion. A slightly higher catalyst loading (e.g., 2-3 mol%) may be necessary to compensate for partial deactivation.[8]
-
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 40 °C) and pressure for 12-24 hours.
-
Periodically and safely, take small aliquots to monitor the reaction progress by HPLC or GC-MS to confirm the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can then be taken to the purification stage.
-
Typical Reaction Parameters
| Parameter | Value | Rationale |
| Scale | 50 g | Representative decagram scale-up. |
| Substrate | 1.0 equiv | Limiting reagent. |
| Catalyst Loading | 1.0 - 2.0 mol% | Increased loading may be needed to overcome sulfur poisoning.[8] |
| Solvent | MeOH / DCM | Provides good solubility for substrate and catalyst. |
| H2 Pressure | 10 bar | Insufficient pressure can lead to incomplete reduction.[8] |
| Temperature | 40 °C | Balances reaction rate and catalyst stability. |
| Time | 12 - 24 h | Monitored to completion. |
| Expected Yield | 85-95% | Varies with catalyst efficiency and purity of starting materials. |
Part 3: Purification and Troubleshooting at Scale
Purification is often the bottleneck in scaling up. Methods that are feasible at the milligram scale, like column chromatography, become impractical and costly for kilograms of material.
Large-Scale Purification: The Primacy of Distillation
For many liquid piperidine intermediates, distillation is the most effective and economical purification method.[13]
-
Challenge of Azeotropes: A common impurity from pyridine hydrogenation is unreacted pyridine. Piperidine and pyridine form a constant boiling azeotropic mixture (approx. 92% piperidine, 8% pyridine), making complete separation by simple distillation impossible.[14][15][16]
-
Breaking the Azeotrope:
-
Azeotropic Distillation: Adding water or a non-aromatic hydrocarbon can alter the relative volatilities and allow for the removal of a new, lower-boiling azeotrope containing the pyridine impurity.[17]
-
Selective Salt Formation: A highly effective chemical method involves reacting the mixture with CO2. Piperidine, being a stronger base, selectively forms a solid carbonate salt, while the weaker base pyridine does not.[14][15] The solid piperidine carbonate can be isolated by filtration and then neutralized with a strong base (e.g., NaOH) to liberate the pure piperidine, which is then extracted and distilled.[13]
-
Experimental Setup for Hydrogenation
The diagram below illustrates a typical setup for a high-pressure hydrogenation reaction, a cornerstone of industrial piperidine synthesis.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Conversion | - Inefficient mixing/mass transfer.- Catalyst deactivation (poisoning).- Insufficient hydrogen pressure or leak. | - Increase stirring speed; verify impeller design is appropriate for gas dispersion.- Increase catalyst loading; use a more robust catalyst.- Perform a pressure test on the empty reactor; ensure H2 supply is adequate. |
| Poor Stereoselectivity | - Incorrect catalyst/ligand ratio.- Presence of oxygen or water.- Reaction temperature too high. | - Re-optimize catalyst preparation protocol.- Ensure all solvents are rigorously degassed and dried.- Lower the reaction temperature and monitor for changes in selectivity. |
| Product Discoloration (Yellow Tint) | - Air oxidation of the piperidine nitrogen. | - Purify via distillation.- Store the final product under an inert atmosphere (Nitrogen or Argon) and protect from light.[13][14] |
| Formation of Side Products | - Localized overheating (hot spots).- Prolonged reaction time after completion. | - Improve stirring and ensure the temperature control unit is functioning correctly.- Monitor the reaction closely and quench promptly upon completion. |
Conclusion
The successful scale-up of piperidine intermediate synthesis hinges on a foundation of rigorous process understanding, proactive hazard analysis, and intelligent experimental design. By shifting from a "reagent-focused" lab-scale mindset to a "process-focused" engineering approach, chemists can overcome the inherent challenges of thermal management, mass transfer, and purification. Recent advances, such as combining biocatalytic oxidation with radical cross-coupling, promise to further streamline these syntheses, reducing step counts and improving efficiency.[18][19] This guide serves as a starting point for developing robust, safe, and scalable processes for producing these vital pharmaceutical building blocks.
References
- Scienmag. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
- Loba Chemie. PIPERIDINE FOR SYNTHESIS.
- Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of (R)-2-(Thiophen-3-yl)piperidine.
- National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Scienmag. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Wikipedia. Piperidine.
- Organic Chemistry Portal. Piperidine synthesis.
- Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- Google Patents. (2010). CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- NJ Department of Health. PIPERIDINE - HAZARD SUMMARY.
- Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
- Organic Syntheses. Piperidine, 1-ethyl-.
- Benchchem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
- Defense Technical Information Center. (2025). Piperidine Synthesis.
- Google Patents. (2012). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (1944). US2363158A - Process for the purification of piperidine.
- HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Google Patents. (1944). US2363159A - Purification of piperidine.
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Probing Receptor Interactions: A Guide to the Application of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
For: Researchers, scientists, and drug development professionals
This document provides a detailed guide for utilizing Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate in the study of receptor interactions. As a key structural motif found in a variety of pharmacologically active agents, this N-benzyl-4-hydroxypiperidine derivative serves as a critical tool for investigating receptor pharmacology, particularly within the domains of opioid, histamine, and dopamine signaling pathways. This guide offers not just procedural steps but also the underlying scientific rationale to empower researchers in designing, executing, and interpreting their experiments with scientific rigor.
Introduction: The Significance of the N-Benzyl-4-hydroxypiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a 4-hydroxy group and a 4-carboxylate moiety, combined with an N-benzyl group, creates a molecule with specific steric and electronic properties that can be finely tuned to probe the binding pockets of various receptors. This compound, in particular, is a valuable intermediate and research tool for several reasons:
-
Structural Precursor: It serves as a key building block in the synthesis of complex molecules, including potent analgesics. Its synthesis often starts from 1-benzylpiperidin-4-one.
-
Modulatory Potential: The core structure is present in compounds known to interact with G protein-coupled receptors (GPCRs) and transporters, making it an ideal candidate for screening and structure-activity relationship (SAR) studies.
-
Versatility in Research: Its utility extends across different therapeutic areas, including pain management (opioid receptors), neurological disorders (histamine and dopamine receptors), and beyond. For instance, derivatives have been explored as non-imidazole histamine H3 receptor antagonists and as high-affinity ligands for the dopamine transporter.[1][2][3]
This guide will focus on the practical application of this compound in characterizing its interactions with three primary targets: the mu-opioid receptor (MOR), the histamine H3 receptor (H3R), and the dopamine transporter (DAT).
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is fundamental to its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.31 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 61-63 °C (for the parent compound 1-Benzyl-4-hydroxypiperidine) | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. | General chemical knowledge |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly sealed. | [4] |
Note: For experimental use, it is crucial to prepare stock solutions in an appropriate solvent, such as DMSO, at a high concentration (e.g., 10 mM). Subsequent dilutions should be made in the specific assay buffer to minimize solvent effects. The hydrochloride salt of the compound is also available and may offer different solubility properties.[5]
Experimental Protocols for Receptor Interaction Studies
The following sections provide detailed, self-validating protocols for characterizing the binding affinity and functional activity of this compound at key receptor targets.
Mu-Opioid Receptor (MOR) Interaction
The MOR is a primary target for opioid analgesics. Characterizing a novel compound's interaction with this receptor is a critical step in pain research.
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of the test compound against a radiolabeled MOR agonist, [³H]-DAMGO.
Principle: The assay measures the ability of the unlabeled test compound to displace the radiolabeled ligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined and then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.
Illustrative Data:
| Parameter | Value | Description |
| Radioligand | [³H]-DAMGO | A selective mu-opioid receptor agonist. |
| Radioligand Kd | 1.5 nM | Dissociation constant of the radioligand. |
| Radioligand Conc. | 1.0 nM | Concentration of radioligand used in the assay. |
| Test Compound IC₅₀ | 50 nM (Plausible) | Concentration of test compound that inhibits 50% of the specific binding of the radioligand. |
| Test Compound Kᵢ | 33.3 nM (Calculated) | Inhibition constant for the test compound, calculated from the IC₅₀. |
| Hill Slope | ~ -1.0 | Indicates a competitive binding interaction. |
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (CHO-hMOR).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., using the Bradford assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-DAMGO (final concentration ~1.0 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (10-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of [³H]-DAMGO, 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]-DAMGO, 50 µL of each dilution of the test compound, and 100 µL of membrane preparation.
-
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the functional consequence of ligand binding by quantifying the activation of G proteins.
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a radioactive signal that is proportional to the level of G protein activation. This can determine if the test compound is an agonist (stimulates binding), an antagonist (blocks agonist-stimulated binding), or an inverse agonist (reduces basal binding).
Illustrative Data (Antagonist Mode):
| Parameter | Value | Description |
| Agonist | DAMGO (at EC₈₀ concentration) | A selective mu-opioid receptor agonist. |
| Test Compound IC₅₀ | 150 nM (Plausible) | Concentration of the test compound that inhibits 50% of DAMGO-stimulated [³⁵S]GTPγS binding. |
| Maximal Inhibition | ~100% | Indicates full antagonism at the concentrations tested. |
Experimental Workflow:
Caption: Workflow for [³⁵S]GTPγS Functional Assay.
Step-by-Step Protocol:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Membrane Preparation: Use CHO-hMOR membranes as described in the radioligand binding assay protocol.
-
Assay Procedure (Antagonist Mode):
-
In a 96-well plate, add 50 µL of membrane preparation (5-10 µg protein) to each well.
-
Add 50 µL of assay buffer containing 30 µM GDP and various concentrations of this compound.
-
Add 50 µL of the MOR agonist DAMGO at a concentration that gives 80% of its maximal effect (EC₈₀).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity by scintillation counting.
-
Plot the percentage inhibition of the DAMGO-stimulated response against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Histamine H3 Receptor (H3R) Interaction
Derivatives of N-benzyl-4-hydroxypiperidine have been identified as potent H3R antagonists.[3] The following protocols are designed to assess the antagonistic properties of the test compound at this receptor.
Principle: Similar to the MOR binding assay, this protocol uses a competitive format to determine the Kᵢ of the test compound at the H3R, using the radiolabeled antagonist [³H]-Nα-methylhistamine.
Illustrative Data:
| Parameter | Value | Description |
| Radioligand | [³H]-Nα-methylhistamine | An H3 receptor antagonist. |
| Radioligand Kd | ~1 nM | Dissociation constant of the radioligand. |
| Test Compound pKᵢ | 7.1 (Plausible) | -log(Kᵢ). A higher pKᵢ indicates higher affinity. |
| Test Compound Kᵢ | ~80 nM (Calculated) | Inhibition constant for the test compound. |
Protocol: The protocol is analogous to the MOR binding assay, with the following modifications:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H3 receptor (HEK-hH3R).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific Binding: Defined using a high concentration of an unlabeled H3R antagonist, such as Thioperamide (10 µM).
Principle: The H3R typically couples to Gᵢ/ₒ proteins, leading to an inhibition of adenylyl cyclase. To facilitate a robust functional screen, cells can be co-transfected with a promiscuous G-protein, such as Gα16, which redirects the signaling pathway to the Gᵩ pathway, resulting in the release of intracellular calcium upon receptor activation. An antagonist will block the calcium release induced by an H3R agonist. Changes in intracellular calcium are measured using a calcium-sensitive fluorescent dye like Fluo-4 AM.
Experimental Workflow:
Caption: Workflow for Calcium Mobilization Assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells co-transfected with the human H3R and a promiscuous G protein (e.g., Gα16).
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with Fluo-4 AM dye solution (in HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
-
Assay Procedure (Antagonist Mode):
-
Wash the cells with assay buffer.
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate the reaction by adding an H3R agonist (e.g., R-α-methylhistamine) at its EC₈₀ concentration.
-
Measure the fluorescence intensity (excitation ~494 nm, emission ~516 nm) every second for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (maximum - minimum) is proportional to the intracellular calcium concentration.
-
Calculate the percentage inhibition of the agonist-induced response by the test compound.
-
Plot the percentage inhibition against the log concentration of the antagonist to determine the IC₅₀.
-
Dopamine Transporter (DAT) Interaction
Piperidine-based structures are known to interact with the dopamine transporter, a key regulator of dopaminergic signaling.
Principle: This assay measures the ability of the test compound to inhibit the binding of a radiolabeled ligand, such as [³H]WIN 35,428, to the dopamine transporter in brain tissue preparations.
Illustrative Data:
| Parameter | Value | Description |
| Radioligand | [³H]WIN 35,428 | A cocaine analog that binds to the DAT. |
| Tissue Source | Rat striatal membranes | A brain region rich in dopamine transporters. |
| Test Compound IC₅₀ | 250 nM (Plausible) | Concentration of the test compound that inhibits 50% of [³H]WIN 35,428 binding. |
Protocol: The protocol is similar to the MOR binding assay, with these key differences:
-
Receptor Source: Membranes prepared from rat striatum.
-
Radioligand: [³H]WIN 35,428.
-
Non-specific Binding: Defined using a high concentration of an unlabeled DAT inhibitor, such as GBR 12909 (10 µM).
Conclusion and Future Directions
This compound represents a versatile chemical tool for the exploration of receptor pharmacology. The protocols detailed in this guide provide a robust framework for characterizing its binding affinity and functional activity at the mu-opioid receptor, histamine H3 receptor, and dopamine transporter. The causality behind each experimental step is emphasized to ensure that the protocols serve as self-validating systems.
By systematically applying these methodologies, researchers can elucidate the structure-activity relationships of this and related compounds, paving the way for the rational design of novel therapeutics with improved potency and selectivity. Future studies could expand upon this work by investigating the compound's selectivity against other receptor subtypes (e.g., delta and kappa opioid receptors) and exploring its in vivo pharmacological effects.
References
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Dutta, A. K., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 38(14), 2577-2588. [Link]
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Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(7), 1220-1228. [Link]
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Leśniak, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(10), 2548. [Link]
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Madsen, K. L., et al. (1994). O-526, a piperidine analog of GBR 12909, retains high affinity for the dopamine transporter in monkey caudate-putamen. European Journal of Pharmacology, 267(2), 167-173. [Link]
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Maslowska-Lipowicz, I., et al. (2008). New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. Archiv der Pharmazie, 341(12), 762-773. [Link]
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Stark, H., et al. (2014). Benzylpiperidine variations on histamine H3 receptor ligands for improved drug-likeness. Bioorganic & Medicinal Chemistry Letters, 24(10), 2269-2274. [Link]
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PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
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Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(4), 784-789. [Link]
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Largent, B. L., et al. (1987). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
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Więckowska, A., et al. (2017). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 8(11), 2495-2508. [Link]
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Mosberg, H. I., et al. (2012). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. Journal of Medicinal Chemistry, 55(17), 7549-7557. [Link]
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Lim, H. D., et al. (2015). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 9, 33. [Link]
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Obeng, S., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 197, 108728. [Link]
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Zhang, Y., et al. (2007). Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 734-741. [Link]
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Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]
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Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(22), 4397-4405. [Link]
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ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. [Link]
-
PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
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Procedure for N-debenzylation of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
An In-Depth Guide to the N-Debenzylation of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Authored by: A Senior Application Scientist
Introduction: Unveiling the Core Piperidine Scaffold
In the landscape of medicinal chemistry and pharmaceutical development, the piperidine ring is a privileged scaffold, forming the structural core of numerous therapeutic agents.[1] The synthesis of complex piperidine derivatives often requires the use of protecting groups to mask reactive sites during molecular construction. The N-benzyl group is a robust and commonly employed protecting group for the piperidine nitrogen due to its stability under a wide range of reaction conditions.
However, the strategic removal, or debenzylation, of this group is a critical final step to unveil the secondary amine, a key functional handle for further elaboration or for expressing the final biological activity. This application note provides a detailed examination and robust protocols for the N-debenzylation of a representative substrate, this compound, to yield Methyl 4-hydroxypiperidine-4-carboxylate.[2] We will explore two of the most reliable and widely adopted methodologies: traditional catalytic hydrogenation and catalytic transfer hydrogenation (CTH).
The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and field-proven insights to ensure successful and reproducible outcomes.
Methodologies for N-Debenzylation: A Comparative Overview
The cleavage of the benzylic C-N bond can be achieved through various means, including oxidation or acid-catalyzed hydrolysis.[3] However, reductive methods, particularly those employing palladium catalysis, are overwhelmingly favored for their high efficiency, clean reaction profiles, and mild conditions that preserve other sensitive functional groups.[4][5]
-
Catalytic Hydrogenation: This is the archetypal method, utilizing molecular hydrogen (H₂) gas in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[6][7] It is considered a green chemistry approach due to its high atom economy, with the only byproduct being toluene. However, it necessitates specialized equipment for handling flammable hydrogen gas under pressure.
-
Catalytic Transfer Hydrogenation (CTH): This technique offers a safer and often more convenient alternative by using a hydrogen donor molecule within the reaction mixture, thereby obviating the need for H₂ gas cylinders and high-pressure reactors.[8][9][10] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[8][11] CTH reactions can often be performed with standard laboratory glassware.
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
This method achieves N-debenzylation via hydrogenolysis, where the C-N bond is reductively cleaved on the surface of the palladium catalyst. It is highly effective but requires stringent adherence to safety protocols.
Reaction Principle and Mechanism
The reaction proceeds through the adsorption of both the N-benzylpiperidine substrate and molecular hydrogen onto the palladium catalyst surface. The palladium facilitates the cleavage of the N-C benzyl bond and the subsequent hydrogenation of the resulting fragments, releasing the deprotected piperidine and toluene.
Caption: General mechanism of N-debenzylation via catalytic hydrogenation.
Key Reaction Parameters: A Comparative Summary
| Parameter | Typical Range/Value | Rationale & Expert Insights |
| Catalyst | 10% Pd/C, 20% Pd(OH)₂/C (Pearlman's catalyst) | Pd(OH)₂/C can be more effective for stubborn debenzylations and is less prone to causing N-alkylation side reactions. A combination of Pd/C and Pd(OH)₂/C can sometimes accelerate the reaction. |
| Catalyst Loading | 5-10 mol% (or ~10% w/w relative to substrate) | Higher loading can speed up the reaction but increases cost and filtration complexity. For difficult substrates, loading may be increased.[12] |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Alcohols are excellent solvents. Methanol and ethanol are most common.[7][12] Using trifluoroethanol can prevent potential N-alkylation side reactions seen with some substrates.[13] |
| H₂ Pressure | 1-4 atm (Balloon) to 50 psi (Parr shaker) | Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate. Balloon pressure is often sufficient. |
| Temperature | Room Temperature to 60 °C | The reaction is often exothermic. Most N-debenzylations proceed well at room temperature, but gentle heating can be applied if the reaction is sluggish.[14] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Detailed Step-by-Step Experimental Protocol
Safety First: Hydrogen gas is highly flammable and can form explosive mixtures with air.[15][16] Palladium on carbon is pyrophoric, especially after the reaction when saturated with hydrogen.[17][18] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[16][18]
-
Apparatus Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 19.9 mmol).
-
Fit one neck with a gas inlet adapter connected to a nitrogen/vacuum manifold. Fit the other necks with stoppers.
-
-
Inerting the System:
-
Under a gentle stream of nitrogen, add the 10% Pd/C catalyst (e.g., 0.5 g, ~10% w/w). Caution: Handle the dry powder carefully to avoid creating dust.
-
Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.[17]
-
-
Addition of Solvent:
-
Under a positive pressure of nitrogen, add methanol (100 mL) via cannula or syringe.[17] Begin stirring to create a uniform suspension.
-
-
Initiating Hydrogenation:
-
Replace the nitrogen line with a balloon filled with hydrogen gas.
-
Perform another three vacuum/backfill cycles, this time using hydrogen to replace the nitrogen atmosphere.[7]
-
Leave the final hydrogen balloon connected to the flask (it may be necessary to use a double balloon for larger scale reactions).[7] Ensure the connection is secure.
-
-
Reaction Monitoring:
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The product spot should be more polar (lower Rf) than the starting material. The reaction is complete when the starting material spot has disappeared.
-
-
Work-up and Catalyst Filtration (CRITICAL STEP):
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.[17]
-
Prepare a pad of Celite (diatomaceous earth) in a Büchner funnel and wet it with methanol.
-
Under a nitrogen atmosphere, filter the reaction mixture through the Celite pad. Crucially, do not allow the catalyst on the filter pad to run dry , as it can spontaneously ignite upon contact with air.[17][19]
-
Wash the flask and the filter cake with additional methanol (2 x 20 mL) to ensure all product is collected.
-
Immediately transfer the wet Celite pad with the catalyst into a beaker of water to quench its reactivity before disposal.[17]
-
-
Product Isolation:
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude Methyl 4-hydroxypiperidine-4-carboxylate, which is often of sufficient purity for subsequent steps. If necessary, it can be purified further by column chromatography or crystallization.
-
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate/Pd-C
This protocol is an excellent alternative that avoids the direct handling of hydrogen gas, making it highly suitable for standard laboratory setups. Ammonium formate serves as the in-situ source of hydrogen.[8][9][10]
Reaction Principle
In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide. The hydrogen generated on the catalyst surface then performs the hydrogenolysis of the N-benzyl group. The volatile byproducts are easily removed during work-up.
Caption: Experimental workflow for N-debenzylation via CTH.
Key Reaction Parameters: A Comparative Summary
| Parameter | Typical Range/Value | Rationale & Expert Insights |
| Catalyst | 10% Pd/C | Standard Pd/C is highly effective for CTH reactions. |
| Catalyst Loading | Equal weight to the substrate (can be optimized lower) | While literature often reports high loadings for rapid conversion, this can often be reduced with longer reaction times.[8] |
| Hydrogen Donor | Ammonium Formate (HCOONH₄) | A stable, easy-to-handle solid. Use in excess (4-5 equivalents) to drive the reaction to completion.[8] |
| Solvent | Methanol | Methanol is the most common and effective solvent for this transformation.[8] |
| Temperature | Reflux (~65 °C for Methanol) | Heating is required to facilitate the decomposition of ammonium formate and drive the reaction. |
| Reaction Time | 1 - 6 hours | CTH is often significantly faster than balloon hydrogenation. Monitor by TLC. |
Detailed Step-by-Step Experimental Protocol
-
Apparatus Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 19.9 mmol).
-
Add methanol (100 mL) and stir to dissolve the substrate.
-
-
Addition of Catalyst and Reagent:
-
To the stirred solution, add 10% Pd/C catalyst (e.g., 5.0 g, 1:1 w/w).
-
In a single portion, add anhydrous ammonium formate (e.g., 6.28 g, 99.5 mmol, 5 equivalents).[8]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle. The reaction is typically vigorous at the start.
-
Maintain the reflux and monitor the reaction's progress by TLC. The reaction is often complete within a few hours.
-
-
Work-up and Catalyst Filtration:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the suspension through a pad of Celite in a Büchner funnel. As with Protocol 1, do not allow the catalyst to dry on the filter paper.
-
Wash the flask and the filter cake with additional methanol (2 x 20 mL).
-
Quench the used catalyst with water before disposal.
-
-
Product Isolation:
-
Combine the filtrates and concentrate under reduced pressure. The ammonium formate byproducts (ammonia, CO₂) are volatile and are removed during this step.
-
The resulting residue is the crude product, Methyl 4-hydroxypiperidine-4-carboxylate.
-
References
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
-
Industrial Safety Solution. (2023). Hydrogenation Reaction Safety In The Chemical Industry. [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. [Link]
-
Malik, S., et al. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
-
Supercritical Fluid Technologies. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit? [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]
-
Iida, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Organic Process Research & Development. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]
-
Bailey, P. D., et al. (2009). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. MDPI. [Link]
-
ScienceMadness Discussion Board. (2014). Help with debenzylation of N-Benzyl. [Link]
-
Forró, E., & Fülöp, F. (2014). Hydrogenolysis of N-protected aminooxetanes over palladium. ResearchGate. [Link]
-
Lee, S., et al. (2017). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. ResearchGate. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [Link]
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Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
Fu, X., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH Public Access. [Link]
-
PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]
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Analytical techniques for purity assessment of synthetic intermediates
Application Note: A-001
Topic: Analytical Techniques for Purity Assessment of Synthetic Intermediates
Introduction: The Critical Role of Purity in Synthetic Intermediates
In the intricate process of drug development, the purity of synthetic intermediates is a cornerstone of safety and efficacy. These intermediates are the building blocks of the final Active Pharmaceutical Ingredient (API), and any impurities present can be carried through the synthesis, potentially leading to the formation of undesired and harmful byproducts in the final drug product. Rigorous purity assessment of these intermediates is, therefore, not merely a quality control measure but a critical step in ensuring the safety and therapeutic efficacy of the final drug product. This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the purity assessment of synthetic intermediates, offering insights into method selection, validation, and practical application.
Strategic Approach to Purity Assessment: A Multi-faceted Analytical Workflow
A robust purity assessment strategy employs a combination of analytical techniques to build a comprehensive profile of the synthetic intermediate. This workflow is designed to identify and quantify impurities, confirm the structure of the desired compound, and detect any residual solvents or elemental impurities.
Caption: General Workflow for Purity Assessment.
Core Analytical Techniques: Principles and Protocols
The selection of an appropriate analytical technique is dictated by the physicochemical properties of the synthetic intermediate and the potential impurities. A combination of chromatographic and spectroscopic methods is often necessary for a complete purity profile.
Chromatographic Techniques: The Power of Separation
Chromatography is the cornerstone of purity assessment, providing the means to separate the main component from its impurities.
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds.[1] Its versatility stems from the wide array of stationary phases and mobile phase compositions that can be employed.[2]
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Causality behind Experimental Choices: The choice of a C8 or C18 column is a common starting point for many small molecules due to their broad applicability.[2] Gradient elution is often preferred for impurity profiling as it allows for the separation of compounds with a wide range of polarities.[1] The selection of the detector (e.g., UV-Vis, PDA, MS) depends on the chromophoric properties of the analyte and the need for mass information.
Protocol: HPLC Purity Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a suitable wavelength for the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the intermediate in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.
GC is the method of choice for volatile and thermally stable compounds.[3] It is particularly crucial for the analysis of residual solvents and certain process-related impurities.[4]
-
Principle: Separation occurs based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Causality behind Experimental Choices: A non-polar column (e.g., 5% phenyl-polydimethylsiloxane) is a good initial choice for a broad range of volatile organic compounds.[5] Headspace sampling is frequently used for residual solvent analysis to avoid injecting non-volatile matrix components onto the column.[6][7] Flame Ionization Detection (FID) is a universal detector for organic compounds, while Mass Spectrometry (MS) provides structural information for impurity identification.[3][6]
Protocol: GC for Impurity Profiling
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve the intermediate in a volatile solvent (e.g., Dichloromethane) to a concentration of 1-10 mg/mL.
Spectroscopic and Spectrometric Techniques: Unveiling Molecular Identity
While chromatography separates, spectroscopy and spectrometry identify. These techniques are indispensable for structural elucidation of the main component and its impurities.
The coupling of MS with chromatographic techniques provides both separation and mass information, making it a powerful tool for impurity identification.[8]
-
Principle: After separation by chromatography, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Causality behind Experimental Choices: Electrospray ionization (ESI) is commonly used for LC-MS of polar and semi-polar compounds, while electron ionization (EI) is standard for GC-MS of volatile compounds.[3] High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of unknown impurities.[9]
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[10][11] It provides detailed information about the carbon-hydrogen framework of a molecule.[10][12]
-
Principle: Atomic nuclei with non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment of the nucleus.
-
Causality behind Experimental Choices: ¹H NMR is the most common NMR experiment due to the high natural abundance and sensitivity of the proton nucleus.[13] 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for elucidating the structure of complex molecules and unknown impurities.[10][12]
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining purity without the need for a specific reference standard of the analyte.[13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Protocol: Purity Determination by ¹H qNMR
-
Sample Preparation: Accurately weigh the synthetic intermediate and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and standard.
-
Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁) to ensure full relaxation of all protons.
-
Processing: Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known purity of the internal standard.
Specialized Purity Assessments
Beyond general impurity profiling, several specific types of impurities must be controlled.
Residual Solvents
Organic solvents used in the manufacturing process must be controlled to ensure they are below toxicologically acceptable limits.[7] Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis as per USP <467> and ICH Q3C guidelines.[6][7] Solvents are categorized into three classes based on their toxicity.[5]
| Class | Toxicity | Examples |
| Class 1 | Solvents to be avoided (known carcinogens, environmental hazards) | Benzene, Carbon tetrachloride |
| Class 2 | Solvents to be limited (non-genotoxic animal carcinogens) | Acetonitrile, Chloroform, Methanol |
| Class 3 | Solvents with low toxic potential | Acetone, Ethanol, Heptane |
| Table 1. Classification of Residual Solvents according to ICH Q3C.[5] |
Elemental Impurities
Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[15] Their levels are controlled according to ICH Q3D guidelines.[16][17] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for this analysis due to its high sensitivity and ability to measure multiple elements simultaneously. Elemental impurities are also classified based on their toxicity and likelihood of occurrence.[15][18]
| Class | Toxicity | Elements |
| Class 1 | Human toxicants | As, Cd, Hg, Pb |
| Class 2A | High probability of occurrence in the drug product | Co, Ni, V |
| Class 2B | Lower probability of occurrence in the drug product | Ag, Au, Pd, Pt, etc. |
| Class 3 | Low toxicity by oral route | Ba, Cr, Cu, Li, etc. |
| Table 2. Classification of Elemental Impurities according to ICH Q3D.[15][18] |
Chiral Purity
For chiral intermediates, it is crucial to control the enantiomeric purity, as different enantiomers can have different pharmacological or toxicological profiles.[] Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for determining enantiomeric excess.[][20] Capillary Electrophoresis (CE) is also a powerful technique for chiral separations.[21]
Caption: Decision Tree for Chiral Purity Analysis.
Method Validation: Ensuring Trustworthiness
Every analytical method used for purity assessment must be validated to ensure it is suitable for its intended purpose.[22] The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[23][24]
| Validation Characteristic | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
| Table 3. Key Method Validation Parameters according to ICH Q2(R1).[23][24] |
Forced Degradation Studies: Predicting Stability
Forced degradation, or stress testing, is performed to identify potential degradation products that may form under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis.[25][26][27] This information is crucial for developing stability-indicating methods and understanding the intrinsic stability of the intermediate.[28][29] The goal is to achieve 5-20% degradation of the main component to ensure that the analytical method can separate the degradants from the parent compound.[25]
Conclusion: A Commitment to Quality
The purity assessment of synthetic intermediates is a complex but essential aspect of drug development. A thorough understanding and application of the analytical techniques and protocols outlined in this note will enable researchers and scientists to ensure the quality and safety of their intermediates, ultimately contributing to the development of safe and effective medicines. The integration of orthogonal analytical techniques, coupled with rigorous method validation, provides a self-validating system that ensures the trustworthiness of the purity data.
References
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- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
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- Unknown. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
- LCGC International. (n.d.). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1).
- West. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?.
- Pharmaffiliates. (2025, November 21). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3.
- ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Alfa Chemistry. (n.d.). ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals.
- LabRulez LCMS. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products.
- Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Labsolution. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2.
- Thermo Fisher Scientific - US. (n.d.). Residual Solvent Analysis Information.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- ResearchGate. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Governors State University. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- ICH. (n.d.). Quality Guidelines.
- PubMed. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development.
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- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- Brightspec. (n.d.). Chiral Analysis for Drug Development.
- ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy.
- JEOL USA blog. (n.d.). How GC Mass Spectrometry Enhances the Study of Organic Compounds.
- OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Unknown. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
- YouTube. (2022, April 26). Analytical Strategies from Early Development to Validation.
- Unknown. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
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Application Notes & Protocols: Strategic Synthesis of Spirocyclic Piperidine Compounds for Modern Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Piperidines in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Among the privileged scaffolds, the piperidine ring is the most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals.[1][2] However, the drive to escape "flatland" chemistry—the over-reliance on two-dimensional aromatic structures—has brought spirocyclic piperidines to the forefront. These unique structures, where two rings are joined by a single common atom, offer a compelling three-dimensional architecture that is increasingly sought after by medicinal chemists.[3][4]
The inherent rigidity and three-dimensionality of spirocyclic piperidines provide several distinct advantages:
-
Enhanced Target Interaction: Their defined 3D vectors allow for more precise and extensive interactions with protein binding sites, which can lead to higher potency and selectivity.
-
Improved Physicochemical Properties: The high fraction of sp3-hybridized carbons often correlates with better aqueous solubility and metabolic stability compared to their flat, sp2-rich counterparts.
-
Novel Intellectual Property: The exploration of underutilized spirocyclic scaffolds opens up new chemical spaces, providing opportunities for novel intellectual property claims.
This guide provides an in-depth overview of key synthetic strategies for accessing spirocyclic piperidines, complete with detailed protocols and mechanistic insights to empower researchers in their application.
Core Synthetic Strategies: A Logic-Driven Overview
The construction of the spirocyclic piperidine core can be broadly classified into two logical approaches: forming the piperidine ring onto a pre-existing cyclic system or, conversely, building a new ring onto a pre-formed piperidine.[3][4] This section will explore powerful reactions within this framework, including intramolecular cyclizations, cycloadditions, and multi-component reactions.
Intramolecular Cyclization: Forging the Spiro-Core
Intramolecular strategies are powerful for their ability to efficiently construct complex ring systems from linear precursors. Recent advances have provided mild and highly selective methods to achieve these transformations.
A significant advancement in radical chemistry, visible-light photoredox catalysis offers a mild and efficient pathway for C-C bond formation. This strategy is particularly effective for creating spiro-fused heterocycles from linear aryl halide precursors without resorting to toxic reagents like tin hydrides or precious metals.[5]
Causality and Mechanism: The process is initiated by the photoexcitation of an organic photoredox catalyst (e.g., a donor-acceptor cyanoarene) with visible light (typically blue LEDs). The excited catalyst becomes a potent reductant and engages in a single-electron transfer (SET) with the aryl halide substrate to generate an aryl radical. This highly reactive intermediate then undergoes a regioselective intramolecular cyclization onto a tethered olefin. The resulting alkyl radical is terminated via hydrogen-atom transfer (HAT) from a sacrificial reductant like Hünig's base (DIPEA), regenerating the catalyst and furnishing the desired spirocyclic product.[5]
Caption: Proposed mechanism for photoredox-mediated radical cyclization.
For constructing chiral 3-spiropiperidines, the 'Clip-Cycle' approach is an elegant two-step strategy that combines the efficiency of olefin metathesis with the precision of asymmetric organocatalysis.[6][7]
-
The 'Clip' Step (Cross-Metathesis): An N-protected amino-alkene is "clipped" to an acrylate derivative using a ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation). This step is highly efficient and E-selective, rapidly assembling the linear precursor for cyclization.[7]
-
The 'Cycle' Step (Asymmetric aza-Michael): The resulting α,β-unsaturated system undergoes an intramolecular aza-Michael addition catalyzed by a chiral phosphoric acid (CPA). The CPA catalyst operates through hydrogen bonding, activating the electrophile and directing the nucleophilic attack of the nitrogen atom to create the C4-stereocenter with high enantioselectivity.[7]
Caption: Workflow for the asymmetric 'Clip-Cycle' synthesis strategy.
Multi-Component Reactions (MCRs): Rapid Assembly of Complexity
MCRs are highly valued for their efficiency, combining three or more starting materials in a single pot to generate complex products, thereby minimizing purification steps and saving resources.
A variant of the three-component CCR provides a general and robust entry into 2-spiropiperidine scaffolds.[8] The reaction condenses a cyclic ketone, an anhydride (e.g., homophthalic anhydride), and ammonium acetate. This process forms an unsaturated spirocyclic lactam, which serves as a versatile intermediate. Subsequent hydrogenation of the double bond followed by reduction of the lactam moiety (e.g., with LiAlH4) yields the final 2-spiropiperidine.[1][8] This approach is particularly useful for generating libraries of compounds for screening, as the cyclic ketone component can be easily varied.[8]
Caption: Synthetic pathway to 2-spiropiperidines via the Castagnoli-Cushman reaction.
Cycloaddition Reactions: Constructing Spiro-Oxindoles
Cycloaddition reactions are a cornerstone of synthetic chemistry for their ability to form multiple bonds and stereocenters in a single, often stereospecific, step. The spiro-oxindole piperidine motif is of particular interest as it is a core structure in many bioactive molecules and MDM2-p53 interaction inhibitors.[9][10]
A Lewis acid-catalyzed [4+2] cycloaddition between donor-acceptor (D-A) cyclobutanes and iminooxindoles provides an efficient route to spiro[piperidine-3,2′-oxindoles].[11] In this reaction, a Lewis acid such as Sc(OTf)3 activates the iminooxindole, facilitating the ring-opening of the strained D-A cyclobutane and subsequent cycloaddition to form the six-membered piperidine ring with excellent diastereoselectivity.[11]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, mechanistic rationale, and expected outcomes for researchers.
Protocol 1: Synthesis of a Spiro[dihydrobenzofuran-3,4'-piperidine] via Photoredox Catalysis
This protocol is adapted from the work of Douglas et al. and demonstrates the construction of a spiro-piperidine via radical hydroarylation.[5]
A. Substrate Preparation: N-Boc-4-((2-iodophenoxy)methyl)piperidine
-
Rationale: The linear precursor is assembled via a simple Williamson ether synthesis. The iodo-group is the radical precursor, and the piperidine contains the olefin tether.
-
To a solution of 2-iodophenol (1.0 eq) and N-Boc-4-(hydroxymethyl)piperidine (1.1 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aryl iodide precursor.
-
Self-Validation: The product should be identifiable by ¹H NMR, showing characteristic peaks for the Boc group (~1.4 ppm), the piperidine ring, and the aromatic protons. Mass spectrometry should confirm the expected molecular weight.
B. Photocatalytic Spirocyclization
-
Rationale: This step uses visible light to generate the key aryl radical, which cyclizes to form the spiro-core. The organic photocatalyst is chosen for its strong reducing potential in the excited state. DIPEA acts as both a base and a terminal reductant.
-
In a borosilicate glass vial equipped with a magnetic stir bar, combine the aryl iodide precursor (1.0 eq, ~0.1 M), the organic photoredox catalyst 3DPAFIPN (5 mol%), and anhydrous acetonitrile.
-
Degas the solution by sparging with nitrogen for 15 minutes.
-
Add N,N-diisopropylethylamine (DIPEA, 5.0 eq) and seal the vial.
-
Place the vial approximately 5-10 cm from a 40W blue LED lamp and stir vigorously at room temperature for 24 hours.
-
Work-up: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired spiro[dihydrobenzofuran-3,4'-piperidine] product.
-
Self-Validation: Successful cyclization is confirmed by the disappearance of the vinyl protons and the appearance of new aliphatic signals in the ¹H NMR spectrum corresponding to the newly formed dihydrobenzofuran ring. Yields are typically moderate to good.
| Substrate Type | Product Structure | Reported Yield (%) [5] |
| Ether-linked (O) | Spiro[dihydrobenzofuran-piperidine] | 81 |
| Amine-linked (N) | Spiro[indoline-piperidine] | 76 |
| Thioether-linked (S) | Spiro[dihydrobenzothiophene-piperidine] | 85 |
| Cyclohexene Tether | Spiro[cyclohexane-piperidine] | 94 |
Table 1: Representative yields for photoredox-mediated spirocyclization.
Protocol 2: Asymmetric 'Clip-Cycle' Synthesis of a 3-Spiropiperidine
This protocol is based on the strategy developed by Clarke, Unsworth, and coworkers for the enantioselective synthesis of 3-spiropiperidines.[7]
A. Step 1 ('Clip'): Cross-Metathesis
-
Rationale: This step uses the Hoveyda-Grubbs II catalyst to efficiently couple the two alkene-containing fragments. The catalyst is known for its high activity and stability.
-
To a solution of the N-Cbz-protected 1-amino-hex-5-ene derivative (1.0 eq) and the desired thioacrylate (1.2 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add the Hoveyda-Grubbs Catalyst™ 2nd generation (2-5 mol%).
-
Stir the reaction under a nitrogen atmosphere at 40 °C for 12-24 hours.
-
Work-up: Cool the reaction and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure E-isomer of the linear cyclization precursor.
-
Self-Validation: The product should show a single set of olefinic protons in the ¹H NMR spectrum with a large coupling constant (J ≈ 15 Hz), confirming the E-geometry. Yields are typically good to excellent.
B. Step 2 ('Cycle'): Asymmetric Aza-Michael Cyclization
-
Rationale: A chiral phosphoric acid (CPA) catalyst is used to control the facial selectivity of the intramolecular conjugate addition, thereby establishing the absolute stereochemistry of the spirocenter. Toluene is often the solvent of choice to promote the necessary hydrogen-bonding interactions.
-
In a dry vial, dissolve the linear precursor from Step 1 (1.0 eq) in toluene (~0.02 M).
-
Add the chiral phosphoric acid catalyst (e.g., TRIP, (R)-TRIP) (20 mol%).
-
Stir the reaction at room temperature for 24-48 hours.
-
Work-up: Concentrate the reaction mixture directly.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enantioenriched 3-spiropiperidine.
-
Self-Validation: The enantiomeric ratio (er) of the product must be determined by chiral stationary phase HPLC analysis. Compare the result to a racemic sample to confirm peak identity.
| Spiro-Ring Size | Substituent (R) | Yield ('Cycle' Step, %) [7] | Enantiomeric Ratio (er) [7] |
| 5-membered | H | 87 | 96:4 |
| 5-membered | 4-F-Ph | 71 | 95:5 |
| 6-membered | H | 81 | 95:5 |
| 6-membered | 4-MeO-Ph | 75 | 96:4 |
| 7-membered | H | 65 | 95:5 |
Table 2: Representative results for the asymmetric 'Cycle' step.
Conclusion and Future Outlook
The synthesis of spirocyclic piperidines is a dynamic and rapidly evolving field, driven by the increasing demand for three-dimensional scaffolds in drug discovery. Strategies like photoredox-mediated radical cyclizations, asymmetric organocatalytic cascades, and efficient multi-component reactions have provided powerful tools for accessing these valuable structures. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to incorporate these motifs into their discovery programs. As synthetic methodologies continue to advance, the development of even more efficient, selective, and scalable routes will undoubtedly accelerate the application of spirocyclic piperidines in the creation of next-generation therapeutics.[1]
References
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Kurapati, C., et al. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-enviromental and Engineering Promotion for Life Science [Online]. Available: [Link]
-
Griggs, S. D., Tape, D. T. & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. White Rose Research Online [Online]. Available: [Link]
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing [Online]. DOI: 10.1039/D4OB01608D. Available: [Link]
-
Li, G., et al. (2022). Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles]. RSC Publishing [Online]. DOI: 10.1039/D2QO01579A. Available: [Link]
-
Wang, L., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed [Online]. DOI: 10.1021/acs.orglett.7b03516. Available: [Link]
-
Wang, L., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. ACS Publications [Online]. DOI: 10.1021/acs.orglett.7b03516. Available: [Link]
-
Griggs, S. D., Tape, D. T. & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry [Online]. DOI: 10.1039/C8OB01271G. Available: [Link]
-
Peshkov, A. A., et al. (2022). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Thieme [Online]. DOI: 10.1055/a-1761-9122. Available: [Link]
-
Douglas, J. J., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central [Online]. Available: [Link]
-
Mohamed, M. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online [Online]. DOI: 10.1080/14756366.2022.2061031. Available: [Link]
-
Yakovenko, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central [Online]. DOI: 10.3390/molecules27248897. Available: [Link]
Sources
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- 4. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lewis acid -catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles] - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04730F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for Substituted Piperidine Synthesis. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] However, the synthesis of highly substituted and stereochemically complex piperidines presents significant challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring your synthetic campaigns are both efficient and successful.
Section 1: Troubleshooting Guide by Synthetic Methodology
This section addresses common problems encountered during the primary synthetic routes to substituted piperidines, offering causative explanations and actionable solutions.
Catalytic Hydrogenation of Pyridines
The reduction of substituted pyridines is a direct and frequently employed route to piperidines. However, the aromatic stability of the pyridine ring and potential for catalyst poisoning can lead to complications.[4][5]
| Common Issue | Potential Causes | Solutions & Optimization Strategies |
| Low or No Conversion | 1. Catalyst Poisoning: Impurities in the starting material (e.g., sulfur compounds) can deactivate the catalyst.[4] 2. Catalyst Inactivity: The catalyst batch may be old or have reduced activity. 3. Insufficient Hydrogen Pressure/Mass Transfer: The pressure may be too low to overcome the aromaticity, or poor stirring is limiting gas-liquid contact.[4][6] | 1. Purify Starting Material: Ensure the purity of the substituted pyridine. 2. Use Fresh Catalyst: Employ a fresh, high-activity batch of catalyst (e.g., PtO₂, Rh/C).[4][6] 3. Optimize Conditions: Incrementally increase hydrogen pressure (e.g., 50-70 bar) and ensure vigorous stirring.[4] Using additives like HCl can sometimes improve reactivity.[4] |
| Incomplete Reduction (Formation of Tetrahydropyridines) | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Catalyst Deactivation: The catalyst may lose activity before full reduction is achieved.[6] | 1. Increase Reaction Time: Monitor the reaction by GC-MS or TLC and extend the time as needed.[4] 2. Increase Catalyst Loading: A higher catalyst loading can help drive the reaction to completion.[6] 3. Change Catalyst: Rhodium-based catalysts are often more robust and effective than palladium for this transformation.[4][7] |
| Over-reduction & Ring Opening (C-N Bond Cleavage) | 1. Harsh Reaction Conditions: High temperatures and pressures can lead to hydrogenolysis of the C-N bond.[6] 2. Catalyst Choice: Some catalysts, like Raney Nickel, are more prone to causing over-reduction.[6] | 1. Milder Conditions: Use lower temperatures (e.g., room temperature to 40°C) and the minimum effective hydrogen pressure.[6] 2. Selective Catalysts: Employ catalysts known for high selectivity, such as Rhodium on carbon (Rh/C) or specific Iridium(III) complexes which operate under milder, ionic hydrogenation conditions.[5][6] |
| Poor Stereoselectivity (for substituted pyridines) | 1. Substrate Control: The inherent stereoelectronics of the substrate may not favor the desired isomer. 2. Reaction Conditions: Temperature and solvent can influence the stereochemical outcome. | 1. Catalyst Selection: Heterogeneous catalysts like PtO₂ often favor the formation of the cis isomer.[4] Chiral catalysts or chemo-enzymatic methods can provide high enantioselectivity.[8][9] 2. Optimize Conditions: Screen different solvents and temperatures to improve diastereoselectivity. |
Experimental Protocol: Standard Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a high-pressure autoclave, charge the substituted pyridine (1.0 eq) and a suitable solvent (e.g., glacial acetic acid, methanol, or 2,2,2-trifluoroethanol).[4][6]
-
Catalyst Addition: Under an inert atmosphere, add the chosen catalyst (e.g., PtO₂ or Rh₂O₃, typically 1-5 mol%).[4][6]
-
Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the target pressure (e.g., 5-70 bar).[4][6]
-
Execution: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60°C) for 4-24 hours.[4]
-
Monitoring: Track the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Workup: Once complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst and proceed with standard aqueous workup and purification.[4]
Aza-Diels-Alder and Related Cycloadditions
[4+2] cycloadditions between imines (dienophiles) and dienes are a powerful tool for constructing the piperidine core. However, issues with reactivity, regioselectivity, and stereoselectivity are common.[10][11]
| Common Issue | Potential Causes | Solutions & Optimization Strategies |
| Low Reaction Yield | 1. Unstable Imines: The imine dienophile may be unstable and prone to oligomerization or decomposition, especially if generated in situ.[12][13] 2. Poor Reactivity: The reaction involves electron-deficient partners, which can lead to slow reaction rates.[14] | 1. In Situ Generation: Generate the imine in situ from a stable amine and aldehyde (e.g., formaldehyde) to maintain a low, steady concentration.[13] 2. Lewis Acid Catalysis: Use a Lewis acid (e.g., Zn(OTf)₂, Yb(OTf)₃) to activate the imine and accelerate the reaction.[12][14] 3. High Pressure/Temperature: Consider conducting the reaction under high pressure or at elevated temperatures to improve conversion.[12] |
| Poor Stereoselectivity | 1. Stepwise Mechanism: The reaction may proceed through a non-concerted, stepwise Mannich-Michael pathway, which erodes stereochemical control.[4][10][11][13] 2. Acyclic Dienes: Acyclic dienes have more conformational flexibility, often leading to lower diastereoselectivity compared to cyclic dienes.[13] | 1. Use Cyclic Dienes: Employing cyclic dienes like cyclopentadiene often results in higher diastereoselectivity.[4][13] 2. Chiral Auxiliaries/Catalysts: Utilize chiral auxiliaries on the imine or employ a chiral Lewis acid catalyst to induce enantioselectivity.[15] 3. Optimize Catalyst: The choice of Lewis acid can influence the reaction pathway; screen different catalysts to favor a concerted cycloaddition.[4] |
| Formation of Side Products | 1. Polymerization: Side reactions, particularly at higher temperatures, can lead to polymerization of the starting materials.[4] | 1. Control Temperature: Lowering the reaction temperature can help minimize the formation of unwanted side products.[4] 2. Optimize Reaction Time: Monitor the reaction closely to prevent prolonged exposure to conditions that may cause decomposition.[4] |
Intramolecular Cyclization Reactions
Intramolecular reactions, such as reductive amination of amino-aldehydes or aza-Michael additions, are versatile methods for forming the piperidine ring.[7]
| Common Issue | Potential Causes | Solutions & Optimization Strategies |
| Formation of Incorrect Ring Size (e.g., Pyrrolidine) | 1. Baldwin's Rules: The cyclization may favor a 5-exo-trig pathway over a 6-endo-trig pathway, depending on the substrate and mechanism.[7] 2. Steric Hindrance: Steric effects can favor the formation of a five-membered ring.[7] | 1. Substrate Design: Modify the substrate to favor the 6-endo cyclization. For radical cyclizations, ensure the geometry favors the 6-membered ring formation.[2] 2. Catalyst Control: In metal-catalyzed reactions, the choice of ligand and metal can influence regioselectivity.[7] |
| Low Diastereoselectivity | 1. Lack of Facial Bias: The cyclization transition state may lack a clear energetic preference for one diastereomer. | 1. Substrate-Controlled Diastereoselection: Introduce a stereocenter in the acyclic precursor to direct the stereochemistry of the newly formed centers.[7] 2. Reagent-Controlled Diastereoselection: Use a chiral catalyst or reagent to control the stereochemical outcome of the cyclization. |
| Formation of Elimination Byproducts | 1. Competitive Pathways: In radical cyclizations, a competitive 1,5-hydrogen atom transfer (HAT) can lead to a linear alkene byproduct instead of the desired piperidine.[7][16] | 1. Catalyst/Reagent Choice: The choice of radical initiator or catalyst can influence the rate of cyclization versus HAT. Cobalt(II) porphyrin complexes, for instance, can catalyze these cyclizations but may also lead to alkene byproducts.[16] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My final piperidine product is an oil that won't crystallize, and purification by column chromatography is difficult. What are my options?
A1: This is a common challenge.
-
Salt Formation: Piperidines are basic and can be converted into crystalline salts (e.g., hydrochloride, tartrate, oxalate). Dissolve your purified oil in a suitable solvent (e.g., ether, ethyl acetate) and add a solution of the corresponding acid (e.g., HCl in dioxane, tartaric acid in methanol). The resulting salt often precipitates and can be purified by recrystallization.[4]
-
Protecting Group Strategy: If the free amine is causing purification issues, consider protecting it with a group like Boc (tert-butyloxycarbonyl). The protected piperidine is often less polar and more amenable to chromatography and crystallization. The Boc group can be easily removed later with acid (e.g., TFA or HCl).[17]
Q2: I need to perform a reaction on a substituent on the piperidine ring, but the ring nitrogen is interfering. How should I protect it?
A2: The choice of N-protecting group is critical and depends on the downstream reaction conditions.[17]
-
Boc (tert-Butoxycarbonyl): Excellent for general purpose protection. It's stable to a wide range of non-acidic conditions and is easily removed with acids like TFA or HCl in dioxane.[17]
-
Cbz (Carboxybenzyl): Very robust and stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which simultaneously reduces other sensitive groups like alkenes or alkynes.[17]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Ideal when very mild, basic deprotection is required to preserve sensitive functional groups elsewhere in the molecule. It is cleaved with a solution of piperidine in DMF.[17][18]
The orthogonality of these groups (Boc is acid-labile, Cbz is removed by hydrogenolysis, Fmoc is base-labile) allows for selective deprotection in complex syntheses.[17]
Q3: I am attempting a C-H functionalization on the piperidine ring, but I am getting a mixture of isomers. How can I control the regioselectivity?
A3: Direct C-H functionalization of piperidines is challenging due to the similar reactivity of the C-H bonds.[19][20]
-
Electronic Effects: The C2 position (alpha to the nitrogen) is electronically activated, but also sterically hindered. The C3 position is electronically deactivated due to the inductive effect of the nitrogen.[20]
-
Directing Groups: Installing a removable directing group on the nitrogen can direct a metal catalyst to a specific C-H bond, leading to high regioselectivity.
-
Catalyst and Protecting Group Control: The choice of catalyst and the N-protecting group can dramatically influence the site of functionalization. For example, in rhodium-catalyzed reactions, an N-Boc group can direct functionalization to the C2 position, while other specialized protecting groups can steer the reaction to the C4 position.[20]
Q4: What are the best practices for storing piperidine and its derivatives to prevent degradation?
A4: Piperidine is susceptible to oxidation and can react with atmospheric carbon dioxide to form a solid carbonate salt.[4]
-
Inert Atmosphere: Store piperidine and its derivatives under an inert atmosphere (e.g., nitrogen or argon).
-
Refrigeration: Store in a cool, dark place.
-
Purification before Use: If an older bottle of piperidine appears yellow or contains solid, it is advisable to purify it by distillation before use.[21] For removing carbonate, an aqueous workup can be effective.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Welcome to the technical support hub for the synthesis of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your synthesis for higher yields and purity.
Synthesis Overview: The Reformatsky Reaction Approach
This compound is a valuable piperidine derivative, a structural motif prevalent in numerous pharmaceuticals.[1][2][3] A reliable and common method for its synthesis is the Reformatsky reaction . This reaction involves the condensation of a ketone (N-benzyl-4-piperidone) with an α-haloester (e.g., methyl bromoacetate) using metallic zinc to form a β-hydroxy ester.[4][5]
The key advantage of the Reformatsky reaction is the formation of an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than corresponding lithium enolates or Grignard reagents.[4] This chemoselectivity prevents undesired side reactions, such as nucleophilic addition to the ester group of a fellow reagent molecule, making it an ideal choice for this transformation.
Reaction Mechanism
The reaction proceeds through several key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form an organozinc intermediate, the Reformatsky enolate.[5]
-
Coordination: The carbonyl oxygen of N-benzyl-4-piperidone coordinates to the zinc atom.
-
C-C Bond Formation: A rearrangement occurs through a six-membered chair-like transition state, forming a new carbon-carbon bond between the piperidone and the ester enolate.[4]
-
Acidic Work-up: A final acid work-up hydrolyzes the zinc alkoxide to yield the desired β-hydroxy ester, this compound.[5]
-
Suboptimal Temperature Control: The initial formation of the organozinc reagent is exothermic.
-
Causality: If the temperature rises uncontrollably, side reactions can occur. For instance, the α-haloester can couple with the newly formed Reformatsky reagent.
-
Solution: Maintain a controlled temperature. It is often beneficial to add the α-haloester slowly to a suspension of the zinc and ketone in the solvent, rather than pre-forming the enolate.
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial.
-
Causality: An insufficient amount of the zinc or haloester will naturally lead to incomplete conversion of the piperidone starting material.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of both zinc dust and methyl bromoacetate relative to the N-benzyl-4-piperidone to drive the reaction to completion.
-
-
Side Reactions:
-
Causality: The primary side reaction is often the formation of a dehydrated product, an α,β-unsaturated ester, especially during an aggressive acidic work-up or if the reaction is heated.
-
Solution: Use a mild acidic work-up, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids unless the hydroxyl group is intentionally being eliminated. Purify the product promptly after work-up.
-
Issue 2: Impurity Formation & Purification
Question: My crude NMR shows a complex mixture of products. What are the likely impurities?
Answer: Besides the starting materials and the desired product, several byproducts can form:
| Impurity | Formation Mechanism | Prevention Strategy |
| Methyl 3-hydroxy-3-(1-benzylpiperidin-4-yl)propanoate | Self-condensation of the Reformatsky reagent with another molecule of methyl bromoacetate. | Slow addition of the haloester to the reaction mixture containing the ketone. This keeps the instantaneous concentration of the haloester low. |
| Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-4-carboxylate | Dehydration of the final product during work-up or purification. | Use a mild work-up (sat. aq. NH₄Cl). Avoid excessive heat and strong acids. Use a buffered mobile phase for chromatography if necessary. |
| Recovered N-benzyl-4-piperidone | Incomplete reaction due to inactive zinc or insufficient reagents. | Ensure zinc is fully activated and use a slight excess of the other reagents. See Issue 1. |
Question: How should I purify the final product?
Answer: Purification is typically achieved via flash column chromatography on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes is commonly effective. Start with a low polarity (e.g., 10% EtOAc/Hexanes) to elute non-polar impurities and gradually increase the polarity (e.g., to 30-50% EtOAc/Hexanes) to elute your product.
-
TLC Staining: The product has a hydroxyl group and an ester, but lacks a strong UV chromophore outside the benzyl group. Stains like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) are effective for visualizing the product on a TLC plate.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether/petroleum ether) can further enhance purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this reaction? A1:
-
α-Haloesters (e.g., Methyl Bromoacetate): These are lachrymators and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Zinc Dust: Fine zinc dust can be pyrophoric, especially if it's highly activated. Do not leave it exposed to air for extended periods.
-
Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides. Use them in a fume hood away from ignition sources and ensure they are tested for peroxides if they have been stored for a long time.
Q2: Can I use a different α-haloester, like an ethyl or t-butyl ester? A2: Yes, the reaction is quite versatile. [4]Using ethyl bromoacetate will yield the corresponding ethyl ester. Using the more sterically hindered tert-butyl bromoacetate can sometimes give cleaner reactions as it is less prone to self-condensation. The choice depends on the desired final product.
Q3: Is the N-benzyl protecting group necessary? Can it be removed? A3: The N-benzyl group is important for the stability and solubility of the intermediate. It can be readily removed at the end of the synthesis via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine, which can then be used for further functionalization. [1] Q4: How do I confirm the identity and purity of my final product? A4: A combination of standard analytical techniques should be used:
-
¹H NMR: Look for characteristic peaks: the singlet for the methyl ester protons (~3.7 ppm), the singlet for the hydroxyl proton (can be broad and variable), multiplets for the piperidine ring protons (~1.5-3.0 ppm), and the aromatic protons of the benzyl group (~7.2-7.4 ppm).
-
¹³C NMR: Confirm the presence of the ester carbonyl (~175 ppm), the quaternary carbon bearing the hydroxyl group (~70 ppm), and the carbons of the piperidine and benzyl groups.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound. * Infrared (IR) Spectroscopy: Look for a broad O-H stretch (~3400 cm⁻¹) and a strong C=O stretch from the ester (~1730 cm⁻¹).
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
N-benzyl-4-piperidone (1.0 eq)
-
Zinc dust, activated (1.5 eq)
-
Methyl bromoacetate (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (catalytic amount)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
-
Zinc Activation: To the cooled flask, add activated zinc dust (1.5 eq) and a single small crystal of iodine. Add a portion of the anhydrous THF and stir until the iodine color dissipates.
-
Reaction Setup: Dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF and add it to the zinc suspension. In the dropping funnel, prepare a solution of methyl bromoacetate (1.3 eq) in anhydrous THF.
-
Initiation & Addition: Gently warm the flask (a heat gun can be used carefully) until the reaction initiates (slight bubbling or an exotherm may be observed). Once initiated, cool the flask in a water bath and add the methyl bromoacetate solution dropwise over 30-60 minutes, maintaining a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
- RecNotes. (n.d.). Reformatsky Reaction.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. RSC Publishing.
- Merck Index. (n.d.). Reformatsky (Reformatskii) Reaction.
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
- MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- BLD Pharm. (n.d.). This compound hydrochloride.
Sources
Technical Support Center: Purification of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Welcome to the technical support center for the purification of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this intermediate in high purity. The following content, structured in a question-and-answer format, provides in-depth troubleshooting strategies and detailed protocols grounded in established chemical principles.
Part 1: Foundational Purification Strategy
Q1: What are the primary challenges associated with purifying this compound?
The purification of this molecule presents a unique set of challenges due to its bifunctional nature. It contains both a basic tertiary amine (the piperidine nitrogen) and a methyl ester.
-
Basicity: The tertiary amine is basic and can interact strongly with acidic stationary phases like standard silica gel, leading to significant peak tailing during column chromatography.[1][2]
-
Ester Stability: The methyl ester group is susceptible to hydrolysis under either strong acidic or basic conditions, particularly at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid as a significant impurity.[3][4]
-
Polarity: The presence of the hydroxyl group, ester, and the benzyl group gives the molecule moderate polarity, which requires careful selection of solvent systems for both recrystallization and chromatography.
Understanding these properties is the cornerstone of developing a robust purification strategy.
Q2: Should I choose recrystallization or column chromatography for purification?
The choice between these two powerful techniques depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is the preferred method if your crude product is relatively pure (>85-90%) and you aim to remove small amounts of impurities to achieve high-purity crystalline material. It is often more scalable and cost-effective than chromatography.[5][6]
-
Column Chromatography is indispensable when dealing with complex mixtures containing multiple byproducts or unreacted starting materials with polarities similar to the product.[6][7] It offers superior separation power for closely related compounds.
The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique but can be challenging if conditions are not optimized. Common issues include the product "oiling out" or failing to crystallize.
Q3: My compound is "oiling out" as a liquid instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solid compound separates from the solution as a liquid phase rather than a crystalline solid.[5] This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated to a point where the compound's solubility is exceeded while the temperature is still too high for crystal lattice formation.
Troubleshooting Steps:
| Possible Cause | Solution | Rationale |
| Solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. | Reducing the concentration lowers the saturation point to a temperature more favorable for crystal growth. |
| Cooling rate is too fast. | Allow the flask to cool slowly to room temperature on a benchtop (insulated if necessary) before moving to an ice bath. | Slow cooling provides the necessary time for ordered crystal lattice formation instead of amorphous precipitation.[5] |
| Solvent polarity is too high. | Switch to a less polar solvent or employ a solvent/anti-solvent system. | The compound may be too soluble in the chosen solvent. A less polar solvent will decrease solubility. |
| Impurities are present. | "Seed" the solution by adding a pure crystal of the desired compound or by scratching the inside of the flask with a glass rod at the solution's surface. | Seeding provides a nucleation point for crystal growth to begin. |
Q4: What is a systematic way to select the best solvent for recrystallization?
Solvent selection is critical for successful recrystallization.[6] The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature. Swirl to mix.
-
A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature, then place them in an ice bath.
-
The solvent that produces a high yield of crystalline precipitate is the best choice for single-solvent recrystallization.
If no single solvent is suitable, a solvent/anti-solvent system is an excellent alternative.[5][6] In this method, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until the solution becomes cloudy (turbid). Gentle warming to redissolve the precipitate followed by slow cooling can yield high-quality crystals.
Part 3: Troubleshooting Column Chromatography
Column chromatography is the go-to method for separating complex mixtures. For basic amines like this target molecule, specific precautions are necessary.
Q5: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from my silica column. How do I get sharp peaks?
This is a classic problem when purifying basic compounds on standard, slightly acidic silica gel.[1][2] The basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via an acid-base interaction. This causes some molecules to "stick" to the stationary phase, resulting in tailing.
Caption: Mechanism of peak tailing and the effect of a basic modifier.
The Solution: Deactivate the Silica Gel
You must neutralize the acidic sites on the silica. This is most commonly achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Add Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate). This is the most common and effective method.[1][6]
-
Use an Ammonia-Saturated Solvent: For more polar systems, using a mobile phase like Dichloromethane/Methanol saturated with ammonia can be effective.
Q6: I'm not sure where to start with my mobile phase. What's a good approach for method development?
A systematic approach using Thin-Layer Chromatography (TLC) is essential before committing to a large-scale column.
-
Start with a binary system: A common and effective system for this molecule is Hexanes/Ethyl Acetate.
-
Run TLCs with varying polarity: Spot your crude material on several TLC plates and develop them in different solvent ratios (e.g., 9:1, 4:1, 2:1, 1:1 Hexanes:EtOAc). Crucially, add 1% TEA to each of these solvent mixtures.
-
Target an Rf value: The ideal solvent system will give your desired product a Retention Factor (Rf) of approximately 0.25-0.35 . This ensures the compound moves down the column at a reasonable rate, allowing for good separation from impurities.
-
Analyze separation: Check if your target spot is well-separated from other spots (impurities) on the TLC plate. If impurities are too close, you may need to try a different solvent system (e.g., Dichloromethane/Methanol + 1% TEA).
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This protocol is a starting point and should be adapted based on the results of your solvent screening.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of a "good" hot solvent (e.g., isopropanol or ethyl acetate) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While stirring the hot solution, slowly add a "poor" anti-solvent (e.g., hexanes or heptane) dropwise until the solution remains faintly turbid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes method development via TLC has been completed.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase according to your TLC development (e.g., step-wise or linear gradient from 5% EtOAc to 30% EtOAc in hexanes, always maintaining 1% TEA).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: Workflow for Flash Column Chromatography purification.
References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information: Piperidines. Available from: [Link]
- Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Reddit. r/Chempros - Amine workup. Available from: [Link]
-
ResearchGate. Deprotonation of highly basic tertiary amine in the presence of an ester functional group? Available from: [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. Available from: [Link]
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use? Available from: [Link]
-
Sorbead India. Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Available from: [Link]
Sources
Technical Support Center: Overcoming Stability Challenges of Piperidine-Based Compounds
Welcome to the Technical Support Center for piperidine-based compounds. As a ubiquitous scaffold in medicinal chemistry, the piperidine ring offers significant advantages in drug design, including improved potency and favorable pharmacokinetic properties.[1] However, its inherent chemical nature also presents unique stability challenges that can impact experimental reproducibility, shelf-life, and ultimately, therapeutic efficacy.
This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common stability issues encountered during the lifecycle of piperidine-containing molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs) - Understanding Piperidine Stability
This section addresses fundamental questions regarding the stability of piperidine-based compounds.
Q1: What are the primary drivers of instability in piperidine-containing molecules?
A1: The stability of a piperidine-based compound is a multifaceted issue influenced by its chemical structure and environment.[2] The primary drivers of degradation stem from the reactivity of the nitrogen atom and the carbon-hydrogen bonds within the six-membered ring. Key instability factors include:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, leading to the formation of N-oxides or even ring-opening products.[3] Atmospheric oxygen, residual peroxides in solvents, or certain reagents can initiate this process.[3][4]
-
pH-Dependent Degradation: The basicity of the piperidine nitrogen (pKa typically around 11.22) means its ionization state is highly dependent on pH.[5] In acidic environments, it forms a more stable protonated salt.[2][6] However, extreme pH conditions (both acidic and basic) can catalyze hydrolysis of substituents or the piperidine ring itself, depending on the overall molecular structure.[6][7]
-
Thermal Stress: Elevated temperatures can accelerate various degradation reactions, including decomposition and oxidation.[2][8] For some compounds, this can lead to decarboxylation if a carboxylic acid group is present.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate radical-mediated degradation pathways.[3]
-
Presence of Reactive Species: Impurities, such as transition metals from catalysts or reactive functional groups on co-solutes, can catalyze degradation.
Q2: My experimental results with a piperidine-containing compound are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results are a frequent indicator of compound degradation.[9] If you observe any of the following, it is crucial to investigate the stability of your compound:
-
A decrease in the expected peak area or the appearance of new, unidentified peaks in your HPLC or LC-MS chromatograms over time.
-
Changes in the physical appearance of your solid compound (e.g., color change from white to yellow/brown) or solution.[4]
-
Precipitation of your compound from a solution in which it was previously fully dissolved.[5]
-
A decline in biological activity or potency in assays performed at different times with solutions prepared from the same stock.
Q3: How does the substitution pattern on the piperidine ring affect its stability?
A3: The nature, position, and stereochemistry of substituents on the piperidine ring play a critical role in its stability.
-
Steric Hindrance: Bulky groups near the nitrogen atom can sterically hinder its interaction with oxidizing agents, thereby increasing oxidative stability.
-
Electronic Effects: Electron-withdrawing groups can decrease the basicity of the piperidine nitrogen, potentially altering its susceptibility to acid-catalyzed degradation. Conversely, electron-donating groups can increase basicity.
-
Metabolic Stability: Functionalization at positions adjacent to the nitrogen can influence metabolic stability, a key consideration in drug development.[1]
-
Conformational Stability: The piperidine ring exists in a chair conformation, and substituents can be in either axial or equatorial positions.[10][11] The most stable stereoisomer is typically the one that minimizes steric strain.[12]
Section 2: Troubleshooting Guides - A Problem-Solution Approach
This section provides structured troubleshooting workflows for common stability-related problems.
Issue 1: Rapid Degradation of Compound in Aqueous Solution
Symptoms:
-
Appearance of new peaks in HPLC within hours of preparing an aqueous solution.
-
Loss of parent compound peak area over a short period.
-
Inconsistent results in biological assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous solution instability.
Causality Explained:
-
pH Control: The protonation state of the piperidine nitrogen is critical for its stability.[2][6] Unbuffered aqueous solutions can have a pH that promotes hydrolysis or other degradation pathways. By identifying and maintaining an optimal pH with a buffer, you can significantly slow down these reactions.
-
Inert Atmosphere: Dissolved oxygen in aqueous media is a primary culprit for oxidative degradation.[4] Degassing solvents and blanketing the solution with an inert gas like nitrogen or argon removes this reactant.
-
Antioxidants: For compounds highly susceptible to oxidation, radical scavengers can terminate the chain reactions that lead to degradation.[4]
-
Storage Conditions: Both light and heat provide the energy to overcome the activation barriers for degradation reactions.[3] Proper storage is a simple yet highly effective way to preserve your compound.
Issue 2: Solid-State Instability During Storage
Symptoms:
-
Color change of the solid compound over time.
-
Decreased purity of the solid when re-analyzed after a period of storage.
-
Formation of clumps or changes in crystallinity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solid-state instability.
Causality Explained:
-
Temperature and Light: As with solutions, lower temperatures and protection from light reduce the energy available for degradation reactions.[8][13] For long-term storage, -20°C is often recommended.[13]
-
Humidity: Moisture can be absorbed by solid compounds, potentially leading to hydrolysis or acting as a medium for other reactions.[8] A desiccated environment is crucial for hygroscopic materials.
-
Atmosphere: Atmospheric oxygen can cause slow oxidation even in the solid state.[4] Storing under an inert atmosphere minimizes this risk.
-
Salt Formation: For basic piperidine compounds, forming a salt (e.g., hydrochloride, citrate) can significantly enhance stability by protonating the nitrogen, making it less susceptible to oxidation.[2][9]
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a piperidine-based compound and to develop a stability-indicating analytical method.[3][14][15][16]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
Piperidine-based compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
-
HPLC with a UV/Vis or DAD detector and ideally a mass spectrometer (LC-MS)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[9] At appropriate time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[9] At time points, withdraw a sample, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8-24 hours.[3][9] Dilute samples for analysis.
-
Thermal Degradation: Place a sample of the solid compound and a solution sample in an oven at 80°C for 48 hours.[3] Prepare a solution from the solid sample and dilute the solution sample for analysis.
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines). Analyze the samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC or LC-MS method. Aim for 5-20% degradation of the parent compound.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
The conditions that cause degradation highlight the compound's liabilities.
-
Ensure your analytical method can resolve the parent peak from all degradation product peaks.
Protocol 2: Enhancing Stability with Cyclodextrins
For compounds with poor aqueous stability and solubility, complexation with cyclodextrins can be an effective formulation strategy.[5][17][18]
Objective: To prepare a piperidine-cyclodextrin inclusion complex to improve stability and solubility.
Materials:
-
Piperidine-based compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer and sonicator
-
0.22 µm syringe filter
-
Lyophilizer (optional)
Procedure:
-
Determine Stoichiometry: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.
-
Preparation:
-
Prepare a solution of the cyclodextrin in water (e.g., 10% w/v).
-
Slowly add the solid piperidine compound to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours. Sonication can be used to aid dissolution.
-
-
Isolation (Optional):
-
Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.
-
The resulting clear solution can be used directly, or the complex can be isolated as a solid by lyophilization (freeze-drying).
-
-
Characterization:
-
Confirm complex formation using techniques like DSC, XRD, or NMR.
-
Evaluate the aqueous solubility and stability of the complex compared to the free compound.
-
Section 4: Data Summary Tables
Table 1: General Storage Recommendations for Piperidine-Based Compounds
| Condition | Solid Compound | Solution (e.g., in DMSO) | Aqueous Solution |
| Temperature | -20°C (long-term)[13] | -20°C or -80°C | 2-8°C (short-term), -80°C (long-term) |
| 2-8°C (short-term)[8] | |||
| Light | Protect from light (amber vial)[13] | Protect from light (amber vial) | Protect from light (amber vial/foil)[9] |
| Atmosphere | Tightly sealed container, inert gas for sensitive compounds[4] | Tightly sealed, minimize headspace | Prepare with degassed buffer, store under inert gas |
| Humidity | Store in a desiccator if hygroscopic[8] | N/A | N/A |
Table 2: Impact of pH on Piperidine Stability (Illustrative Example)
| pH | Condition | Stability Outcome | Rationale |
| < 4 | Acidic | Generally stable, but risk of hydrolysis for certain substituents | Piperidine nitrogen is protonated (R₃NH⁺), which is less susceptible to oxidation.[2] |
| 4 - 6 | Weakly Acidic | Often the most stable range for many amine-containing drugs.[6] | Balance between protonation and minimizing acid-catalyzed hydrolysis. |
| 7 - 9 | Neutral / Weakly Basic | Increased risk of oxidation | A significant portion of the compound is in the free base form, with a reactive lone pair on the nitrogen. |
| > 10 | Strongly Basic | High risk of oxidation and base-catalyzed degradation | The compound is almost entirely in the free base form. |
References
- BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
- Oszczapowicz, I., & Wesołowska, O. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Shen, B., et al. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Shen, B., et al. (2024, April 9).
- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- BenchChem. (2025). How to prevent oxidation during piperazine-2,5-dione synthesis.
- BenchChem. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
- Aguiar, A. P., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine.
- Ali, A., et al. (2024, February 23).
- Kaczor, A. A., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- BenchChem. (2025, December). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Ali, A., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Shen, B., et al. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.
- Industrial Pharmacist. (2024, November 6).
- Zaims Pharma. (2025, September 6).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. escholarship.org [escholarship.org]
- 13. benchchem.com [benchchem.com]
- 14. onyxipca.com [onyxipca.com]
- 15. industrialpharmacist.com [industrialpharmacist.com]
- 16. zaimspharma.com [zaimspharma.com]
- 17. cyclodextrinnews.com [cyclodextrinnews.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Benzyl Group Removal
Welcome to our dedicated technical support center for the optimization of benzyl group deprotection. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet often troublesome transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and in-depth FAQs to navigate the complexities of benzyl group removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust method for benzyl group deprotection?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas (H₂) is the most widely employed method for removing benzyl (Bn) ethers and N-benzyl groups.[1] This process, known as hydrogenolysis, is generally clean, high-yielding, and its byproducts, toluene and any excess hydrogen, are easily removed.[2] However, its success is highly dependent on substrate structure and the absence of catalyst poisons.
Q2: My substrate contains functional groups sensitive to reduction, like alkenes or alkynes. Can I still use catalytic hydrogenation?
A2: This is a common challenge. Standard catalytic hydrogenation will likely reduce other unsaturated functionalities. In such cases, catalytic transfer hydrogenation is a superior alternative.[3] This method uses a hydrogen donor, such as formic acid or ammonium formate, in conjunction with the Pd/C catalyst, which can often selectively cleave the benzyl group without affecting other reducible groups.[3][4] Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) also offer excellent chemoselectivity for benzyl ether cleavage in the presence of reducible groups.[5][6]
Q3: What are the primary causes of a stalled or incomplete debenzylation reaction?
A3: The most frequent culprits for incomplete or slow reactions, particularly in catalytic hydrogenation, are:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by sulfur-containing compounds, and to a lesser extent, by strong coordinating amines or phosphines.[7][8]
-
Poor Catalyst Activity: The activity of Pd/C can vary significantly between suppliers and even batches. Older catalysts can also show diminished activity.[9][10]
-
Insufficient Hydrogen Pressure or Poor Mixing: In heterogeneous reactions, inadequate hydrogen pressure or inefficient stirring can limit the reaction rate.[7]
-
Product Inhibition: The newly formed amine can sometimes coordinate to the palladium catalyst, inhibiting its activity.[11]
Q4: How can I selectively deprotect a p-methoxybenzyl (PMB) ether in the presence of a benzyl ether?
A4: The electron-donating methoxy group makes the PMB ether significantly more labile to oxidative and acidic cleavage than a standard benzyl ether.[12] Reagents like DDQ or ceric ammonium nitrate (CAN) are highly effective for selectively removing PMB groups while leaving benzyl ethers intact.[12]
Troubleshooting In-Depth: Catalytic Hydrogenation
Problem: My catalytic hydrogenation is sluggish or fails to reach completion.
This is one of the most common issues. A systematic approach is essential for diagnosis and resolution.
Workflow for Troubleshooting Incomplete Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
In-depth Solutions:
-
Catalyst Poisoning: Sulfur compounds are notorious poisons for palladium catalysts.[10] If your substrate has been exposed to sulfur-containing reagents (e.g., thiols, dithianes) in previous steps, even trace amounts can completely shut down the reaction.
-
Poor Catalyst Activity: Not all Pd/C is created equal. The source, age, and handling of the catalyst are critical.
-
Product Inhibition: This is particularly common when deprotecting N-benzyl groups to yield primary or secondary amines. The resulting amine can coordinate to the palladium surface, preventing the substrate from accessing the active sites.[11]
-
Solution: Add a small amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This protonates the product amine, reducing its ability to coordinate with the catalyst.[11]
-
Problem: I am observing saturation of other aromatic rings or unwanted side reactions.
While palladium is generally preferred for its lower propensity to saturate aromatic rings compared to platinum, this side reaction can still occur, especially with electron-rich heterocycles or under harsh conditions.[9]
Solutions to Improve Selectivity:
-
Catalyst Pre-treatment: A "catalyst tuning" strategy can be highly effective. Pre-treating the Pd/C catalyst with a solvent mixture, such as DMF/water, has been shown to suppress unwanted hydrogenation of aromatic groups, creating a more selective catalyst for hydrogenolysis.[9]
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are standard, but exploring aprotic solvents like ethyl acetate or THF can sometimes mitigate side reactions.[1]
-
Use of Inhibitors: In some specific cases, controlled addition of an inhibitor can increase selectivity. For instance, pyridine or ammonium acetate has been shown to inhibit benzyl ether hydrogenolysis while allowing for the reduction of other functional groups like azides or Cbz groups.[4] This principle can be reversed by carefully tuning conditions to favor debenzylation.
-
Switch to Transfer Hydrogenation: As mentioned, transfer hydrogenation is often much milder and more selective.
-
Protocol: Transfer Hydrogenation with Ammonium Formate
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol or ethanol).
-
Add 10% Pd/C (typically 10-20 wt% relative to the substrate).
-
Add ammonium formate (HCOONH₄) in excess (typically 5-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite® to remove the catalyst, and concentrate the filtrate.
-
Perform a standard aqueous workup to remove ammonium salts.
-
-
Alternative Deprotection Methodologies: A Comparative Overview
Catalytic hydrogenation is not a one-size-fits-all solution. The table below summarizes alternative methods for situations where hydrogenation is not suitable.
| Deprotection Method | Key Reagents | Typical Conditions | Advantages | Common Issues & Limitations |
| Acid-Catalyzed Cleavage | BCl₃, BBr₃, TMSI, TFA | CH₂Cl₂, 0 °C to rt | Effective for robust molecules; orthogonal to hydrogenation.[4] | Harsh conditions; can cleave other acid-sensitive groups; potential for Friedel-Crafts side reactions.[14] |
| Dissolving Metal Reduction | Na / NH₃ (Birch) | THF, -78 °C | Powerful reduction; useful for stubborn benzyl groups.[5] | Harsh conditions; not compatible with many functional groups (e.g., esters, ketones).[6] |
| Oxidative Cleavage | DDQ, CAN | CH₂Cl₂/H₂O or MeCN/H₂O, rt | Excellent chemoselectivity; mild conditions; great for PMB and DMB ethers.[5][12] | Stoichiometric amounts of oxidant needed; sensitive to other electron-rich moieties. |
| Visible-Light Photocatalysis | DDQ (catalytic), light source | CH₂Cl₂, rt | Extremely mild; high functional group tolerance (alkenes, alkynes, azides).[5][6] | Requires specific photochemical equipment; can be substrate-dependent.[5] |
Featured Protocol: Oxidative Debenzylation with DDQ
This method is ideal for substrates containing reducible functional groups where hydrogenation is not an option.[5]
-
Setup: Dissolve the benzyl ether (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 10:1 to 20:1 ratio).
-
Reagent Addition: Cool the solution to 0 °C and add DDQ (1.1 - 1.5 equivalents) portion-wise. The reaction mixture will typically turn dark green or brown.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (usually 1-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The color should fade.
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography. The reduced DDQ (DDQH₂) is acidic and will be removed during the basic workup.[12]
Mechanism Spotlight: Catalytic Hydrogenolysis
Understanding the mechanism provides insight into why certain conditions are critical.
Caption: Simplified mechanism of benzyl ether hydrogenolysis on a palladium surface.
The reaction proceeds via several key steps:
-
Adsorption & Dissociation: Molecular hydrogen adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms.[15]
-
Substrate Adsorption: The benzyl ether coordinates to the palladium surface.
-
Hydrogenolysis: The adsorbed hydrogen atoms attack the benzylic C-O bond, leading to its cleavage.[2]
-
Product Desorption: The final products, the deprotected alcohol (or amine) and toluene, desorb from the catalyst surface, regenerating the active sites.
This mechanism highlights the importance of a clean, accessible catalyst surface for both hydrogen and the substrate to adsorb effectively.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Gohr, S., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 844-849. [Link]
-
Shabani, A., et al. (2015). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
Shimizu, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2365-2371. [Link]
-
ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
jOeCHEM. (2020, March 17). Reduction/Ether Cleavage via Hydrogenation. YouTube. [Link]
-
Cajnko, M. M., et al. (2021). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. ResearchGate. [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]
-
Gohr, S., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
Reddit r/OrganicChemistry. (2022). Selective O-debenzylation in presence of allylic group?. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Reddy, K. S., et al. (2003). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Tetrahedron Letters, 44(21), 4041-4043. [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251. [Link]
-
Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
-
ResearchGate. (2014). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. [Link]
-
Scientific Update. (2023). To Deprotect and Serve. [Link]
-
ResearchGate. (2011). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]
-
Reddit r/Chempros. (2025). Can Pd/C go bad? And also advice on disacharide debenzylation. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]
-
Eigenberger, G., & W. Keil, F. J. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
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- 2. youtube.com [youtube.com]
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- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
Troubleshooting guide for the synthesis of remifentanil intermediates
Technical Support Center: Synthesis of Remifentanil Intermediates
Disclaimer: The synthesis of remifentanil, a potent Schedule II controlled substance, and its intermediates is subject to strict legal and regulatory controls. This guide is intended exclusively for researchers, scientists, and drug development professionals in legally sanctioned laboratory settings. All activities must be conducted in compliance with local, national, and international laws, including the acquisition of necessary licenses from regulatory bodies such as the U.S. Drug Enforcement Administration (DEA) or equivalent authorities. The handling of all reagents and intermediates described herein requires advanced knowledge of synthetic organic chemistry and adherence to rigorous safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls.
Introduction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the laboratory-scale synthesis of key intermediates for remifentanil. As a Senior Application Scientist, my goal is to provide insights grounded in chemical principles to help researchers navigate the complexities of this multi-step synthesis, ensuring both scientific integrity and operational safety. The narrative focuses on identifying the root causes of common issues and providing systematic, evidence-based solutions.
Section 1: The Strecker Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
The initial step in many remifentanil syntheses involves a Strecker-type reaction, condensing 1-benzyl-4-piperidone with aniline and a cyanide source to form the critical α-aminonitrile intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Strecker reaction yield is consistently low (<60%). What are the most likely causes?
A1: Low yields in this three-component condensation can typically be traced to three areas: equilibrium control, reagent quality, and reaction conditions.
-
Equilibrium and Water Content: The initial formation of the iminium ion from 1-benzyl-4-piperidone and aniline is a reversible reaction that produces water. If this water is not effectively removed or if the reagents are not anhydrous, the equilibrium can shift back towards the starting materials, reducing the concentration of the iminium electrophile available for cyanide attack. Ensure all glassware is flame-dried, and use anhydrous solvents.
-
Reagent Purity:
-
Aniline: Aniline is susceptible to oxidation, often indicated by a dark coloration. Oxidized impurities can introduce side reactions. Using freshly distilled aniline is highly recommended.
-
Cyanide Source: The potency of the cyanide source (e.g., KCN, NaCN, or TMSCN) is critical. Potassium and sodium cyanide can degrade over time through hydrolysis from atmospheric moisture. Use a fresh, finely powdered source.[1]
-
-
Reaction Conditions: The reaction is often run under acidic catalysis (e.g., acetic acid) to promote iminium ion formation. However, excessively low pH can protonate the cyanide nucleophile (HCN, pKa ~9.2), rendering it inactive. Careful control of pH is essential. The reaction is typically heated to reflux to drive the reaction forward.[1]
Q2: I'm observing a significant amount of a dark, tar-like byproduct that complicates purification. What is it and how can I prevent it?
A2: The formation of dark, polymeric material is a common issue, often arising from the auto-polymerization of aniline or side reactions involving the iminium intermediate under prolonged heating.
-
Causality: At elevated temperatures, especially in the presence of acid, aniline can undergo oxidative polymerization. Furthermore, the electrophilic iminium ion can be susceptible to undesired side reactions if not efficiently trapped by the cyanide nucleophile.
-
Mitigation Strategies:
-
Control Temperature and Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting piperidone is consumed, proceed with the workup. Avoid unnecessarily long reflux times.
-
Order of Addition: A common procedural optimization is to first form the imine by refluxing the piperidone and aniline, and only then adding the cyanide source at a slightly lower temperature. This can minimize the exposure of aniline to prolonged, harsh conditions in the presence of all reaction components.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidative side reactions involving aniline.
-
Troubleshooting Workflow: Strecker Synthesis
Caption: Troubleshooting decision tree for the Strecker synthesis step.
Section 2: Conversion of the Nitrile to Methyl 4-(N-phenylpropionylamino)piperidine-4-carboxylate
This sequence involves two critical transformations: converting the nitrile to a methyl ester and acylating the aniline nitrogen. These can be performed in different orders, but a common route involves hydrolysis of the nitrile, N-acylation, and then esterification. A more efficient approach reported in the literature is the direct alcoholysis of the acylated nitrile.[2][3]
Frequently Asked Questions (FAQs)
Q1: I'm attempting the direct conversion of the acylated nitrile to the methyl ester using methanolic HCl, but my yields are poor and I isolate a complex mixture.
A1: The direct conversion of a nitrile to an ester in the presence of an amide (the propionyl group) is efficient but highly sensitive to conditions, particularly water content. This reaction proceeds via a Pinner reaction mechanism.
-
Mechanism and Water Sensitivity: Anhydrous HCl in methanol first protonates the nitrile, which is then attacked by methanol to form an imidate salt. This intermediate is then hydrolyzed by water to the ester. If too much water is present initially, it can compete with methanol, leading to the hydrolysis of the nitrile to a primary amide or carboxylic acid, both of which are common side products.[4] Furthermore, the propionyl amide bond itself can be susceptible to hydrolysis under harsh acidic conditions.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Prepare fresh methanolic HCl by bubbling dry HCl gas through anhydrous methanol or by the careful addition of acetyl chloride to cold, anhydrous methanol. Using concentrated aqueous HCl is a common source of failure.
-
Temperature Control: The initial formation of the Pinner salt intermediate is often performed at low temperatures (0 °C) and then allowed to warm slowly. The final hydrolysis step may require gentle heating, but this must be optimized to avoid amide cleavage.[1]
-
Controlled Water Addition: After the initial reaction with anhydrous methanolic HCl is complete (as monitored by TLC or LC-MS), a controlled amount of water is often added to facilitate the hydrolysis of the imidate intermediate to the final ester product.[1]
-
Q2: During the N-acylation of the anilino-ester with propionyl chloride, my reaction is incomplete, even with excess acylating agent.
A2: Incomplete acylation is often due to the presence of a competing base or insufficient reactivity.
-
Competing Base: The anilino-ester intermediate has two basic sites: the target secondary aniline nitrogen and the piperidine tertiary amine nitrogen. The piperidine nitrogen is more basic and will be protonated first by any generated HCl. If you are not using a scavenger base, the HCl byproduct of the acylation will protonate the starting material, rendering it non-nucleophilic.
-
Solution: The reaction should be run in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine, to scavenge the HCl produced.[2][5] Typically, at least one equivalent of the scavenger base is required.
-
Reactivity: Ensure the propionyl chloride is fresh. It is highly reactive towards moisture and can hydrolyze to propionic acid, which is unreactive under these conditions.
| Problem | Likely Cause | Analytical Observation (TLC/LC-MS) | Recommended Solution |
| Incomplete Acylation | HCl byproduct deactivating starting material. | Presence of starting material spot/peak. | Add ≥1 equivalent of a scavenger base (e.g., Et3N).[2] |
| Nitrile Hydrolysis to Amide | Excess water in Pinner reaction. | Peak corresponding to M+17 of desired ester. | Use strictly anhydrous methanolic HCl.[1] |
| Ester Saponification | Basic conditions during workup are too harsh. | Peak corresponding to M-14 of desired ester. | Use a mild base (e.g., NaHCO3) for neutralization and avoid prolonged exposure. |
| Formation of Remifentanil Acid | Hydrolysis of the methyl propanoate side chain. | A known major impurity and metabolite.[6] | Ensure anhydrous conditions and controlled temperature during synthesis and storage. |
Table 1: Common problems, causes, and solutions in intermediate synthesis.
Section 3: N-Debenzylation and Michael Addition
The final key steps involve removing the N-benzyl protecting group to liberate the secondary piperidine nitrogen, followed by a Michael addition with methyl acrylate to install the characteristic methyl propanoate side chain.[1][7][8]
Frequently asked questions (FAQs)
Q1: My catalytic hydrogenation to remove the N-benzyl group is slow and often incomplete.
A1: Slow or incomplete N-debenzylation via catalytic hydrogenation (e.g., H2, Pd/C) is a classic problem in synthetic chemistry, often related to catalyst activity or poisons.
-
Catalyst Deactivation (Poisoning): The palladium catalyst is highly sensitive to poisons. Trace impurities containing sulfur, halides, or strongly coordinating functional groups from previous steps can irreversibly bind to the catalyst surface and inhibit its activity.
-
Troubleshooting Steps:
-
Purify the Substrate: Ensure the N-benzylated intermediate is highly pure before attempting the debenzylation. Recrystallization or flash chromatography may be necessary.
-
Catalyst Quality and Loading: Use a fresh, high-quality catalyst. Sometimes, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help, but purification of the substrate is a better first step.
-
Alternative Method - Transfer Hydrogenation: If direct hydrogenation is problematic, transfer hydrogenation using a source like ammonium formate with Pd/C can be a very effective alternative and is sometimes less sensitive to certain impurities.[1]
-
Q2: The Michael addition of methyl acrylate results in a low yield of remifentanil and formation of a viscous polymer.
A2: The Michael addition of a secondary amine to methyl acrylate can be complicated by polymerization of the acrylate monomer and the formation of double-addition byproducts.
-
Polymerization: Methyl acrylate can polymerize, especially at elevated temperatures or in the presence of radical initiators. This is often the source of the viscous material observed.
-
Reaction Control:
-
Temperature: The reaction should be run at or below room temperature to minimize polymerization.
-
Stoichiometry: Use of a slight excess (1.1-1.2 equivalents) of methyl acrylate is common, but a large excess should be avoided as it promotes polymerization.
-
Solvent: The choice of solvent is important. Protic solvents like methanol can facilitate the reaction, while aprotic solvents like THF or acetonitrile are also commonly used.[8][9]
-
Continuous Flow Synthesis: For this specific step, continuous flow methodologies have been shown to offer superior control over reaction time and temperature, significantly improving yield and purity by minimizing side reactions.[8]
-
Michael Addition Troubleshooting Logic
Caption: Logic diagram for optimizing the Michael addition step.
References
-
Valdez, C. A. (2021). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. ResearchGate. [Link]
-
Defense Technical Information Center (DTIC). (n.d.). SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. DTIC. [Link]
- Vangerven, D., et al. (2024). Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl. Elsevier.
-
Veeprho. (n.d.). Remifentanil Impurities and Related Compound. Veeprho. [Link]
- Google Patents. (2007). PROCESS FOR PREPARING REMIFENTANIL, INTERMEDIATES THEREOF, USE OF SAID INTERMEDIATES AND PROCESSES FOR THEIR PREPARATION.
-
Vangerven, D., et al. (2024). Post-Metabolism Impurity Profiling of Carfentanil, Remifentanil, Sufentanil, and Benzylfentanyl. ResearchGate. [Link]
- Vangerven, D., et al. (2025). Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl.
-
Murie, V., et al. (n.d.). Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. SciELO. [Link]
- Google Patents. (n.d.). US20100048908A1 - Process for Remifentanil Synthesis.
-
van der Lee, F. M., et al. (2018). Analysis of remifentanil with liquid chromatography-tandem mass spectrometry and an extensive stability investigation in EDTA whole blood and acidified EDTA plasma. PubMed. [Link]
- Google Patents. (n.d.). WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said...
-
Kiricojevic, V. D., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. [Link]
- Request PDF. (n.d.). Laboratory and industrial synthesis of remifentanil.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pain Management: Key Intermediates for Analgesics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.
-
Al-Ghanoudi, K., et al. (2024). Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications. MDPI. [Link]
-
Kiricojevic, V. D., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
How to prevent byproduct formation in piperidine synthesis
Troubleshooting Guides and FAQs for Preventing Byproduct Formation
Introduction
Welcome to the Technical Support Center for Piperidine Synthesis. Piperidine and its derivatives are crucial structural motifs in a wide range of pharmaceuticals and agrochemicals. However, their synthesis is often accompanied by the formation of unwanted byproducts, which can complicate purification and reduce overall yield. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address and mitigate common challenges in piperidine synthesis. Our focus is on providing a deep causal understanding of why byproducts form and offering field-proven strategies to prevent them, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Experimental Protocols
Data Summary Tables
Table 1: Troubleshooting Common Byproducts in Piperidine Synthesis
| Synthetic Method | Common Byproduct | Primary Cause | Recommended Preventative Action |
|---|---|---|---|
| Pyridine Hydrogenation | Tetrahydropyridine | Incomplete reaction; catalyst deactivation. | Increase H₂ pressure, use fresh/more active catalyst (e.g., Rh/C), prolong reaction time. |
| N-Alkylation | Quaternary Ammonium Salt | Excess alkylating agent; high reactivity. | Use ≤1.1 eq of alkylating agent, add slowly, use a hindered base (DIPEA). |
| Reductive Amination | Amino alcohol (incomplete cyclization) | Premature reduction of mono-imine intermediate. | Allow pre-equilibration before adding reducing agent; control pH (4-6). |
| General Storage | Colored Oxidation Products | Exposure to air and/or light. | Store under inert gas (N₂/Ar) in an amber bottle. |
References
- Benchchem.
- Benchchem.
- PMC - PubMed Central.
- Benchchem.
- PMC - NIH.
- PubMed.
- Wikipedia.
- Who we serve.
- Benchchem.
- RSC Publishing.
- ResearchGate.
- Semantic Scholar.
- DTIC.
- Ataman Kimya.
- Google Patents.
- Benchchem.
- MDPI.
- YouTube.
- Reddit.
- Reddit.
- ResearchGate.
Technical Support Center: Methods for Improving the Stereoselectivity of Piperidine Reactions
Welcome to the technical support center for the stereoselective synthesis of piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Achieving precise control over its three-dimensional structure is paramount, as different stereoisomers can exhibit dramatically different pharmacological activities and safety profiles.[1]
This guide is designed for researchers, scientists, and drug development professionals. It addresses common challenges and questions encountered during experimental work, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your experimental design.
Q1: What are the primary strategies for achieving stereocontrol in piperidine synthesis?
A: There are three main strategic approaches to induce stereoselectivity in piperidine synthesis:
-
Chiral Pool Synthesis: This approach utilizes commercially available, enantiomerically pure starting materials, such as amino acids (e.g., L-lysine) or their derivatives (e.g., L-pipecolic acid), where the stereocenter is already established.[3][4] The existing chirality is carried through the synthetic sequence to define the stereochemistry of the final piperidine product.
-
Chiral Auxiliary-Mediated Synthesis: A prochiral substrate is temporarily attached to a chiral molecule (the auxiliary).[5] This auxiliary directs the stereochemical course of a subsequent reaction, creating a new stereocenter with high diastereoselectivity.[5] After the key bond formation, the auxiliary is cleaved and can often be recovered.[3][5] Common examples include Evans' oxazolidinones and carbohydrate-based auxiliaries like arabinopyranosylamine.[6][7]
-
Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[7] This is often the most efficient and atom-economical approach.[7] Key methods include:
-
Metal Catalysis: Utilizes chiral ligands coordinated to a metal center (e.g., Rhodium, Iridium, Palladium) to catalyze reactions like asymmetric hydrogenation of pyridine derivatives or reductive Heck reactions.[2][8][9]
-
Organocatalysis: Employs small, chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective C-C or C-N bond-forming reactions like Mannich, Michael, and Aldol additions.[1][10]
-
Biocatalysis: Leverages enzymes, such as transaminases or reductases, to perform highly selective transformations, such as the desymmetrization of prochiral starting materials or kinetic resolutions.[3][11][12]
-
Q2: How do I choose between a chiral auxiliary-based method and a catalytic asymmetric reaction?
A: The choice depends on several factors including the specific target molecule, scale, and available resources. The following decision-making workflow and table can guide your selection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents, including potent analgesics and central nervous system therapeutics. The efficient and scalable synthesis of this tertiary hydroxy ester is therefore of paramount importance to researchers in academic and industrial settings. This guide provides an in-depth comparison of the two primary synthetic routes to this molecule: the Reformatsky Reaction and the Cyanohydrin Hydrolysis pathway. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations to inform your selection of the optimal route for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound originates from the common starting material, N-benzyl-4-piperidone. The two main strategies diverge in how the C4 carbon is functionalized to introduce both a hydroxyl group and a methoxycarbonyl group.
-
The Reformatsky Reaction: This is a direct, one-pot approach where an organozinc reagent, formed in situ from an α-halo ester and zinc metal, attacks the carbonyl carbon of N-benzyl-4-piperidone. This reaction is a classic method for the formation of β-hydroxy esters.[1]
-
The Cyanohydrin Route: This is a two-step process that first involves the formation of a cyanohydrin intermediate by nucleophilic addition of a cyanide source to the ketone. The resulting α-hydroxynitrile is then subjected to hydrolysis to yield a carboxylic acid, followed by esterification to afford the final product.
Route 1: The Reformatsky Reaction
The Reformatsky reaction provides an elegant and direct method for the synthesis of β-hydroxy esters from aldehydes or ketones.[1] In this case, the reaction involves the formation of a zinc enolate from methyl bromoacetate, which then adds to the carbonyl of N-benzyl-4-piperidone.
Reaction Mechanism
The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of methyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate. This enolate is less basic than corresponding lithium or Grignard reagents, which prevents self-condensation of the ester. The enolate then coordinates to the carbonyl oxygen of N-benzyl-4-piperidone and adds to the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester.
Experimental Protocol: Reformatsky Synthesis
Materials:
-
N-benzyl-4-piperidone
-
Methyl bromoacetate
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine. The apparatus is flame-dried under a stream of nitrogen.
-
Anhydrous THF is added to the flask, and the mixture is heated to reflux for 30 minutes to activate the zinc, then cooled to room temperature.
-
A solution of N-benzyl-4-piperidone (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours.
-
The reaction is cooled in an ice bath and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The resulting mixture is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 65-75%
Causality and Experimental Choices
-
Zinc Activation: The use of iodine and heating under reflux is crucial to activate the zinc surface by removing the passivating oxide layer, thus facilitating the formation of the organozinc reagent.
-
Anhydrous Conditions: The Reformatsky enolate is sensitive to protic solvents, hence the necessity of using anhydrous THF and flame-drying the apparatus to prevent quenching of the reagent.
-
Quenching: Saturated NH₄Cl is a mild acidic quenching agent that effectively hydrolyzes the zinc alkoxide intermediate without causing side reactions like dehydration of the tertiary alcohol.
Route 2: The Cyanohydrin Hydrolysis Pathway
This two-step route first involves the formation of 1-benzyl-4-cyano-4-hydroxypiperidine, which is then hydrolyzed and esterified.
Reaction Mechanism
Step 1: Cyanohydrin Formation The reaction begins with the nucleophilic attack of a cyanide anion on the carbonyl carbon of N-benzyl-4-piperidone. This step is typically reversible and is driven to completion by protonation of the resulting alkoxide by a proton source. The use of trimethylsilyl cyanide (TMSCN) is a modern alternative that forms a silyl-protected cyanohydrin, which is then hydrolyzed in the workup.
Step 2: Hydrolysis and Esterification The nitrile group of the cyanohydrin is then hydrolyzed under acidic conditions. The nitrogen atom of the nitrile is protonated, making the carbon atom more electrophilic and susceptible to attack by water. This leads to the formation of an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid. Subsequent esterification, typically under acidic conditions with methanol, yields the final methyl ester.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of the target compound.
Experimental Protocol: Cyanohydrin Formation and Hydrolysis
Materials:
-
N-benzyl-4-piperidone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂, catalytic)
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 1-benzyl-4-cyano-4-hydroxypiperidine
-
To a stirred solution of N-benzyl-4-piperidone (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a catalytic amount of ZnI₂.
-
Add TMSCN (1.2 equivalents) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude cyanohydrin, which can be used in the next step without further purification.
Step 2: Hydrolysis and Esterification
-
To the crude 1-benzyl-4-cyano-4-hydroxypiperidine, add a mixture of concentrated H₂SO₄ and water (e.g., 2:1 v/v) and heat the mixture to reflux for 12-18 hours. The hydrolysis of the related anilino-nitrile can be achieved with concentrated H₂SO₄, followed by vigorous basic hydrolysis.[2]
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes). The resulting carboxylic acid may be isolated at this stage if desired.
-
To the crude carboxylic acid, add methanol and a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the mixture, remove the methanol under reduced pressure, and add water.
-
Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Overall Yield: 40-50%
Causality and Experimental Choices
-
TMSCN and ZnI₂: The use of TMSCN with a Lewis acid catalyst like ZnI₂ is a milder and more efficient method for cyanohydrin formation compared to using hazardous reagents like HCN or KCN/acid.
-
Harsh Hydrolysis Conditions: The hydrolysis of the nitrile to a carboxylic acid requires forcing conditions (strong acid and heat) due to the stability of the nitrile group. This can sometimes lead to side reactions and lower yields.
-
Fischer Esterification: The final step is a classic Fischer esterification, which is an equilibrium process. Using a large excess of methanol helps to drive the reaction towards the product.
Comparative Analysis
| Parameter | Route 1: Reformatsky Reaction | Route 2: Cyanohydrin Hydrolysis |
| Number of Steps | 1 (One-pot) | 2-3 (Isolation of intermediates may be required) |
| Overall Yield | 65-75% | 40-50% |
| Reagents & Safety | Requires handling of pyrophoric zinc dust and lachrymatory methyl bromoacetate. | Involves the use of highly toxic trimethylsilyl cyanide and corrosive concentrated acids. |
| Scalability | Good, but the exothermic nature of the organozinc formation requires careful temperature control on a large scale. | Moderate, the handling of large quantities of cyanide and the harsh hydrolysis conditions can be challenging to scale up. |
| Ease of Purification | Generally straightforward column chromatography. | May require multiple purifications, especially if intermediates are isolated. |
Conclusion and Recommendations
Both the Reformatsky reaction and the cyanohydrin hydrolysis pathway are viable methods for the synthesis of this compound.
The Reformatsky reaction is the more efficient route in terms of step economy and overall yield. It is an excellent choice for laboratory-scale synthesis where a direct, one-pot procedure is advantageous. However, careful handling of the zinc reagent and strict anhydrous conditions are critical for success.
The cyanohydrin hydrolysis pathway , while longer and with a lower overall yield, may be preferred in some contexts. The starting materials are readily available, and the reactions, although involving hazardous materials, are well-established. This route may be more amenable to certain process control strategies in an industrial setting, despite the challenges associated with the harsh hydrolysis step.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and comfort level with the handling of the respective hazardous reagents.
References
-
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Available at: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
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A Comparative Guide to the Biological Activity of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate Derivatives
This guide provides an in-depth analysis and objective comparison of the biological activities exhibited by derivatives of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the therapeutic potential of this versatile chemical scaffold. We will explore how structural modifications to the core molecule influence its analgesic, anticancer, and antimicrobial properties, supported by detailed experimental protocols and structure-activity relationship insights.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both naturally occurring alkaloids and clinically successful synthetic drugs.[1][2] Its conformational flexibility allows it to bind effectively to a wide range of biological targets. The core molecule, this compound, serves as a versatile starting point for chemical synthesis. The key positions for modification—the nitrogen of the piperidine ring, the hydroxyl group at the C4 position, and the methyl ester—allow for the systematic development of derivatives with diverse and potent biological activities. This guide focuses on comparing these activities to provide a clear framework for future drug design and development.
Synthetic Pathways: Generating Chemical Diversity
The derivatization of the core this compound scaffold typically involves several key synthetic strategies. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. A generalized synthetic workflow often begins with the core structure and proceeds through reactions such as N-alkylation, ester hydrolysis followed by amidation, or substitution on the phenyl ring of the benzyl group.
Caption: Generalized synthetic strategies for creating derivatives.
Comparative Analysis of Biological Activities
The therapeutic potential of this class of compounds is broad. Below, we compare the key biological activities reported for various derivatives, supported by experimental data from peer-reviewed literature.
Analgesic Activity: Targeting Pain Pathways
The piperidine nucleus is a well-established pharmacophore for analgesic agents, integral to the structure of potent opioids like morphine and pethidine.[2][3] Derivatives of 4-hydroxypiperidine have been extensively studied for their ability to modulate pain, often through interaction with opioid receptors.[2][4][5]
Comparative Data: Analgesic Potential of Piperidine Derivatives
| Derivative/Modification | Assay Method | Result/Potency | Key Finding | Reference |
|---|---|---|---|---|
| Substituted Phenacyl Derivatives of 4-hydroxypiperidine | Acetic Acid-Induced Writhing (mice) | Halogenated derivatives showed significant protection. | Demonstrates the importance of the N-substituent for activity. | [6] |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives | Tail Flick Test (rats) | Significant analgesic activity at 50 mg/kg. | Substitution on the phenyl ring at C4 influences potency. | [5] |
| 4-Piperidinopiperidine (PP) and 4-Amino Methylpiperidine (AMP) Derivatives | Tail Immersion Test | PP and AMP derivatives showed more potent analgesia than parent compounds and pethidine at certain doses. | Confirms piperidine as a key scaffold for potent analgesics. | [2] |
| 4-(1-pyrrolidinyl) piperidine Analogs | Tail Immersion Method | Compounds 2-5 showed significant to highly significant analgesic activity. | Modifications on the phenacyl moiety tune analgesic effects. |[6] |
The primary mechanism for the analgesic effects of many piperidine derivatives involves their interaction with the central nervous system, particularly the mu-opioid receptors.[2][3] This interaction mimics the body's endogenous opioids, leading to pain relief. Molecular docking studies have further elucidated the specific binding modes of these compounds within the receptor's active site.[3]
Anticancer Activity: A Scaffold for Oncology
The 4-hydroxypiperidine scaffold is a versatile building block for the development of novel anticancer agents.[7] Derivatives have been shown to exhibit antiproliferative activity against a range of human tumor cell lines through various mechanisms of action.[8][9]
Comparative Data: Anticancer Activity of Hydroxypiperidine Derivatives
| Derivative Class | Target Cell Line(s) | IC₅₀ Value | Mechanism of Action | Reference |
|---|---|---|---|---|
| Pyrimidine Derivatives containing 4-hydroxypiperidine | HepG2 (Liver Cancer) | 5.90 ± 0.05 µM | Inhibition of VEGFR-2 activation | [9] |
| Hydroxypiperidine-substituted Thiosemicarbazones | A549 (Lung Cancer) | 0.58 µM (Compound 5f) | Not specified, potent and selective cytotoxicity. | [8] |
| CPHP Derivative | Human Myelomonocytic Lymphoma Cells | Dose-dependent | Induction of apoptosis | [7] |
| Pyrimidine Derivative (Compound 17i) | H1975 Cells | Dose-dependent | Induction of apoptosis |[7] |
Key mechanisms underlying the anticancer effects include the induction of apoptosis (programmed cell death) and cell cycle arrest, which prevent cancer cells from proliferating.[7] Furthermore, specific derivatives have been designed to inhibit crucial signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[9]
Antimicrobial Activity: Combating Pathogens
Derivatives of N-benzyl piperidin-4-one have demonstrated notable in vitro activity against various bacterial and fungal strains.[10][11] The structural versatility of this scaffold allows for the development of agents that can overcome microbial resistance.
Comparative Data: Antimicrobial Activity of Piperidin-4-one Derivatives
| Derivative Class | Target Microorganism | MIC (Minimum Inhibitory Concentration) | Key Finding | Reference |
|---|---|---|---|---|
| N-benzyl piperidine-4-one Derivatives | Escherichia coli, Aspergillus niger | Potent activity observed (specific MIC not provided). | Shows broad-spectrum potential. | [10] |
| 2,6-diaryl-3-methyl-4-piperidones and their Thiosemicarbazone Derivatives | Staphylococcus aureus, E. coli, Candida albicans | Good activity compared to standard drugs (Ampicillin, Terbinafine). | Thiosemicarbazone modification enhances antimicrobial effects. | [11] |
| Benzyl Guanidine Derivatives | S. aureus, E. coli, MRSA | 0.5 µg/mL (S. aureus), 1 µg/mL (E. coli) for compound 9m. | Potent activity against drug-resistant strains. | [12] |
| 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one Derivatives | Staphylococcus aureus, Enterobacter sp. | Compound III showed higher activity than Compound II. | Demonstrates structure-activity relationship in antimicrobial potency. |[13] |
The ability of these compounds to inhibit microbial growth highlights their potential as leads for new antibiotics and antifungals, a critical area of research given the rise of drug-resistant pathogens.
Key Experimental Protocols: A Methodological Framework
To ensure the validity and reproducibility of the findings presented, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the key biological activities discussed.
Protocol 1: Analgesic Activity - Acetic Acid-Induced Writhing Test
This in-vivo assay is a standard chemical method for screening peripheral analgesic activity.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Detailed Steps:
-
Animal Grouping: Mice are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard analgesic (e.g., aspirin), and test groups receiving different doses of the derivative compounds.
-
Drug Administration: The test compounds, standard drug, or vehicle are administered, typically via intraperitoneal (i.p.) injection.
-
Induction of Writhing: After a set period (e.g., 30 minutes) to allow for drug absorption, a dilute solution of acetic acid is injected i.p. to induce a characteristic writhing response.[6]
-
Observation: The number of writhes for each animal is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
Analysis: The percentage of protection against writhing is calculated for the test groups relative to the control group, providing a measure of analgesic activity.
Protocol 2: Anticancer Activity - MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Culture: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test derivatives and incubated for a period of 48 to 72 hours.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[9]
Protocol 3: Antimicrobial Activity - Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Steps:
-
Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium or fungus.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
Reading Results: After incubation, the wells are examined for visible signs of growth (turbidity).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no growth is observed.[12]
Conclusion and Future Outlook
The derivatives of this compound represent a highly versatile and promising class of compounds in drug discovery. The evidence compiled in this guide clearly demonstrates that strategic modifications to this core scaffold can yield potent agents with diverse biological activities, including analgesic, anticancer, and antimicrobial effects.
The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation therapeutics. Future research should focus on optimizing lead compounds to enhance potency and selectivity while minimizing off-target effects. The integration of computational modeling and in-silico screening will undoubtedly accelerate the discovery of novel derivatives with superior therapeutic profiles. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in pain management, oncology, and infectious diseases.
References
- Akhtar, M. J., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
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PubMed. (2016). Analgesic activity of alkyl piperidine derivatives. National Center for Biotechnology Information. Available at: [Link]
- Javed, K., et al. (2016). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1539-1544.
- Khan, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Med Chem, 7(3), 182-191.
- Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Al-Warhi, T., et al. (2023). Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. RSC Advances, 13(43), 30343-30358.
- Wang, Y., et al. (2023). Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. Bioorganic & Medicinal Chemistry, 89, 117345.
- Islam, N. U., et al. (2011). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 24(4), 465-469.
- Sureshkumar, P., et al. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 720-725.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
-
PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- Yamanashi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(12), 2319-2326.
-
Chemex. (2024). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Chemex. Available at: [Link]
-
PubChem. Benzyl 4-Hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]
- Awad, D. H., et al. (2019). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 14(3), 195-201.
-
Chemex. (2024). Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. Chemex. Available at: [Link]
- Kar, M., et al. (2019).
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A Comparative Study of Protecting Groups for the Piperidine Nitrogen: A Guide for Researchers
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its secondary amine, however, presents a synthetic challenge due to its nucleophilicity and basicity. Protecting this nitrogen is often crucial to achieve chemoselectivity in multi-step syntheses.[2] This guide offers a comparative analysis of the most common protecting groups for the piperidine nitrogen—Boc, Cbz, Fmoc, and Tosyl—providing experimental data, detailed protocols, and strategic insights to aid in the rational selection of a protecting group for your synthetic campaign.
The Principle of Orthogonal Protection
In complex syntheses, it is often necessary to deprotect one functional group without affecting others. This is achieved through an "orthogonal" protection strategy, where each protecting group is removed under a unique set of conditions.[3][4] For instance, a molecule might bear a Boc-protected amine (acid-labile), an Fmoc-protected amine (base-labile), and a Cbz-protected amine (removable by hydrogenolysis). Each can be selectively removed without affecting the others.[5] This principle is fundamental to the efficient synthesis of complex molecules containing multiple reactive sites.[6]
Comparative Overview of Common Protecting Groups
The choice of a protecting group is a critical strategic decision, dictated by the stability of the protecting group to subsequent reaction conditions and the mildness of the conditions required for its removal.[2] The following table provides a summary of the key characteristics of the Boc, Cbz, Fmoc, and Tosyl protecting groups.
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability | Key Advantages | Potential Limitations |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl)[5] | Stable to base, hydrogenolysis, and weak acids.[2] | Robust, high-yielding protection; volatile byproducts.[2] | Requires strong acidic conditions for removal.[2] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids.[5] | Stable to mild acidic and basic conditions.[2] | Orthogonal to Boc and Fmoc; stable to a wide range of non-reductive reagents.[7] | Incompatible with reducible functional groups; requires specialized equipment for hydrogenation.[7] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Base (e.g., 20% piperidine in DMF)[5] | Stable to acid and hydrogenolysis.[2] | Very mild, basic deprotection conditions; orthogonal to Boc and Cbz.[5] | Labile to primary and secondary amines; dibenzofulvene byproduct can be problematic.[7] |
| Tosyl (p-Toluenesulfonyl) | p-Toluenesulfonyl chloride (Ts-Cl) | Strongly acidic or reductive conditions (e.g., Na/NH₃) | Extremely stable to a wide range of conditions. | Highly robust; activates adjacent positions for nucleophilic attack. | Harsh deprotection conditions limit its use as a temporary protecting group.[8] |
In-Depth Analysis of Each Protecting Group
The Boc Group: A Robust Workhorse
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and general stability.[5] It is particularly favored in solid-phase peptide synthesis (SPPS) and other complex synthetic sequences.[9]
Boc Protection of Piperidine:
-
Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.[10]
-
Boc Deprotection:
-
Materials: N-Boc-piperidine, 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-piperidine in dichloromethane.
-
Add an excess of 4 M HCl in 1,4-dioxane or TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the piperidine hydrochloride salt.
-
The Cbz Group: The Pioneer of Peptide Synthesis
The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis.[5] Its removal by catalytic hydrogenolysis provides a mild and orthogonal deprotection strategy.[11]
Cbz Protection of Piperidine:
-
Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, Diethyl ether.
-
Procedure:
-
Dissolve piperidine (1.0 eq) and sodium carbonate (1.5 eq) in a mixture of water and diethyl ether.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give N-Cbz-piperidine.[12]
-
Cbz Deprotection by Catalytic Hydrogenolysis:
-
Materials: N-Cbz-piperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-piperidine in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected piperidine.[13]
-
The Fmoc Group: The Foundation of Modern SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups commonly employed.[14]
Fmoc Protection of Piperidine:
-
Materials: Piperidine, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 3-4 hours.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield N-Fmoc-piperidine.
-
Fmoc Deprotection:
-
Materials: N-Fmoc-piperidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-piperidine in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent and excess piperidine under high vacuum.
-
The crude product can be purified by acid-base extraction or column chromatography.
-
The Tosyl Group: A Highly Stable Protecting Group
The p-toluenesulfonyl (Tosyl or Ts) group forms a very stable sulfonamide with the piperidine nitrogen.[8] While this stability is advantageous in many contexts, the harsh conditions required for its removal limit its application as a temporary protecting group.[8]
Tosyl Protection of Piperidine:
-
Materials: Piperidine, p-Toluenesulfonyl chloride (Ts-Cl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer and concentrate to obtain N-Tosyl-piperidine.
-
Tosyl Deprotection:
-
Materials: N-Tosyl-piperidine, Sodium metal, Liquid ammonia.
-
Procedure: (Note: This reaction requires specialized equipment and expertise)
-
In a flask equipped with a dry ice condenser, condense liquid ammonia.
-
Add N-Tosyl-piperidine to the liquid ammonia.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed.
-
Quench the reaction by the addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent to isolate the deprotected piperidine.
-
Visualizing the Synthetic Workflows
To better illustrate the logical flow of protection and deprotection for the most common orthogonal protecting groups, the following diagrams are provided.
Caption: General workflows for the protection and deprotection of the piperidine nitrogen using Boc, Cbz, and Fmoc groups.
Caption: An illustration of an orthogonal deprotection strategy for a molecule bearing Boc, Fmoc, and Cbz protecting groups.
Conclusion
The selection of a protecting group for the piperidine nitrogen is a critical decision that can significantly influence the outcome of a synthetic route. The Boc group offers robust protection and is a staple in many synthetic endeavors. The Cbz group provides an excellent orthogonal option, particularly when acid- and base-labile groups are present. The Fmoc group is indispensable in modern solid-phase peptide synthesis due to its mild, base-labile deprotection. The Tosyl group, while exceedingly stable, is generally reserved for applications where permanent protection is desired or its electron-withdrawing nature can be exploited. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the ubiquitous piperidine scaffold.
References
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- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. connectsci.au [connectsci.au]
The Strategic Advantage of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate in CNS Drug Synthesis: A Comparative Guide
In the landscape of central nervous system (CNS) drug development, the piperidine scaffold remains a cornerstone, integral to the architecture of a multitude of therapeutic agents.[1][2] Its conformational flexibility and physicochemical properties make it an ideal framework for engaging with complex biological targets like G-protein coupled receptors (GPCRs).[3][4] Among the various piperidine-based precursors, Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate has emerged as a particularly efficacious starting point for the synthesis of potent analgesics, notably fentanyl and its analogues. This guide provides an in-depth technical comparison of this key intermediate against other synthetic precursors, supported by experimental data and protocols to inform strategic decisions in drug discovery and development.
The Pivotal Role of the 4-Substituted Piperidine Core
The 4-position of the piperidine ring is a critical locus for functionalization in the design of CNS-active compounds. The introduction of both a hydroxyl and a carboxylate group, as seen in this compound, offers multiple avenues for synthetic elaboration. The benzyl group on the nitrogen serves as a readily cleavable protecting group, allowing for late-stage diversification of the N-substituent, a key determinant of pharmacological activity in many opioid analgesics.[5]
Synthetic Pathway to CNS Drugs via this compound
The journey from this precursor to a final active pharmaceutical ingredient (API) like remifentanil is a multi-step process that highlights its synthetic utility. A common and efficient route commences with the readily available 1-benzyl-4-piperidone.
Experimental Protocol 1: Synthesis of Remifentanil Intermediate from 1-Benzyl-4-piperidone
This protocol outlines the initial steps toward the synthesis of potent fentanyl analogues.
Step 1: Strecker Synthesis of 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile
The Strecker synthesis is a robust method for the formation of α-aminonitriles.[5][6][7] In this context, it efficiently introduces the aniline and nitrile functionalities at the 4-position of the piperidone.
-
Reactants: 1-Benzyl-4-piperidone, Aniline, Potassium Cyanide, Acetic Acid.
-
Procedure:
-
To a cooled solution of 1-benzyl-4-piperidone (1 equivalent), aniline (1 equivalent), and potassium cyanide (1.36 equivalents) in isopropanol, slowly add acetic acid.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture and pour it into an ice/ammonium hydroxide mixture.
-
Extract the product with chloroform, dry the organic layer, and concentrate under reduced pressure.
-
-
Yield: Approximately 90%.[4]
-
Causality: The acidic medium promotes the formation of an iminium ion from 1-benzyl-4-piperidone and aniline, which is then attacked by the cyanide nucleophile. This one-pot, three-component reaction is highly efficient for creating the desired 4-anilino-4-cyano-piperidine scaffold.[8][9]
Step 2: Hydrolysis of the Nitrile to an Amide
-
Reactants: 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile, Concentrated Sulfuric Acid.
-
Procedure:
-
Carefully add the α-aminonitrile from Step 1 to concentrated sulfuric acid, maintaining a low temperature.
-
Allow the reaction to proceed until hydrolysis is complete.
-
Quench the reaction by pouring it onto ice, followed by basification to precipitate the amide.
-
-
Causality: Concentrated sulfuric acid acts as both a reagent and a solvent to facilitate the selective hydrolysis of the nitrile to the corresponding amide.
Step 3: Hydrolysis of the Amide and Esterification
-
Reactants: 1-Benzyl-4-phenylaminopiperidine-4-carboxamide, Strong Base (e.g., NaOH), Thionyl Chloride, Methanol.
-
Procedure:
-
Perform a vigorous basic hydrolysis of the amide to the carboxylic acid.
-
Acidify the reaction mixture to precipitate the amino acid.
-
Treat the isolated acid with thionyl chloride followed by methanol to form the methyl ester.
-
-
Yield: 40-45% over 3 steps (from the α-aminonitrile).[4]
-
Causality: This sequence ensures the conversion of the robust amide to the more reactive methyl ester, which is crucial for the final structure of remifentanil.
Step 4: N-Acylation
-
Reactants: Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, Propionyl Chloride.
-
Procedure:
-
React the amino ester with propionyl chloride in a suitable solvent.
-
-
Yield: 70-80%.[4]
-
Causality: This step introduces the N-propanoyl group, a key pharmacophoric element in fentanyl and its analogues.
Step 5: N-Debenzylation
-
Reactants: Methyl 1-benzyl-4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, Hydrogen Source (e.g., Ammonium Formate), Palladium on Carbon (Pd/C).
-
Procedure:
-
Perform catalytic transfer hydrogenation to remove the benzyl protecting group.
-
-
Causality: The benzyl group is a convenient protecting group that is stable through the initial synthetic steps but can be cleanly removed under mild hydrogenolysis conditions to reveal the secondary amine for further functionalization.[9]
The resulting intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a versatile precursor for the synthesis of remifentanil and other potent analgesics.[2][11][12]
Caption: Synthetic route to Remifentanil.
Comparative Analysis of Alternative Precursors
While this compound offers a robust synthetic route, several alternative precursors are also employed in the synthesis of fentanyl and related CNS drugs. The choice of precursor often depends on factors such as cost, availability, and the desired final product.
| Precursor | Key Synthetic Steps | Reported Overall Yield | Advantages | Disadvantages |
| This compound (via 1-Benzyl-4-piperidone) | Strecker synthesis, hydrolysis, esterification, N-acylation, N-debenzylation | Variable, with key steps having high yields (e.g., Strecker >90%)[4] | Well-established route, versatile intermediate. | Multi-step synthesis. |
| 4-Piperidone | Alkylation, reductive amination, acylation | 73-78% (for fentanyl)[13] | Fewer steps for some analogues, high-yielding transformations. | The unprotected piperidine nitrogen can lead to side reactions if not carefully controlled. |
| N-Boc-4-anilinopiperidine (1-Boc-4-AP) | Boc-deprotection, N-alkylation, acylation | High-yielding individual steps. | Boc protecting group allows for clean deprotection and subsequent functionalization.[14][15] | The Boc-protected starting material can be more expensive. |
| 4-Anilinopiperidine (4-AP) | N-alkylation, acylation | Dependent on the efficiency of the N-alkylation step. | Direct precursor, fewer synthetic steps to the final product. | Can be less stable and more reactive than its protected counterparts. |
Alternative Synthetic Route: The Gupta Method
A notable alternative is the "one-pot" Gupta method, which streamlines the synthesis of fentanyl from 4-piperidone.
-
Reactants: 4-Piperidone monohydrate hydrochloride, 2-(Bromoethyl)benzene, Aniline, Sodium triacetoxyborohydride, Propionyl chloride.
-
Procedure:
-
Alkylation of 4-piperidone with 2-(bromoethyl)benzene.
-
Reductive amination with aniline using sodium triacetoxyborohydride.
-
Acylation with propionyl chloride.
-
-
Yield: Approximately 40%.[16]
-
Causality: This method combines multiple transformations into a single reaction vessel, reducing workup and isolation steps. However, the overall yield is lower compared to the stepwise approach, likely due to competing side reactions.
Caption: Comparison of synthetic workflows.
Conclusion and Strategic Recommendations
This compound stands as a highly valuable and versatile precursor in the synthesis of complex CNS drugs. Its utility is underscored by the well-established and high-yielding synthetic transformations it can undergo.
-
For Novel Drug Discovery: The multi-step synthesis starting from 1-benzyl-4-piperidone offers numerous points for diversification, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. The ability to perform late-stage modifications on the piperidine nitrogen after debenzylation is a significant advantage.
-
For Process Optimization and Scale-Up: While one-pot syntheses like the Gupta method offer expediency, the higher overall yields and purity often achieved through a stepwise approach may be more desirable for large-scale production. The choice will ultimately depend on a cost-benefit analysis of reagents, reaction times, and purification requirements.
-
Alternative Precursors: The use of N-Boc-4-anilinopiperidine is an excellent strategy when a clean and high-yielding deprotection and subsequent N-functionalization are critical. Direct use of 4-anilinopiperidine is most suitable when a rapid synthesis with minimal steps is the primary goal, provided that reactivity and stability can be adequately controlled.
References
- O'Neill, M. J. (2005). Piperidine derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 181-230). Elsevier.
- Van Daele, P. G. H., et al. (1976). Synthetic Analgesics: N-(1-[2-Arylethyl]-4-substituted 4-piperidinyl)-N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531.
- Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- Valdez, C. A., et al. (2014).
- Gupta, P. K., et al. (2005). A convenient one-pot synthesis of fentanyl.
- Gupta, P. K., et al. (2005). A convenient one-pot synthesis of fentanyl.
- Feldman, P. L., et al. (1991). Design, synthesis, and pharmacological evaluation of 3-substituted and 3,3-disubstituted 4-(N-phenyl-N-propanamido)piperidines. Potent and short-acting µ-opioid receptor agonists. Journal of Medicinal Chemistry, 34(7), 2202-2208.
- Janssen, P. A. J. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.
- Zuckermann, R. N., et al. (1994). Discovery of Nanomolar Ligands for 7-Transmembrane G-Protein-Coupled Receptors from a Diverse N-(Substituted)glycine Peptoid Library. Journal of Medicinal Chemistry, 37(17), 2678-2685.
- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.
- Katritch, V., Cherezov, V., & Stevens, R. C. (2013). Structure-function of G protein-coupled receptors. Annual review of pharmacology and toxicology, 53, 531-556.
- Grob, C. A., & Ostermayer, F. (1961). Die Strecker'sche Synthese von α-Aminonitrilen. Helvetica Chimica Acta, 44(6), 1719-1731.
- Shafer, S. L., & Varvel, J. R. (1991). Pharmacokinetics, pharmacodynamics, and rational opioid selection. Anesthesiology, 74(1), 53-63.
- Drug Enforcement Administration. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register, 88(209), 74374-74379.
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Strecker reactions. Topics in Current Chemistry, 235, 123-152.
- Davis, F. A., & Reddy, R. T. (1990). Asymmetric Strecker synthesis of α-amino nitriles using chiral sulfinimines. The Journal of Organic Chemistry, 55(10), 2543-2545.
- Kunt, K. M., & Smith, M. B. (2017). Protecting Groups. In March's Advanced Organic Chemistry (pp. 1167-1296). John Wiley & Sons.
- Carroll, F. I., et al. (2012). Pharmacological properties of N-substituted derivatives of 4β-(4'-chlorophenyl)-3β-(3',4'-dichlorophenyl)tropane-2β-carboxylic acid methyl ester. Journal of medicinal chemistry, 55(1), 441-448.
- Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- U.S. Patent No. 10,844,014 B2. (2020).
- European Patent No. EP 3643704 B1. (2021).
- BenchChem. (2025).
- Office of Justice Programs. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes.
- ChemicalBook. (2025).
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Purity analysis and validation of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
An In-Depth Technical Guide to the Purity Analysis and Validation of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key intermediate in the synthesis of various pharmaceutical compounds, demands rigorous analytical scrutiny to ensure the final drug product is free from potentially harmful impurities. This guide provides a comprehensive comparison of analytical methodologies for purity assessment and a detailed framework for method validation, grounded in scientific principles and regulatory expectations.
The Imperative of Purity: A Mechanistic Standpoint
This compound serves as a foundational scaffold in multi-step syntheses. Impurities, whether they are starting materials, by-products, or degradation products, can have significant downstream consequences. They may carry their own pharmacological or toxicological profiles, interfere with subsequent chemical transformations, or compromise the stability of the final API.[1][2] Therefore, a robust analytical control strategy is not just a regulatory hurdle but a scientific necessity to guarantee product quality and patient safety.[3]
Part 1: A Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific questions being asked. For a molecule like this compound, a multi-faceted approach, employing orthogonal techniques, provides the most comprehensive purity profile.
| Technique | Principle | Primary Application for this Analyte | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Primary Assay & Impurity Profiling. Quantifies the main component and separates non-volatile organic impurities. | High resolution and sensitivity; robust and reproducible; easily validated for quantitative analysis. The benzyl group provides a strong UV chromophore for detection.[4] | May not detect non-chromophoric or highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Volatile Impurity & Residual Solvent Analysis. Identifies and quantifies low molecular weight impurities. | Exceptional sensitivity and specificity; provides structural information for impurity identification.[5][6] | Requires analyte to be volatile or amenable to derivatization; high temperatures can cause degradation of thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural Confirmation & Purity Verification. Confirms the identity of the main component and can detect structurally different impurities. | Provides unambiguous structural information; quantitative NMR (qNMR) can determine purity without a reference standard of the same compound; detects a wide range of impurities. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
| Elemental Analysis (CHNS/O) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Confirmation of Elemental Composition. Verifies the fundamental purity of a bulk batch by comparing the measured elemental percentages to the theoretical values.[7] | Provides a fundamental measure of purity against a theoretical formula; a reliable, cost-effective screening tool.[7] | Does not provide information on the nature or number of individual impurities; requires a relatively large amount of sample. |
Causality in Method Selection:
For the primary purity assay, RP-HPLC is the method of choice due to the compound's non-volatile nature and the presence of a UV-active benzyl moiety, which allows for sensitive detection.[4][8] However, relying solely on HPLC would create analytical blind spots. GC-MS is employed as an orthogonal method specifically to target volatile impurities and residual solvents that are often introduced during synthesis and are invisible to HPLC-UV.[5] NMR serves as the definitive tool for identity confirmation, ensuring the primary peak in the chromatogram is indeed the correct molecule. Finally, Elemental Analysis provides a macro-level verification of purity, confirming that the empirical formula of the bulk material aligns with its theoretical composition.[7]
Part 2: Validation of the Primary Analytical Method: A Self-Validating System
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][10] The following validation framework for an RP-HPLC purity method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and trustworthiness of the generated data.[11][12][13]
Caption: High-level workflow for analytical method validation.
Validation Parameters & Acceptance Criteria
The trustworthiness of a method is established by rigorously testing its performance characteristics.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). | Peak purity analysis (e.g., via PDA detector) should pass; no interference at the analyte's retention time from placebo or known impurities. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and method response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: From LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery of spiked analyte should be within 98.0% - 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1; precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) are varied. |
Part 3: Detailed Experimental Protocols
These protocols represent field-proven methodologies. The causality for each step is explained to provide a deeper understanding beyond simple instruction.
Protocol 1: Purity Determination by RP-HPLC
This method is designed to provide high-resolution separation of the main compound from potential process-related impurities.
Caption: Experimental workflow for RP-HPLC purity analysis.
1. Instrumentation and Chromatographic Conditions:
-
Rationale: The selected C18 column provides excellent retention and selectivity for moderately polar compounds. A gradient elution is chosen to ensure elution of late-eluting, more nonpolar impurities while maintaining a sharp peak for the main analyte. UV detection at 220 nm is selected to capture the benzene ring's absorbance.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV Detector |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-25 min (10% to 90% B), 25-30 min (90% B), 30.1-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
2. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Ultrapure Water
-
This compound Reference Standard and Test Sample
3. Solution Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.
-
Rationale: Using a pre-mixed mobile phase as the diluent prevents peak distortion that can occur from injecting a sample in a solvent significantly stronger or weaker than the initial mobile phase conditions.
4. System Suitability Test (SST):
-
Procedure: Before sample analysis, inject the Standard Solution five times consecutively.
-
Rationale: The SST is a self-validating step that confirms the chromatographic system is performing adequately on the day of analysis.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area (n=5): ≤ 2.0%
-
5. Analysis and Calculation:
-
Procedure: Inject the diluent (as a blank), followed by the Standard and Sample solutions.
-
Calculation: Determine the purity using area normalization.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
References
- BOC Sciences. Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
- Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
- Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
- ICH. Quality Guidelines.
- Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Starodub. Revised ICH Guideline Q2(R1)
- BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Altabrisa Group.
- Slideshare.
- NHS. Guidance for the validation of pharmaceutical quality control analytical methods.
- Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF.... Acta Poloniae Pharmaceutica.
- Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Der Chemica Sinica.
- Popiolek, L., et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
- Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
- Thermo Fisher Scientific. GC-MS/MS Analysis of the Receptor-Sensitizing Natural Active Spice Ingredients Capsaicin, Piperine, and Thymol.
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 4-Hydroxypiperidine-4-carboxylates
Introduction: The Central Role of the 4-Hydroxypiperidine-4-carboxylate Scaffold
The 4-hydroxypiperidine-4-carboxylate motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, featuring a critical quaternary stereocenter, serves as a cornerstone in the design of a multitude of therapeutic agents, particularly in the development of central nervous system (CNS) drugs and other complex active pharmaceutical ingredients (APIs).[1][2] The precise arrangement of the hydroxyl and carboxylate groups at the C4 position allows for tailored interactions with biological targets, making the stereocontrolled synthesis of these structures a paramount challenge for process chemists and drug development professionals.
Traditionally, the synthesis has relied on classical organometallic additions to 4-piperidone precursors. While effective, these methods often necessitate cryogenic conditions, highly reactive (and sometimes pyrophoric) reagents, and can suffer from limited functional group tolerance. This guide provides an in-depth comparison of alternative and modern synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols for key transformations.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a critical decision dictated by factors such as substrate scope, cost of goods, scalability, and stereochemical requirements. Here, we compare three distinct and powerful methodologies that offer significant advantages over older protocols: the Reformatsky Reaction, the Nozaki-Hiyama-Kishi (NHK) Reaction, and emerging Photoredox Catalysis.
The Organozinc Approach: The Reformatsky Reaction
The Reformatsky reaction is a cornerstone of organic synthesis that utilizes an organozinc reagent, often called a "Reformatsky enolate," to achieve nucleophilic addition to a carbonyl group.[3] Its primary advantage in this context is the moderated reactivity of the organozinc intermediate compared to its Grignard or organolithium counterparts.[4] This chemoselectivity is crucial, as it prevents undesired side reactions, such as nucleophilic attack on the ester functionality of the reagent itself.[5][6]
Causality of Reagent Choice: Zinc metal is inserted into the carbon-halogen bond of an α-halo ester. The resulting organozinc reagent is sufficiently nucleophilic to add to the ketone of a protected 4-piperidone but is generally unreactive towards esters. This balance is the key to the reaction's success. Using highly activated zinc, such as Rieke zinc, or a Zn-Cu couple can improve yields and reaction times.[5]
Diagram of the Reformatsky Reaction Mechanism:
Caption: Mechanism of the Reformatsky Reaction for synthesizing the target scaffold.
Comparative Data for Carbonyl Addition Reagents:
| Reagent/Method | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Reformatsky (Organozinc) | Zn dust, THF/Ether, Reflux | 60-85% | High chemoselectivity (tolerates esters), commercially available reagents, milder than Grignards.[3][4] | Requires activation of zinc; can be sluggish. |
| Grignard/Organolithium | Et₂O or THF, -78°C to 0°C | 40-75% | High reactivity, readily prepared.[7][8] | Low chemoselectivity (can react with esters), requires cryogenic temperatures, strongly basic.[7] |
| Nozaki-Hiyama-Kishi | CrCl₂/NiCl₂, DMF/DMSO, RT | 70-95% | Exceptional functional group tolerance, mild conditions, high chemoselectivity.[9] | Stoichiometric chromium is toxic and requires careful handling; reagents are air-sensitive. |
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-hydroxy-4-(2-methoxy-2-oxoethyl)piperidine via Reformatsky Reaction
-
Reagent Activation: In a flame-dried, three-necked flask under an argon atmosphere, add activated zinc dust (1.5 eq). Suspend the zinc in anhydrous THF (10 mL).
-
Initiation: Add a small crystal of iodine to initiate the reaction. The color should fade upon stirring.
-
Reagent Addition: Prepare a solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (20 mL). Add approximately 10% of this solution to the zinc suspension.
-
Reaction: Gently heat the mixture to initiate an exothermic reaction. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux. After the addition is complete, continue to reflux for an additional 2 hours until the piperidone is consumed (monitor by TLC).
-
Quenching and Workup: Cool the reaction mixture to 0°C and quench by slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove zinc salts. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 4-hydroxypiperidine-4-carboxylate product.
The Chemoselectivity Champions: The Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful chromium- and nickel-catalyzed cross-coupling that forms carbon-carbon bonds with remarkable chemoselectivity.[10][11] Originally developed for the coupling of vinyl or allyl halides with aldehydes, its exquisite tolerance for a wide array of functional groups (esters, amides, ketones) makes it an ideal candidate for late-stage synthesis on complex piperidine scaffolds.[9]
Causality of Reagent Choice: The reaction proceeds via an organochromium intermediate. A catalytic amount of NiCl₂ is essential; it undergoes oxidative addition to the organic halide, and the resulting organonickel species transmetalates with Cr(II) to form the active organochromium nucleophile.[9] This organochromium species is highly nucleophilic towards aldehydes and ketones but does not react with less electrophilic functional groups, providing a significant advantage over more indiscriminate organometallics.
Diagram of the Nozaki-Hiyama-Kishi Catalytic Cycle:
Caption: The catalytic role of nickel in the Nozaki-Hiyama-Kishi reaction.
Experimental Protocol: NHK Coupling of a Vinyl Iodide with N-Boc-4-piperidone
Note: This protocol is representative for coupling a vinyl iodide (a precursor to the carboxylate) to the piperidone.
-
Apparatus Setup: In a glovebox, add anhydrous CrCl₂ (4.0 eq) and NiCl₂ (0.1 eq) to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent and Reagents: Remove the flask from the glovebox and place it under a positive pressure of argon. Add anhydrous, degassed DMF as the solvent. Add the N-Boc-4-piperidone (1.0 eq) followed by the vinyl iodide precursor (1.5 eq) via syringe.
-
Reaction: Stir the resulting dark green or blue suspension vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the desired tertiary alcohol. The vinyl group can then be subsequently oxidized to the carboxylic acid.
A Modern Frontier: Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[12][13] This approach opens up novel and previously inaccessible pathways for C-C bond formation. For the synthesis of 4-hydroxypiperidine-4-carboxylates, this could involve the generation of a carboxylate-equivalent radical which then adds to an enone or iminium ion derived from the piperidine core.
Causality of Reagent Choice: A photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) absorbs visible light to reach an excited state, becoming a potent single-electron oxidant or reductant.[12] This catalyst can then interact with a suitable radical precursor, such as an N-acyloxyphthalimide or a carboxylic acid itself, to generate an acyl or alkyl radical. This radical can then engage in a C-C bond-forming event. The mildness of these conditions (often room temperature, neutral pH) ensures compatibility with highly functionalized and sensitive substrates.[14]
Diagram of a Conceptual Photoredox Workflow:
Caption: Conceptual workflow for a photoredox-catalyzed synthesis.
While a direct, optimized protocol for the synthesis of 4-hydroxypiperidine-4-carboxylates using this method is still an emerging area of research, the principles allow for the design of novel synthetic routes. A plausible strategy involves the photoredox-mediated addition of a radical derived from an α-alkoxy-carboxylate to an enamine formed from N-Boc-4-piperidone, followed by hydrolysis.
Conclusion and Future Outlook
The synthesis of 4-hydroxypiperidine-4-carboxylates has evolved significantly beyond classical Grignard-type additions.
-
The Reformatsky Reaction offers a robust and highly chemoselective method, making it an excellent choice for routine synthesis where ester functionalities must be preserved.
-
The Nozaki-Hiyama-Kishi Reaction provides unparalleled functional group tolerance, positioning it as the premier choice for complex, late-stage functionalization of intricate piperidine scaffolds.
-
Photoredox Catalysis represents the future, promising access to these valuable structures under exceedingly mild conditions and opening the door to novel disconnections and asymmetric variants.
For researchers and drug development professionals, the choice of reagent is a strategic one. For scalability and reliability, the Reformatsky reaction remains a workhorse. For complex and delicate substrates where preserving functionality is non-negotiable, the NHK reaction is superior. As the field advances, photoredox-mediated strategies are poised to become a mainstream, environmentally friendly alternative, further expanding the synthetic chemist's toolkit for accessing this vital pharmaceutical building block.
References
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McElvain, S. M., & Stork, G. (1946). Piperidine Derivatives. XXXII. Reaction of 1-Acyl-4-piperidones with Organometallic Compounds. Journal of the American Chemical Society. Available at: [Link]
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Grokipedia. Kulinkovich reaction. Available at: [Link]
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J&K Scientific LLC. Nozaki-Hiyama-Kishi Reaction. Available at: [Link]
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Cambridge University Press. Reformatsky Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]
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University of Illinois Urbana-Champaign, Department of Chemistry. The Nozaki-Hiyama-Kishi Reaction. Available at: [Link]
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Wikipedia. Nozaki–Hiyama–Kishi reaction. Available at: [Link]
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Myers Research Group, Harvard University. The Nozaki-Hiyama-Kishi Reaction, Asymmetric Additions to Carbonyl Compounds. Available at: [Link]
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ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]
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Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
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PubMed. Addition of organometallic reagents to chiral N-methoxylactams: enantioselective syntheses of pyrrolidines and piperidines. Chemistry. Available at: [Link]
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AdiChemistry. REFORMATSKY REACTION | EXPLANATION. Available at: [Link]
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Wikipedia. Kulinkovich reaction. Available at: [Link]
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Pharmd Guru. REFORMATSKY REACTION. Available at: [Link]
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National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available at: [Link]
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Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]
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Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
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National Center for Biotechnology Information. Illuminating Photoredox Catalysis. ACS Central Science. Available at: [Link]
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Chemeurope.com. Kulinkovich reaction. Available at: [Link]
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StudySmarter. Synthesis and Reactions of Organometallic Compounds. Available at: [Link]
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NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Available at: [Link]
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Beilstein Journals. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. Dawn of photoredox catalysis. Proceedings of the Japan Academy, Series B. Available at: [Link]
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University of Cambridge. Photoredox-Catalyzed Preparation of Sulfones Using Bis- Piperidine Sulfur Dioxide. Available at: [Link]
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Royal Society of Chemistry. Photoredox catalytic phosphine-mediated deoxygenative alkynylation of carboxylic acids with alkynyl sulfones for alkynone synthesis. Organic Chemistry Frontiers. Available at: [Link]
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A Comparative Spectroscopic Guide to Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate and its Analogs
The 4-hydroxypiperidine-4-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, chair-like conformation allows for the precise spatial orientation of functional groups, which is critical for molecular recognition at biological targets. The synthesis and characterization of analogs of this scaffold are paramount in drug discovery efforts, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth comparison of the spectral data for Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate and a series of its rationally designed analogs. By systematically modifying the core structure, we can observe distinct changes in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectral shifts is crucial for the unambiguous identification and characterization of novel synthetic derivatives.
The Core Molecule and its Analogs
The spectral properties of the parent molecule, This compound (1) , will be compared against four key analogs, each featuring a specific structural modification:
-
Analog A (N-de-benzylated): Methyl 4-hydroxypiperidine-4-carboxylate
-
Analog B (Ester Homologation): Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
-
Analog C (Hydroxyl O-methylation): Methyl 1-benzyl-4-methoxypiperidine-4-carboxylate
-
Analog D (Aromatic Substitution): Methyl 1-(4-methoxybenzyl)-4-hydroxypiperidine-4-carboxylate
Figure 1: Structural relationships between the parent molecule and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom is reflected in its chemical shift (δ).
¹H NMR Spectral Data Comparison
The proton NMR spectra of these compounds are characterized by signals from the piperidine ring, the benzyl group, and the ester moiety. The piperidine protons typically appear as complex multiplets due to spin-spin coupling and the chair conformation of the ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Parent Molecule (1) | Analog A | Analog B | Analog C | Analog D | Key Observations |
| Ar-H (benzyl) | ~7.2-7.4 (5H, m) | - | ~7.2-7.4 (5H, m) | ~7.2-7.4 (5H, m) | ~6.8-7.2 (4H, m) | Disappearance of aromatic signals in Analog A. Splitting pattern changes in Analog D (AA'BB' system). |
| -CH₂-Ph | ~3.5 (2H, s) | - | ~3.5 (2H, s) | ~3.5 (2H, s) | ~3.45 (2H, s) | Absence of the benzylic singlet in Analog A. |
| -OH | ~3.0 (1H, s, br) | ~3.0 (1H, s, br) | ~3.0 (1H, s, br) | - | ~3.0 (1H, s, br) | Disappearance of the hydroxyl proton signal in Analog C. |
| Piperidine H | ~2.0-2.8 (8H, m) | ~2.5-3.2 (8H, m) | ~2.0-2.8 (8H, m) | ~2.0-2.8 (8H, m) | ~2.0-2.8 (8H, m) | Upfield shift of piperidine protons in Analog A due to the absence of the electron-withdrawing benzyl group. |
| -OCH₃ (ester) | ~3.7 (3H, s) | ~3.7 (3H, s) | - | ~3.7 (3H, s) | ~3.7 (3H, s) | Replaced by a quartet and triplet in Analog B. |
| -OCH₂CH₃ (ester) | - | - | ~4.2 (2H, q), ~1.2 (3H, t) | - | - | Characteristic signals for the ethyl ester in Analog B. |
| -OCH₃ (ether) | - | - | - | ~3.2 (3H, s) | - | New singlet for the methoxy group in Analog C. |
| Ar-OCH₃ | - | - | - | - | ~3.8 (3H, s) | New singlet for the aromatic methoxy group in Analog D. |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide insights into the carbon skeleton of the molecules.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Parent Molecule (1) | Analog A | Analog B | Analog C | Analog D | Key Observations |
| C=O (ester) | ~175 | ~176 | ~174 | ~175 | ~175 | Minor shifts observed across the series. |
| Ar-C (benzyl) | ~127-138 | - | ~127-138 | ~127-138 | ~114-160 | Disappearance of aromatic signals in Analog A. Additional signal for the methoxy-substituted carbon in Analog D. |
| -CH₂-Ph | ~63 | - | ~63 | ~63 | ~62 | Absence of the benzylic carbon signal in Analog A. |
| C-OH / C-OR | ~70 | ~70 | ~70 | ~78 | ~70 | Downfield shift of the quaternary carbon in Analog C upon methylation. |
| Piperidine C | ~35-50 | ~35-50 | ~35-50 | ~35-50 | ~35-50 | Subtle shifts expected based on the N-substituent. |
| -OCH₃ (ester) | ~52 | ~52 | - | ~52 | ~52 | Replaced by signals for the ethyl group in Analog B. |
| -OCH₂CH₃ (ester) | - | - | ~61, ~14 | - | - | Characteristic signals for the ethyl ester in Analog B. |
| -OCH₃ (ether) | - | - | - | ~50 | - | New signal for the methoxy group in Analog C. |
| Ar-OCH₃ | - | - | - | - | ~55 | New signal for the aromatic methoxy group in Analog D. |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is a powerful tool for identifying functional groups.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Parent Molecule (1) | Analog A | Analog B | Analog C | Analog D | Key Observations |
| O-H stretch | ~3400 (broad) | ~3400 (broad) | ~3400 (broad) | - | ~3400 (broad) | Absence of the broad O-H stretch in Analog C. |
| C-H stretch (aromatic) | ~3030 | - | ~3030 | ~3030 | ~3030 | Absence of aromatic C-H stretch in Analog A. |
| C-H stretch (aliphatic) | ~2800-3000 | ~2800-3000 | ~2800-3000 | ~2800-3000 | ~2800-3000 | Present in all compounds. |
| C=O stretch (ester) | ~1730 | ~1730 | ~1725 | ~1730 | ~1730 | Minor shift to lower wavenumber for the ethyl ester in Analog B. |
| C-O stretch | ~1100-1250 | ~1100-1250 | ~1100-1250 | ~1100-1250 | ~1100-1250 | Complex region with contributions from the ester and alcohol/ether. |
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
Table 4: Predicted m/z Values for [M+H]⁺ and Key Fragments
| Species | Parent Molecule (1) | Analog A | Analog B | Analog C | Analog D | Key Observations |
| [M+H]⁺ | 250.14 | 160.09 | 264.16 | 264.16 | 280.15 | The molecular ion directly reflects the change in molecular formula for each analog. |
| [M+H - H₂O]⁺ | 232.13 | 142.08 | 246.15 | - | 262.14 | Loss of water is a common fragmentation for the hydroxyl-containing compounds. This pathway is absent in Analog C. |
| [M+H - CH₃OH]⁺ | - | - | - | 232.13 | - | Loss of methanol is a characteristic fragmentation for the methoxy-substituted Analog C. |
| [M+H - CO₂Me]⁺ | 191.13 | 101.08 | - | - | 221.14 | Loss of the carbomethoxy group. |
| [M+H - CO₂Et]⁺ | - | - | 191.13 | - | - | Loss of the carboethoxy group in Analog B. |
| C₇H₇⁺ (tropylium) | 91.05 | - | 91.05 | 91.05 | - | A prominent peak for compounds containing an unsubstituted benzyl group.[1] |
| C₈H₉O⁺ | - | - | - | - | 121.06 | Characteristic fragment for the 4-methoxybenzyl group in Analog D. |
The fragmentation of N-benzylpiperidines is well-studied, often involving the formation of a stable tropylium ion (m/z 91).[1][2] This fragment is expected to be a major peak in the mass spectra of the parent molecule and analogs B and C, but absent in analog A and replaced by a fragment at m/z 121 in analog D.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.
Figure 2: General workflow for NMR analysis.
General FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. For liquid or oily samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellets) or clean plates (for thin films).
General ESI-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or Q-TOF).[3]
-
Ionization Mode: Positive ion mode.[3]
-
MS Method:
-
Perform a full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺.
-
For fragmentation analysis, perform a product ion scan of the precursor ion. Optimize collision energy to obtain a representative fragmentation pattern.[3]
-
-
Data Analysis: Identify the precursor and product ions and propose fragmentation pathways based on the observed mass losses.
Figure 3: General workflow for ESI-MS analysis.
Conclusion
The systematic structural modifications of this compound lead to predictable and interpretable changes in the NMR, IR, and MS spectra. The removal of the benzyl group in Analog A results in the most significant spectral changes, with the disappearance of aromatic and benzylic signals. The homologation of the ester in Analog B is readily identified by the characteristic ethyl group signals in the ¹H and ¹³C NMR spectra. The O-methylation of the hydroxyl group in Analog C is confirmed by the absence of the O-H stretch in the IR spectrum and the appearance of a new methoxy signal in the NMR spectra, along with a distinct fragmentation pattern in the mass spectrum. Finally, substitution on the aromatic ring of the benzyl group in Analog D alters the aromatic signals in the NMR spectra and introduces a characteristic fragment in the mass spectrum. This comparative guide serves as a valuable resource for researchers in the field, aiding in the rapid and accurate characterization of novel piperidine-based compounds.
References
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Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. [Link]
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Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., & Chai, Y. F. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
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PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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A Comparative Guide to Catalyst Performance in Piperidine Synthesis
The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural products.[1][2] Its prevalence in FDA-approved drugs underscores the critical importance of efficient and selective synthetic routes to access this saturated heterocycle.[1][3] The most direct and atom-economical pathway to piperidines is the catalytic hydrogenation of their aromatic precursors, pyridines.[1] However, this transformation is deceptively challenging. The inherent aromatic stability of the pyridine ring necessitates potent catalytic systems, while the Lewis basicity of the nitrogen atom in both the starting material and the product can act as a potent catalyst poison, leading to deactivation.[1][4][5]
This guide provides a comparative analysis of common catalytic systems for piperidine synthesis, offering objective performance data and field-proven insights to aid researchers in catalyst selection and methods development.
The Catalytic Landscape: A Strategic Overview
The choice of a catalyst for pyridine hydrogenation is a critical decision that profoundly impacts reaction efficiency, selectivity, and scalability. Catalysts for this transformation are broadly categorized into two main families: heterogeneous and homogeneous systems, with emerging strategies in electrocatalysis and metal-free catalysis offering promising alternatives.[1][6]
-
Heterogeneous Catalysis : This is the most established and industrially favored approach.[1] The catalyst exists in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), which allows for straightforward separation and recycling—a significant advantage for process chemistry.[7][8]
-
Homogeneous Catalysis : In this case, the catalyst is dissolved in the reaction medium, existing in the same phase as the reactants.[6] This often leads to higher activity and selectivity under milder conditions because every catalyst molecule can be an active site.[7] However, separating the catalyst from the product can be complex and costly.[1][7]
Caption: Simplified mechanism of heterogeneous hydrogenation of pyridine.
Homogeneous Catalysis: Precision and Mild Conditions
Homogeneous catalysts offer unparalleled activity and selectivity, often operating under significantly milder conditions than their heterogeneous counterparts. This is particularly crucial when dealing with substrates bearing sensitive functional groups.
Iridium(III) Catalysis
A recent breakthrough involves an Iridium(III) catalyst that performs an ionic hydrogenation of pyridines. [4]This system exhibits remarkable chemoselectivity, leaving sensitive functional groups such as nitro, azido, bromo, and even alkynes untouched—a feat that is extremely challenging for conventional heterogeneous systems. [4]The mechanism is thought to involve protonation of the pyridine nitrogen followed by hydride addition, circumventing issues of aromatic stabilization under mild conditions. [4]This method is not only highly selective but also scalable, with successful demonstrations at decagram quantities. [4]
Rhodium Catalysis
Homogeneous rhodium complexes are also highly effective. For instance, asymmetric transfer hydrogenation using a rhodium catalyst with a formic acid/triethylamine mixture as the hydrogen source can produce chiral piperidines from pyridinium salts. [9]This approach avoids the need for high-pressure hydrogen gas and can achieve high enantioselectivity. [9]
Caption: Simplified catalytic cycle for homogeneous hydrogenation of pyridine.
Emerging Catalytic Strategies
Electrocatalysis
Electrocatalytic hydrogenation represents a sustainable and green alternative to traditional thermochemical methods that often require high pressures and temperatures. [3]Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be converted to piperidine with 98% yield at ambient temperature and pressure. [3]This method uses water as a proton source and electricity to drive the reaction, aligning with the principles of green chemistry. [3]
Metal-Free Catalysis
For applications where metal contamination is a concern, metal-free catalysis is an attractive option. Borane catalysts can form a frustrated Lewis pair (FLP) with pyridine, activating molecular hydrogen and facilitating a stepwise transfer hydrogenation to yield piperidines. [1][10]This approach uses ammonia borane as a convenient hydrogen source, avoiding the need for high-pressure gas. [10]
Performance Data: A Comparative Summary
The following table summarizes the performance of various catalysts under reported experimental conditions. This data is intended to provide a comparative baseline for catalyst selection.
| Catalyst System | Substrate Example | H₂ Source / Pressure | Temp (°C) | Time (h) | Yield (%) | Key Advantages & Remarks | Reference |
| Heterogeneous | |||||||
| PtO₂ | Substituted Pyridines | H₂ / 50-70 bar | RT | 4-8 | ~90% | High activity for diverse substrates; requires high pressure and acidic solvent. | [11] |
| 10% Rh/C | Pyridine | H₂ / 5 bar | 80 | - | High | Mild pressure, effective in water. | [10] |
| Ni-Silicide | 4-Picoline | H₂ / 60 bar | 130 | 12 | >99% | First example of a highly efficient Ni catalyst; reusable, acid-free. | [2] |
| Heterogeneous Co | 2-Methylpyridine | H₂ / 50 bar | 100 | 24 | 99% | Acid-free, reusable, effective in water. | [2] |
| Homogeneous | |||||||
| Iridium(III) Complex | Functionalized Pyridines | H₂ (transfer) | Mild | - | High | Unprecedented chemoselectivity, tolerates sensitive groups, scalable. | [4] |
| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium salt | HCOOH/NEt₃ | 40 | 22 | 95% | Transfer hydrogenation, avoids H₂ gas, enables asymmetric synthesis. | [9] |
| Electrocatalytic | |||||||
| Rh/C | Pyridine | H₂O (electrolysis) | Ambient | - | 98% | Sustainable, ambient conditions, high energy efficiency. | [3] |
| Metal-Free | |||||||
| Borane Catalyst | Substituted Pyridines | Ammonia Borane | 100 | 24 | 70-98% | Metal-free, avoids high-pressure H₂, good cis-selectivity. | [10] |
Experimental Protocols
Protocol 1: Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)
This protocol is adapted from methodologies for the hydrogenation of substituted pyridines. [11] Objective: To synthesize a substituted piperidine from its corresponding pyridine precursor using a high-pressure heterogeneous catalytic system.
Materials:
-
Substituted Pyridine (1.0 mmol)
-
Platinum(IV) Oxide (PtO₂, 0.05 mmol, 5 mol%)
-
Glacial Acetic Acid (5 mL)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and pressure gauge
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure reactor, add the substituted pyridine (1.0 mmol) and glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (0.05 mmol) to the solution.
-
Seal Reactor: Place the glass liner into the autoclave, seal the reactor vessel according to the manufacturer's instructions.
-
Inerting: Purge the reactor 3-5 times with nitrogen or argon to remove atmospheric oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 4-8 hours. Monitor the pressure drop to gauge hydrogen uptake.
-
Depressurization: After the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Work-up:
-
Open the reactor and remove the glass liner.
-
Filter the reaction mixture through a pad of Celite® to remove the solid Pt catalyst. Wash the Celite pad with a small amount of ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is > 8.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product by column chromatography or distillation as required.
Trustworthiness Note: The progress of this reaction can be monitored by taking small aliquots (after depressurization), filtering, neutralizing, and analyzing by TLC or GC-MS to confirm the disappearance of the starting material.
Protocol 2: Homogeneous Transfer Hydrogenation using a Rhodium Catalyst
This protocol is a conceptual representation based on the asymmetric transfer hydrogenation of pyridinium salts. [9] Objective: To synthesize a chiral piperidine via transfer hydrogenation, avoiding the use of high-pressure hydrogen gas.
Materials:
-
N-benzyl-substituted pyridinium salt (1.0 mmol)
-
[RhCp*Cl₂]₂ (0.01 mmol, 1 mol%)
-
Potassium Iodide (KI) (0.04 mmol, 4 mol%)
-
Formic Acid (5.0 mmol)
-
Triethylamine (5.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Schlenk flask or sealed vial, magnetic stirrer
Procedure:
-
Reactor Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the N-benzylpyridinium salt (1.0 mmol), [RhCp*Cl₂]₂ (0.01 mmol), and KI (0.04 mmol).
-
Solvent and Reagents: Add anhydrous DCM (10 mL). To this suspension, add triethylamine (5.0 mmol) followed by formic acid (5.0 mmol) via syringe. The order of addition can be critical.
-
Reaction: Seal the flask and stir the mixture at 40°C for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the target piperidine derivative.
Conclusion and Future Outlook
The synthesis of piperidines via pyridine hydrogenation remains a vibrant area of research, with a diverse and expanding toolkit of catalysts available to the modern chemist.
-
Heterogeneous PGM catalysts remain the industry standard for their scalability and robustness, particularly when functional group tolerance is not the primary concern.
-
The development of heterogeneous base metal catalysts is a significant step towards more economical and sustainable industrial processes.
-
Homogeneous catalysts , especially advanced Iridium and Rhodium systems, offer unparalleled precision for synthesizing complex, highly functionalized piperidines under mild conditions, making them invaluable for late-stage functionalization in drug discovery.
-
Electrocatalysis and metal-free systems represent the future frontier, promising greener, safer, and potentially more efficient synthetic routes that avoid high pressures and precious metals.
The optimal catalyst choice is ultimately dictated by the specific requirements of the target molecule, including substrate complexity, desired stereochemistry, process scale, and economic constraints. By understanding the distinct advantages and limitations of each catalytic class, researchers can make informed decisions to accelerate the discovery and development of novel piperidine-containing molecules.
References
- Iridium Catalysis Enables Piperidine Synthesis
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). Benchchem.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Reddymasu Sreenivasulu, K. V. S. R., & Rudraraju Ramesh Raju. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025).
- Recent Advances in the Synthesis of Piperidones and Piperidines. (2025).
- RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. (2011). Semantic Scholar.
- Piperidine synthesis. Organic Chemistry Portal.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Types of c
- Farnetti, E., Di Monte, R., & Kašpar, J. Homogeneous and Heterogeneous Catalysis. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
- Homogeneous & Heterogeneous C
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- 11. asianpubs.org [asianpubs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate. As a Senior Application Scientist, my objective is to synthesize regulatory requirements with practical laboratory experience, ensuring that this protocol is not only followed but understood. This compound, while not having a universally published Safety Data Sheet (SDS), possesses structural motifs—a piperidine core and a benzyl group—that demand a cautious and informed approach to waste management. This document is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.
Disclaimer: This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan, Standard Operating Procedures (SOPs), and the guidance of your Environmental Health & Safety (EH&S) department. Always consult your local safety officer for procedures specific to your facility.
Hazard Assessment and Waste Characterization
The foundational step in proper disposal is understanding the potential hazards of the waste material. In the absence of a specific SDS, we must infer the hazard profile from the compound's structural components and treat it with the appropriate level of caution as mandated by the Resource Conservation and Recovery Act (RCRA).[1]
-
Piperidine Moiety: The core structure is a derivative of piperidine. Piperidine itself is a flammable, corrosive, and toxic liquid that can cause severe skin and eye burns.[2][3] While the substitutions on the ring may alter its properties, the potential for basicity and corrosivity must be assumed.
-
Benzyl Group: Benzyl-containing compounds can be irritants and may have other toxicological properties.[4]
-
Organic Carboxylate Ester: As a complex organic molecule, it is combustible and its thermal decomposition can release irritating gases and vapors, including nitrogen oxides.[2][5]
Core Directive: Due to these potential hazards, This compound waste must be treated as hazardous chemical waste. It is strictly forbidden to dispose of this chemical down the drain or in regular trash.[6][7]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for disposal, ensure all safety barriers are in place. The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which is achieved through a combination of engineering controls and appropriate PPE.[1][8][9]
Engineering Controls:
-
Fume Hood: All handling and preparation of this waste for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[10][11]
Required Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[5][11]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]
-
Body Protection: A lab coat must be worn. Ensure it is fully buttoned.
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[2]
Waste Segregation and Containerization Protocol
Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure safe storage and transport.[12][13]
Step 1: Select the Appropriate Waste Container
-
Container Material: Use a clean, dry, high-density polyethylene (HDPE) or glass container that is chemically compatible with the waste. The container must have a secure, leak-proof screw cap.[1][12]
-
Container Integrity: The container must be free from damage, cracks, or deterioration.[1]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
Step 2: Label the Waste Container
-
Timing: Label the container before adding any waste.
-
Content: The label must be clear, legible, and permanently affixed. Per EPA and OSHA requirements, it must include:
-
The words "HAZARDOUS WASTE" .[14]
-
The full chemical name: "this compound" . If it is a solution, list all components and their approximate percentages (e.g., "w/ Dichloromethane ~5%").[12]
-
Clear hazard warnings (e.g., "Corrosive," "Irritant," "Toxic").[14]
-
The accumulation start date (the date the first drop of waste is added).
-
Step 3: Segregate from Incompatible Materials
-
Scientific Principle: Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases. This waste must be stored separately from:
On-Site Accumulation and Storage
Hazardous waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[6][12][14]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14][15]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6][14]
-
Container Management: The waste container must be kept securely capped at all times, except when adding waste.[6][12] This is a critical compliance point to prevent the release of vapors.
-
Inspections: The SAA should be inspected weekly to check for leaks and proper labeling.[1][12]
-
Time Limits: Once a container is full, it must be moved from the SAA to your facility's central accumulation area within three days. Partially filled containers may remain in the SAA for up to one year.[6][12]
Spill and Emergency Procedures
All personnel handling this material must be trained on emergency response procedures as part of their HAZWOPER (Hazardous Waste Operations and Emergency Response) training.[8][16]
For a Small Spill (Contained within the Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[2][17] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[3][18]
-
Decontaminate the area with a suitable cleaning agent, followed by water. All cleaning materials must also be disposed of as hazardous waste.[19]
For a Large Spill (Outside of a Fume Hood):
-
Evacuate the immediate area and alert others.
-
Close the laboratory doors and prevent entry.
-
Immediately contact your institution's EH&S or emergency response team.
-
Provide them with the chemical name and any known hazard information.
Final Disposal Pathway
The ultimate disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.
Step 1: Contact Your EH&S Department
-
Laboratory personnel should never transport hazardous waste off-site themselves.[7]
-
Follow your institution's established procedure for requesting a hazardous waste pickup. This is typically done through an online system or by directly contacting the EH&S office.
Step 2: Professional Waste Handling
-
Your EH&S department will arrange for the collection of the waste by a licensed and insured hazardous waste disposal company.[1][19]
-
This vendor is responsible for the proper transportation, treatment, and final disposal in compliance with all EPA, DOT, and state regulations.[9][20]
Step 3: Likely Method of Disposal
-
For organic compounds like this, chemical incineration at a permitted facility is the most common and effective disposal method. This process is equipped with afterburners and scrubbers to destroy the compound and neutralize harmful byproducts.[3]
Data Summary & Workflow Visualization
Disposal Procedure Summary Table
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Assumed Corrosive, Toxic, Irritant) | Based on piperidine and benzyl structural motifs. Required by RCRA in absence of specific data. |
| Required PPE | Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat | Protects against splashes, skin/eye contact, and irritation.[5][11] |
| Engineering Control | Chemical Fume Hood | Prevents inhalation of potentially harmful vapors or aerosols.[10] |
| Container Type | Tightly-sealed HDPE or Glass Container | Ensures chemical compatibility and prevents leaks.[1][12] |
| Container Label | "HAZARDOUS WASTE", Full Chemical Name & %, Hazard Warning, Start Date | Complies with EPA/OSHA regulations for clear identification and tracking.[14] |
| Incompatibilities | Strong Oxidizers, Strong Acids | Prevents violent exothermic or explosive reactions.[5][12] |
| Spill Cleanup | Inert Absorbent (Vermiculite, Sand); Non-sparking tools | Safely contains the spill without reacting or creating an ignition hazard.[2][3] |
| Final Disposal | Via Institutional EH&S to a Licensed Vendor (Likely Incineration) | Ensures regulatory compliance and environmental protection.[1][3][7] |
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
- Daniels Health. (2025, May 21).
- New Jersey Department of Health. Hazard Substance Fact Sheet: PIPERIDINE.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- ACTenviro. (2023, April 18). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Vanderbilt University Medical Center.
- AmericanBio. (2015, February 23).
- NOAA. CAMEO Chemicals: PIPERIDINE.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- BIOSYNCE. (2025, October 15). How to deal with piperidine leakage?.
- Jubilant Life Sciences Limited.
- OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Clean Management Environmental Group, Inc. (2022, September 13).
- OSHA. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
- Benchchem.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Santa Cruz Biotechnology, Inc.
- Sigma-Aldrich.
- Lab Manager. (2022, November 1). Managing Hazardous Chemical Waste in the Lab.
- Penta Chemicals. (2024, May 7).
- US EPA. (2025, February 27).
- ChemSupply Australia.
- US EPA. (2025, November 25).
- Fisher Scientific. (2021, December 24).
- ChemicalBook. (2025, September 27).
- BIOSYNCE. (2025, December 22). What is the economic benefit of recycling piperidine?.
- Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%)
- Fisher Scientific. (2010, February 2).
Sources
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- 17. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
